molecular formula C22H28O2S2 B12367541 Devimistat-d10

Devimistat-d10

Cat. No.: B12367541
M. Wt: 398.7 g/mol
InChI Key: ZYRLHJIMTROTBO-CRDOFXDFSA-N
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Description

Devimistat-d10 is a useful research compound. Its molecular formula is C22H28O2S2 and its molecular weight is 398.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28O2S2

Molecular Weight

398.7 g/mol

IUPAC Name

6,8-bis[(2,3,4,5,6-pentadeuteriophenyl)methylsulfanyl]octanoic acid

InChI

InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D

InChI Key

ZYRLHJIMTROTBO-CRDOFXDFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CSCCC(CCCCC(=O)O)SCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Devimistat-d10: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Devimistat (CPI-613), and its deuterated form Devimistat-d10, represent a novel class of anti-cancer agents that target the metabolic machinery of tumor cells. As a lipoic acid analog, devimistat disrupts mitochondrial energy metabolism by inhibiting two key enzymes in the tricarboxylic acid (TCA) cycle: the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDH). This dual inhibition leads to a metabolic crisis within cancer cells, culminating in cell death through apoptosis and other pathways. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways involved. While clinical trials have yielded mixed results, the unique mechanism of devimistat continues to be an area of active investigation for combination therapies and specific cancer subtypes.

Core Mechanism of Action: Targeting Mitochondrial Metabolism

Devimistat's primary mechanism of action is the disruption of the TCA cycle, a central hub of cellular metabolism, through the inhibition of PDC and KGDH.[1][2] This targeted approach exploits the metabolic reprogramming often observed in cancer cells, which exhibit a heightened reliance on mitochondrial metabolism for energy production and biosynthesis.

Inhibition of Pyruvate Dehydrogenase Complex (PDC)

Devimistat indirectly inhibits PDC, the gatekeeper enzyme that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. The proposed mechanism involves the hyper-activation of pyruvate dehydrogenase kinases (PDKs), which in turn phosphorylate and inactivate PDC.[3] This blockade of pyruvate entry into the TCA cycle curtails a major source of fuel for mitochondrial respiration.

Inhibition of α-Ketoglutarate Dehydrogenase (KGDH)

Devimistat also directly inhibits KGDH, a critical enzyme within the TCA cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[2] This inhibition further disrupts the flow of metabolites through the cycle, leading to a severe impairment of mitochondrial function.

The simultaneous inhibition of both PDC and KGDH creates a metabolic catastrophe for cancer cells, leading to a significant reduction in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the initiation of cell death pathways.[3]

This compound: The Role of Deuteration

This compound is a deuterated version of devimistat. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to potentially improve the pharmacokinetic and pharmacodynamic properties of a compound. While specific studies detailing the direct comparison of the mechanism of action between devimistat and this compound are not extensively available in the public domain, the principle of deuteration suggests potential benefits such as increased metabolic stability and a longer half-life. The core mechanism of inhibiting PDC and KGDH is expected to be identical.

Quantitative Data on Devimistat's Efficacy

The cytotoxic effects of devimistat have been quantified across various cancer cell lines, primarily through the determination of half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50).

Cell LineCancer TypeIC50 / EC50 (µM)Reference
H460Human Lung Cancer120 (EC50)
Saos-2Human Sarcoma120 (EC50)
6606PDAPancreatic Cancer254 (IC50)
MiaPaCa-2Pancreatic Cancer~200-300
Panc-1Pancreatic Cancer~200-300
A549Human Lung Cancer> 50 (IC50)
HepG2Human Liver Cancer> 50 (IC50)
HCT116Human Colon Cancer22.4 (IC50)
HTB-26Human Breast Cancer10-50 (IC50)
PC-3Human Prostate Cancer10-50 (IC50)

Downstream Cellular Effects of Devimistat

The inhibition of PDC and KGDH by devimistat triggers a cascade of downstream events that contribute to its anti-cancer activity.

Disruption of Mitochondrial Membrane Potential

A key consequence of devimistat-induced mitochondrial dysfunction is the loss of the mitochondrial membrane potential (ΔΨm). This depolarization is a critical event in the initiation of the intrinsic apoptotic pathway.

Induction of Apoptosis

Devimistat is a potent inducer of apoptosis in cancer cells. The disruption of mitochondrial integrity leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, activates the caspase cascade, a family of proteases that execute the apoptotic program. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating this process. Devimistat has been shown to modulate the expression and activity of these proteins, tipping the balance towards apoptosis.

Visualizing the Mechanism of Action

Signaling Pathway of this compound in Cancer Cells

devimistat_mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion devimistat This compound bcl2_inactive Bcl-2/Bcl-xL devimistat->bcl2_inactive Inhibits pdc Pyruvate Dehydrogenase Complex (PDC) devimistat->pdc Inhibits kgdh α-Ketoglutarate Dehydrogenase (KGDH) devimistat->kgdh Inhibits glycolysis Glycolysis pyruvate Pyruvate glycolysis->pyruvate pyruvate->pdc caspases_inactive Inactive Caspases caspases_active Active Caspases caspases_inactive->caspases_active apoptosis Apoptosis caspases_active->apoptosis bax_bak_inactive Inactive Bax/Bak bax_bak_active Active Bax/Bak bax_bak_inactive->bax_bak_active Activation mmp Mitochondrial Membrane Potential (ΔΨm) Collapse bax_bak_active->mmp Promotes cytochrome_c Cytochrome c cytochrome_c->caspases_inactive Activates bcl2_inactive->bax_bak_inactive Inhibits acetyl_coa Acetyl-CoA pdc->acetyl_coa tca TCA Cycle pdc->mmp Disruption leads to ros ↑ Reactive Oxygen Species (ROS) pdc->ros acetyl_coa->tca alpha_kg α-Ketoglutarate tca->alpha_kg succinyl_coa Succinyl-CoA kgdh->succinyl_coa kgdh->mmp Disruption leads to kgdh->ros alpha_kg->kgdh succinyl_coa->tca mmp->cytochrome_c Release of

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Assessing Devimistat's Activity

experimental_workflow cluster_assays Cellular Assays cluster_biochemical Biochemical Assays start Cancer Cell Culture treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis mmp Mitochondrial Membrane Potential Assay (e.g., JC-1) treatment->mmp pdc_activity PDC Activity Assay (e.g., 14C-Pyruvate Decarboxylation) treatment->pdc_activity kgdh_activity KGDH Activity Assay (e.g., 14C-Glutamate Decarboxylation) treatment->kgdh_activity western_blot Western Blot Analysis (Apoptotic Proteins) treatment->western_blot data Data Analysis and Interpretation viability->data apoptosis->data mmp->data pdc_activity->data kgdh_activity->data western_blot->data

Caption: Experimental workflow for evaluating devimistat's anti-cancer effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

  • Cancer cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the treatment and control groups.

  • Wash the cells twice with ice-cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants for analysis.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol measures the change in mitochondrial membrane potential in response to this compound treatment.

Materials:

  • Cancer cells treated with this compound and control cells

  • JC-1 dye

  • Complete culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).

  • Treat the cells with this compound for the desired time.

  • Prepare a JC-1 staining solution (typically 5-10 µg/mL in complete medium).

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Wash the cells twice with PBS.

  • Add fresh culture medium or PBS for imaging or analysis.

  • Analyze the cells using a fluorescence microscope (red fluorescence indicates healthy mitochondria with high ΔΨm, while green fluorescence indicates depolarized mitochondria with low ΔΨm) or a flow cytometer to quantify the ratio of red to green fluorescence.

Pyruvate Dehydrogenase (PDC) Activity Assay (Radiolabeled)

This assay measures the activity of PDC by quantifying the release of 14CO2 from [1-14C]-pyruvate.

Materials:

  • Cell lysates from this compound treated and control cells

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • [1-14C]-pyruvate

  • Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+

  • Scintillation vials and scintillation cocktail

  • CO2 trapping solution (e.g., hyamine hydroxide)

  • Scintillation counter

Procedure:

  • Prepare cell lysates from treated and control cells, ensuring to keep them on ice.

  • In a reaction tube, combine the assay buffer, cofactors, and cell lysate.

  • Initiate the reaction by adding [1-14C]-pyruvate.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding a strong acid (e.g., perchloric acid), which also facilitates the release of 14CO2.

  • Trap the evolved 14CO2 using a suitable trapping solution placed in a center well within the sealed reaction tube.

  • Transfer the trapping solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the PDC activity based on the amount of 14CO2 produced per unit of protein per unit of time.

α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay (Radiolabeled)

This assay measures the activity of KGDH by quantifying the release of 14CO2 from [1-14C]-α-ketoglutarate.

Materials:

  • Mitochondrial extracts from this compound treated and control cells

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • [1-14C]-α-ketoglutarate

  • Cofactors: Coenzyme A (CoA), NAD+

  • Scintillation vials and scintillation cocktail

  • CO2 trapping solution

  • Scintillation counter

Procedure:

  • Isolate mitochondria from treated and control cells.

  • In a reaction tube, combine the assay buffer, cofactors, and mitochondrial extract.

  • Initiate the reaction by adding [1-14C]-α-ketoglutarate.

  • Follow steps 4-8 from the PDC activity assay protocol to measure the released 14CO2 and calculate KGDH activity.

Clinical Perspective and Future Directions

Devimistat has been investigated in numerous clinical trials for various solid tumors and hematologic malignancies. However, the results of Phase III trials, such as the AVENGER 500 study in pancreatic cancer and the ARMADA 2000 study in acute myeloid leukemia (AML), did not demonstrate a significant improvement in overall survival when devimistat was added to standard chemotherapy regimens.

Despite these setbacks, the unique mechanism of action of devimistat continues to be of interest to researchers. The ability to disrupt a fundamental metabolic pathway in cancer cells suggests that devimistat may have potential in combination with other targeted therapies or in specific patient populations with distinct metabolic profiles. Further research is needed to identify predictive biomarkers of response and to explore novel combination strategies that can harness the full therapeutic potential of this class of mitochondrial-targeting agents.

Conclusion

This compound is a first-in-class metabolic inhibitor that targets the mitochondrial TCA cycle in cancer cells by inhibiting PDC and KGDH. This dual inhibition leads to a profound disruption of cellular energy metabolism, culminating in apoptosis. While its clinical development has faced challenges, the in-depth understanding of its mechanism of action provides a strong rationale for its continued investigation, particularly in the context of personalized medicine and combination therapies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of cancer metabolism and developing novel anti-cancer therapeutics.

References

What is Devimistat-d10 and its research applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (CPI-613) is a first-in-class investigational anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical pathway for energy metabolism in cancer cells.[1] Devimistat-d10 is the deuterium-labeled analogue of Devimistat. Deuterium labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This isotopic labeling renders this compound an invaluable tool in research and drug development, primarily as an internal standard for quantitative mass spectrometry-based assays. Its identical chemical properties to Devimistat, but distinct mass, allow for precise and accurate quantification of the parent drug in complex biological matrices. This technical guide provides an in-depth overview of this compound, its research applications, and detailed experimental protocols.

Core Concepts: The Role of Devimistat and this compound

Devimistat is a lipoic acid analogue that disrupts mitochondrial metabolism by inhibiting two key enzymes in the TCA cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[2][3] This dual inhibition leads to a metabolic crisis within cancer cells, ultimately triggering cell death through apoptosis and other mechanisms.[2][4]

This compound, being chemically identical to Devimistat but with a higher molecular weight due to the deuterium atoms, serves as an ideal internal standard in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). When added to a biological sample, it behaves identically to Devimistat during extraction, chromatography, and ionization, but is detected as a distinct mass by the mass spectrometer. This allows for the correction of any sample loss or variability during the analytical process, ensuring highly accurate quantification of Devimistat.

Research Applications of this compound

The primary research application of this compound is as an internal standard for the quantitative analysis of Devimistat in various biological samples. This is a critical component of:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Devimistat in preclinical animal models and human clinical trials. Accurate PK data is essential for dose selection and understanding the drug's behavior in the body.

  • Bioavailability and Bioequivalence Studies: Comparing different formulations of Devimistat or assessing its absorption under various conditions.

  • Therapeutic Drug Monitoring (TDM): In a clinical setting, TDM may be used to optimize patient dosing by maintaining drug concentrations within a therapeutic window.

  • Metabolite Identification and Quantification: While this compound is a standard for the parent drug, similar deuterated standards can be synthesized for its metabolites to study their formation and clearance.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Devimistat (CPI-613).

Table 1: In Vitro Cytotoxicity of Devimistat (IC50/EC50 Values)

Cell LineCancer TypeIC50/EC50 (µM)Reference
HCT116Colorectal Cancer167
HCT116 p53-/-Colorectal Cancer151
LS174TColorectal Cancer184
NCI-H460Human Lung Cancer120 (EC50)
Saos-2Human Sarcoma120 (EC50)
AsPC-1Pancreatic Cancer~200 (IC50)
PANC-1Pancreatic Cancer~200 (IC50)

Table 2: In Vivo Efficacy of Devimistat in Xenograft Models

Cancer TypeCell LineAnimal ModelDevimistat (CPI-613) DoseOutcomeReference
Pancreatic CancerBxPC-3CD1 nu/nu mice25 mg/kg (i.p.)Potent anticancer activity
Non-small Cell Lung CarcinomaH460Mouse model10 mg/kg (i.p.)Significant tumor growth inhibition
Colorectal CancerHCT116 & HT29Nude miceNot specifiedShowed antitumor activity and synergized with irinotecan

Experimental Protocols

Quantitative Analysis of Devimistat in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is adapted from a validated method for the quantification of Devimistat (CPI-613) and its metabolites. This compound would be used as the internal standard for Devimistat.

a. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples at room temperature.

  • To 100 µL of plasma, add a known concentration of this compound solution in acetonitrile (internal standard).

  • Add acetonitrile to precipitate plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with water before injection into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • LC Column: Xbridge C18 (50 × 2.1 mm; 5 µm) or equivalent.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid.

  • Flow Rate: Optimized for the specific column and system.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Devimistat and this compound.

c. Data Analysis

  • Integrate the peak areas for both Devimistat and this compound.

  • Calculate the peak area ratio of Devimistat to this compound.

  • Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

  • Determine the concentration of Devimistat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Colorectal Cancer Xenograft Mouse Model

This protocol is based on a study investigating the in vivo efficacy of Devimistat.

a. Cell Culture and Implantation

  • Culture HCT116 or HT29 colorectal cancer cells in appropriate media.

  • Harvest the cells and resuspend them in a suitable medium for injection (e.g., PBS or Matrigel).

  • Subcutaneously inject 5 x 10^6 HCT116 or 1 x 10^6 HT29 cells into the flanks of immunodeficient mice (e.g., nude mice).

b. Tumor Growth and Treatment

  • Allow the tumors to grow to a palpable size (e.g., after 7 days).

  • Randomize the mice into treatment and control groups.

  • Administer Devimistat (formulated in a suitable vehicle) or vehicle control via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule.

  • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

  • Calculate tumor volume using the formula: (length x width^2) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

c. Endpoint and Analysis

  • Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

  • Compare tumor growth and survival between the treatment and control groups to evaluate the efficacy of Devimistat.

Mandatory Visualizations

Signaling Pathway of Devimistat's Mechanism of Action

Devimistat_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCACycle TCA Cycle AcetylCoA->TCACycle Glutamate Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA KGDH SuccinylCoA->TCACycle ROS ROS TCACycle->ROS PDH Pyruvate Dehydrogenase (PDH) Mito_Dysfunction Mitochondrial Dysfunction PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH Inhibits (Phosphorylation) KGDH α-Ketoglutarate Dehydrogenase (KGDH) Devimistat Devimistat Devimistat->PDK Activates Devimistat->KGDH Inhibits via ROS Bim Bim (Pro-apoptotic) Mito_Dysfunction->Bim Induces Apoptosis Apoptosis Bim->Apoptosis Promotes

Caption: Mechanism of action of Devimistat in cancer cells.

Experimental Workflow for Xenograft Mouse Model

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., HCT116) start->cell_culture implantation 2. Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment_group 5a. Devimistat Treatment randomization->treatment_group Group 1 control_group 5b. Vehicle Control randomization->control_group Group 2 monitoring 6. Monitor Tumor Volume and Mouse Health treatment_group->monitoring control_group->monitoring endpoint 7. Study Endpoint monitoring->endpoint euthanasia 8. Euthanasia and Tumor Excision endpoint->euthanasia analysis 9. Data Analysis (Tumor Weight, Survival) euthanasia->analysis end End analysis->end

Caption: Workflow for a preclinical xenograft mouse model study of Devimistat.

Logical Relationship for Quantitative Analysis using this compound

LCMS_Logic cluster_Sample_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing plasma_sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) plasma_sample->add_is extraction Extraction (Protein Precipitation) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration (Devimistat & this compound) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc quantification Quantification of Devimistat ratio_calc->quantification calibration Calibration Curve calibration->quantification Interpolate

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Devimistat-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Devimistat-d10 (6,8-Bis(benzylthio)octanoic acid-d10). Devimistat, also known as CPI-613, is an investigational anti-cancer agent that targets mitochondrial metabolism. The deuterated analog, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies. This document outlines a proposed synthetic route, detailed experimental protocols for synthesis and isotopic purity determination, and relevant biochemical pathway information.

Introduction to Devimistat

Devimistat is a lipoic acid derivative that inhibits the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes within the mitochondria of cancer cells. This disruption of the tricarboxylic acid (TCA) cycle leads to a metabolic crisis and subsequent cell death in malignant cells, which are often highly dependent on mitochondrial energy production. The selective targeting of cancer cell metabolism makes Devimistat a promising candidate in oncology.

Proposed Synthesis of this compound

The proposed multi-step synthesis is as follows:

Step 1: Bromination of Deuterated Octanoic Acid The synthesis would commence with the bromination of commercially available octanoic acid-d15 at the C6 and C8 positions. This can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions.

Step 2: Thioacetylation The resulting 6,8-dibromooctanoic acid-d13 is then reacted with potassium thioacetate to introduce the sulfur moieties, yielding 6,8-di(acetylthio)octanoic acid-d13.

Step 3: Hydrolysis and Benzylation The thioacetyl groups are subsequently hydrolyzed under basic conditions to yield the corresponding dithiol. This intermediate is then immediately reacted with benzyl bromide to afford the final product, this compound. The purification of the final product would likely be achieved through crystallization.

A schematic of this proposed synthesis is presented below.

This compound Synthesis Workflow cluster_0 Synthesis Pathway Octanoic Acid-d15 Octanoic Acid-d15 6,8-Dibromooctanoic Acid-d13 6,8-Dibromooctanoic Acid-d13 Octanoic Acid-d15->6,8-Dibromooctanoic Acid-d13 NBS, AIBN 6,8-Di(acetylthio)octanoic Acid-d13 6,8-Di(acetylthio)octanoic Acid-d13 6,8-Dibromooctanoic Acid-d13->6,8-Di(acetylthio)octanoic Acid-d13 KSAc This compound This compound 6,8-Di(acetylthio)octanoic Acid-d13->this compound 1. NaOH 2. Benzyl Bromide

Figure 1. Proposed synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound (Proposed)

Materials:

  • Octanoic acid-d15

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Potassium thioacetate (KSAc)

  • Sodium hydroxide (NaOH)

  • Benzyl bromide

  • Appropriate solvents (e.g., carbon tetrachloride, ethanol, water)

Procedure:

  • Bromination: To a solution of octanoic acid-d15 in a suitable solvent such as carbon tetrachloride, add NBS and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). After cooling, filter the succinimide and concentrate the filtrate under reduced pressure.

  • Thioacetylation: Dissolve the crude 6,8-dibromooctanoic acid-d13 in a polar aprotic solvent and add potassium thioacetate. Heat the mixture to ensure complete substitution.

  • Hydrolysis and Benzylation: To the resulting 6,8-di(acetylthio)octanoic acid-d13, add an aqueous solution of NaOH and heat to hydrolyze the thioesters. After cooling and acidification, extract the dithiol. Immediately, dissolve the crude dithiol in a suitable solvent and add benzyl bromide in the presence of a base. Stir at room temperature until the reaction is complete.

  • Purification: Isolate the crude this compound and purify by crystallization from an appropriate solvent system.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of this compound for its intended use. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is recommended for a comprehensive analysis.

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Mass Spectral Acquisition: Infuse the sample directly or via liquid chromatography into the mass spectrometer. Acquire the full scan mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the molecular ion peak for this compound ([M-H]⁻ or [M+H]⁺).

    • Determine the relative intensities of the isotopologue peaks (M, M+1, M+2, etc.).

    • Calculate the percentage of each isotopologue to determine the isotopic distribution and the overall isotopic purity.

HRMS Isotopic Purity Workflow cluster_1 Analytical Workflow Sample Prep Sample Prep HRMS Analysis HRMS Analysis Sample Prep->HRMS Analysis Infusion/LC Data Processing Data Processing HRMS Analysis->Data Processing Mass Spectra Isotopic Purity Report Isotopic Purity Report Data Processing->Isotopic Purity Report Isotopologue Ratios

Figure 2. Workflow for isotopic purity analysis by HRMS.

¹H and ²H NMR spectroscopy can provide information about the specific sites and extent of deuteration.

Instrumentation:

  • A high-field NMR spectrometer equipped with a deuterium probe.

Procedure:

  • ¹H NMR:

    • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • The absence or significant reduction of proton signals at specific positions compared to the spectrum of unlabeled Devimistat confirms deuteration at those sites.

  • ²H NMR:

    • Dissolve the sample in a protonated solvent (e.g., CHCl₃).

    • Acquire the ²H NMR spectrum.

    • The presence of signals in the ²H spectrum directly confirms the locations of deuterium incorporation. The integration of these signals can be used to quantify the degree of deuteration at each site.

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, data for the synthesis and analysis of this compound.

Table 1: Synthesis Yields

StepProductStarting MaterialTheoretical Yield (g)Actual Yield (g)Yield (%)
16,8-Dibromooctanoic Acid-d13Octanoic Acid-d1515.012.583
26,8-Di(acetylthio)octanoic Acid-d136,8-Dibromooctanoic Acid-d1312.010.285
3This compound6,8-Di(acetylthio)octanoic Acid-d1310.08.080

Table 2: Isotopic Purity Analysis of this compound

Analytical MethodParameterResult
HRMSIsotopic Purity (d10)> 98%
d9 Isotopologue< 1.5%
d8 Isotopologue< 0.5%
¹H NMRProton Occupancy at C6< 2%
Proton Occupancy at C8< 2%
²H NMRDeuterium Enrichment at C6> 98%
Deuterium Enrichment at C8> 98%

Devimistat Signaling Pathway

Devimistat exerts its anticancer effects by targeting key enzymes in mitochondrial metabolism. A simplified representation of this signaling pathway is shown below.

Devimistat Signaling Pathway cluster_2 Mitochondrial Metabolism Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle AlphaKG α-Ketoglutarate TCA_Cycle->AlphaKG Apoptosis Apoptosis TCA_Cycle->Apoptosis Metabolic Crisis Leads to SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA KGDH SuccinylCoA->TCA_Cycle PDH Pyruvate Dehydrogenase (PDH) KGDH α-Ketoglutarate Dehydrogenase (KGDH) Devimistat Devimistat Devimistat->PDH Inhibits Devimistat->KGDH Inhibits

Figure 3. Simplified signaling pathway of Devimistat's mechanism of action.

This guide provides a foundational understanding for the synthesis and analysis of this compound. Researchers should adapt and optimize these proposed protocols based on their specific laboratory conditions and available instrumentation.

An In-depth Technical Guide to the Biological Properties of Deuterated Devimistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Devimistat (CPI-613) is a first-in-class anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway essential for tumor cell growth and proliferation. While extensive research has elucidated the biological properties of Devimistat, the exploration of its deuterated analog represents a promising frontier in enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the known biological properties of Devimistat and explores the anticipated benefits of deuteration. By leveraging the kinetic isotope effect, deuterated Devimistat is projected to exhibit improved pharmacokinetic and pharmacodynamic profiles, potentially leading to enhanced efficacy and a more favorable safety profile. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the continued development of this novel therapeutic agent.

Introduction to Devimistat (CPI-613)

Devimistat is a novel lipoate analog designed to selectively target the altered mitochondrial metabolism of cancer cells.[1][2] Unlike normal cells, many cancer cells exhibit a heightened reliance on mitochondrial metabolism for energy production and the synthesis of biosynthetic precursors. Devimistat disrupts this aberrant metabolism by targeting two key enzymes in the TCA cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[1] This dual-inhibition mechanism effectively cuts off the fuel supply to cancer cells, leading to cell death.[3][4] Devimistat has been investigated in numerous clinical trials for a variety of solid tumors and hematological malignancies, often in combination with standard-of-care chemotherapies.

The Rationale for Deuterating Devimistat

The substitution of hydrogen atoms with their heavier isotope, deuterium, is a strategic approach in drug development to improve the metabolic stability and overall pharmacokinetic profile of a compound. This strategy is based on the kinetic isotope effect, where the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change can significantly slow the rate of metabolic reactions that involve the cleavage of this bond, often leading to:

  • Reduced Systemic Clearance: A slower rate of metabolism can decrease the speed at which the drug is cleared from the body.

  • Increased Half-life: A longer circulation time in the body can lead to more sustained therapeutic concentrations.

  • Enhanced Drug Exposure: The overall exposure of the body to the active drug can be increased.

  • Improved Safety Profile: By potentially reducing the formation of toxic metabolites, deuteration can lead to a better safety and tolerability profile.

While specific data on deuterated Devimistat is not yet publicly available, the principles of deuteration suggest that a deuterated analog could offer significant advantages over the parent compound.

Biological Properties of Devimistat

Mechanism of Action

Devimistat's primary mechanism of action is the inhibition of the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes within the mitochondria of cancer cells. This dual inhibition disrupts the TCA cycle at two critical points, leading to a cascade of downstream effects:

  • Inhibition of Mitochondrial Respiration: By blocking key steps in the TCA cycle, Devimistat impairs the process of oxidative phosphorylation, the primary means of ATP production in cancer cells.

  • Induction of Oxidative Stress: The disruption of mitochondrial metabolism leads to an increase in the production of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.

  • Apoptosis Induction: The combination of energy depletion and oxidative stress activates intrinsic apoptotic pathways, leading to programmed cell death.

The selectivity of Devimistat for cancer cells is attributed to their altered metabolic state and increased reliance on the TCA cycle compared to normal cells.

Signaling Pathways

The metabolic disruption caused by Devimistat triggers a complex network of signaling pathways that ultimately lead to cancer cell death.

Devimistat Deuterated Devimistat PDH Pyruvate Dehydrogenase (PDH) Devimistat->PDH Inhibits KGDH α-Ketoglutarate Dehydrogenase (KGDH) Devimistat->KGDH Inhibits TCA_Cycle TCA Cycle Disruption Mito_Resp ↓ Mitochondrial Respiration TCA_Cycle->Mito_Resp ROS ↑ Reactive Oxygen Species (ROS) TCA_Cycle->ROS ATP ↓ ATP Production Mito_Resp->ATP Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis

Caption: Mechanism of Action of Deuterated Devimistat.

Preclinical and Clinical Data Summary

Numerous preclinical and clinical studies have evaluated the efficacy and safety of Devimistat. While specific data for a deuterated version is not available, the data for the parent compound provides a strong foundation for its potential.

Table 1: Summary of Preclinical Data for Devimistat (CPI-613)

ParameterCell Line(s)ValueReference
In Vitro Cytotoxicity
IC50Pancreatic Cancer CellsVaries by cell line
Colorectal Cancer CellsVaries by cell line
Mechanism of Action
Enzyme InhibitionPancreatic Cancer CellsInhibition of PDH and KGDH
Acute Myeloid Leukemia CellsInhibition of PDH and KGDH
In Vivo Efficacy
Tumor Growth InhibitionPancreatic Cancer XenograftsSignificant inhibition
Colorectal Cancer XenograftsSynergistic effect with IT

Table 2: Summary of Selected Clinical Trial Data for Devimistat (CPI-613)

Cancer TypePhaseCombination TherapyKey FindingsReference
Metastatic Pancreatic CancerPhase 3 (AVENGER 500)Modified FOLFIRINOXEvaluation of efficacy and safety
Relapsed/Refractory AMLPhase 3 (ARMADA 2000)High-Dose Cytarabine and MitoxantroneEvaluation in older patients
Biliary Tract CancerPhase 1bGemcitabine and CisplatinWell-tolerated with promising initial efficacy
B-Cell Non-Hodgkin LymphomaPhase 1Bendamustine and RituximabAssessment of safety and efficacy

Experimental Protocols

In Vitro Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of deuterated Devimistat in cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of deuterated Devimistat or the parent compound for 72 hours.

    • Cell viability is assessed using a standard MTT or CellTiter-Glo assay.

    • IC50 values are calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Mitochondrial Respiration Assay
  • Objective: To measure the effect of deuterated Devimistat on the oxygen consumption rate (OCR) of cancer cells.

  • Methodology:

    • Cancer cells are seeded in a Seahorse XFp cell culture miniplate.

    • The cells are treated with deuterated Devimistat, and the OCR is measured using a Seahorse XFp Analyzer.

    • Mitochondrial function parameters, such as basal respiration, ATP-linked respiration, and maximal respiration, are determined.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of deuterated Devimistat in a preclinical animal model.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with human cancer cells.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • Deuterated Devimistat is administered intravenously or intraperitoneally according to a predetermined schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised for further analysis.

start Cancer Cell Culture in_vitro In Vitro Assays (Cytotoxicity, Respiration) start->in_vitro in_vivo In Vivo Xenograft Model start->in_vivo data Data Analysis and Efficacy Determination in_vitro->data pk_pd Pharmacokinetic/ Pharmacodynamic Analysis in_vivo->pk_pd pk_pd->data

Caption: Preclinical Evaluation Workflow.

Future Directions and Conclusion

The development of a deuterated version of Devimistat holds significant promise for improving upon the established anti-cancer activity of the parent compound. The anticipated benefits of enhanced metabolic stability, increased half-life, and improved safety profile warrant further investigation. Preclinical studies directly comparing the pharmacokinetic and pharmacodynamic properties of deuterated Devimistat with its non-deuterated counterpart are a critical next step. The in-depth understanding of Devimistat's biological properties provides a solid framework for the rational design and development of its deuterated analog, with the ultimate goal of providing a more effective and safer treatment option for cancer patients. This technical guide serves as a comprehensive resource to inform and guide these future research and development efforts.

References

A Technical Guide to Devimistat-d10: A Tool for Interrogating Mitochondrial Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (formerly CPI-613) is a first-in-class investigational drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical pathway for energy production in cancer cells.[1][2][3] As a lipoic acid analog, devimistat is designed to disrupt the altered mitochondrial metabolism of tumor cells, leading to their death.[4][5] This guide focuses on the deuterated analog, devimistat-d10, and its application as a sophisticated tool for studying mitochondrial function, particularly in the context of cancer research and drug development. The inclusion of ten deuterium atoms provides a stable isotopic label, making it an invaluable tracer for metabolic flux analysis using mass spectrometry.

Core Mechanism of Action

Devimistat's primary targets are two key enzyme complexes within the mitochondrial matrix: the Pyruvate Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (KGDHC). These complexes are crucial control points in the TCA cycle, responsible for converting pyruvate and α-ketoglutarate into acetyl-CoA and succinyl-CoA, respectively.

The mechanisms of inhibition are distinct for each enzyme complex:

  • Pyruvate Dehydrogenase (PDC): Devimistat indirectly inhibits PDC. It achieves this by hyper-activating pyruvate dehydrogenase kinases (PDKs), which in turn phosphorylate and inactivate PDC.

  • α-Ketoglutarate Dehydrogenase (KGDHC): The drug selectively inactivates KGDHC by inducing a burst of reactive oxygen species (ROS), which disrupts the enzyme's normal redox feedback loop.

By simultaneously inhibiting these two critical entry points into the TCA cycle, devimistat effectively shuts down mitochondrial respiration, leading to a metabolic crisis within the cancer cell. This collapse triggers mitochondria-induced apoptosis through the release of cytochrome C.

Devimistat_Mechanism_of_Action cluster_PDC Pyruvate Dehydrogenase Complex (PDC) cluster_KGDHC α-Ketoglutarate Dehydrogenase Complex (KGDHC) Pyruvate Pyruvate PDC PDC Pyruvate->PDC AcetylCoA Acetyl-CoA TCA TCA Cycle & OXPHOS AcetylCoA->TCA aKG α-Ketoglutarate KGDHC KGDHC aKG->KGDHC SuccinylCoA Succinyl-CoA SuccinylCoA->TCA ATP ATP Production TCA->ATP Apoptosis Mitochondrial Apoptosis TCA->Apoptosis Inhibition leads to PDC->AcetylCoA PDK PDK PDK->PDC Inhibits (Phosphorylation) KGDHC->SuccinylCoA ROS ROS Burst ROS->KGDHC Inhibits Devimistat Devimistat Devimistat->PDK Activates Devimistat->ROS Induces

Caption: Mechanism of devimistat targeting PDC and KGDHC.

Quantitative Data Summary

The efficacy of devimistat has been evaluated across various cancer cell lines and in clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Devimistat (CPI-613)

Cell Line Cancer Type Metric Value Reference
H460 Human Lung Cancer EC50 120 µM
Saos-2 Human Sarcoma EC50 120 µM
BxPC-3 Pancreatic Cancer In Vivo Model Potent anticancer activity at 25 mg/kg

| H460 | Human Lung Cancer | In Vivo Model | Significant tumor growth inhibition at 10 mg/kg | |

Table 2: Clinical Trial Pharmacokinetics & Dosing

Trial Phase Patient Population Dosing Key Finding Reference
Phase 1 Advanced Hematologic Malignancies Up to 2,940 mg/m² (IV) No dose-limiting toxicities observed
Phase 1 Advanced Hematologic Malignancies N/A Half-life of 1.34 hours
Phase 1b Biliary Tract Cancer 2000 mg/m² (IV) with Gem/Cis Well tolerated with promising initial efficacy

| Phase 3 (AVENGER 500) | Metastatic Pancreatic Cancer | 500 mg/m² with mFOLFIRINOX | Did not meet primary OS endpoint | |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments involving devimistat.

Protocol 1: Assessment of Mitochondrial Respiration via Oxygen Consumption Rate (OCR)

This protocol is adapted from studies measuring mitochondrial function in cancer cells following devimistat treatment.

Objective: To measure the effect of devimistat on basal respiration, ATP-coupled respiration, and maximal respiratory capacity.

Materials:

  • Seahorse XF Analyzer (or similar)

  • Cancer cell line of interest (e.g., HCT116, OVCAR3)

  • This compound stock solution

  • Seahorse XF Cell Culture Microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial inhibitors: Oligomycin, FCCP (or CCCP), Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells (e.g., 20,000 cells/well) in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 50-200 µM) or vehicle control for a specified duration (e.g., 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C.

  • Instrument Calibration: Calibrate the Seahorse XF sensor cartridge according to the manufacturer's instructions.

  • Mito Stress Test: Load the calibrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports.

  • Data Acquisition: Place the cell plate into the Seahorse XF Analyzer. The instrument will sequentially inject the inhibitors and measure OCR at baseline and after each injection.

  • Data Analysis: Analyze the resulting OCR data to determine parameters such as basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is based on a validated bioanalytical assay for quantifying CPI-613 and its metabolites. Using this compound would require adjusting the mass transitions to account for the deuterium label.

Objective: To accurately quantify this compound concentrations in plasma samples for pharmacokinetic studies.

Materials:

  • Triple quadrupole mass spectrometer (e.g., Sciex API 5000)

  • HPLC system with a C18 column (e.g., Xbridge C18, 50 × 2.1 mm; 5 µm)

  • Human plasma samples

  • Acetonitrile (for protein precipitation)

  • This compound and internal standard

  • Formic acid

Procedure:

  • Sample Preparation: Thaw plasma samples. To a 50 µL aliquot, add the internal standard.

  • Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins. Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Extraction: Transfer the supernatant, dilute with water, and inject onto the LC-MS/MS system.

  • Chromatographic Separation: Use a gradient elution method with a mobile phase consisting of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for this compound and the internal standard.

    • Note: The precursor and product ion m/z values must be optimized for the d10-labeled compound.

  • Quantification: Construct a calibration curve using standards of known concentrations. Quantify the this compound concentration in the unknown samples by interpolating from this curve. The reported linear range for non-deuterated CPI-613 is 50–50,000 ng/ml.

Visualized Workflows and Pathways

Metabolomics Experimental Workflow

The use of this compound is ideal for stable isotope tracing studies to map metabolic flux.

Metabolomics_Workflow start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with This compound start->treatment extraction Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) treatment->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing & Isotopologue Analysis analysis->data interpretation Metabolic Flux Interpretation data->interpretation Logical_Consequences inhibition Devimistat Inhibits PDC & KGDHC tca_block TCA Cycle Flux Blocked inhibition->tca_block oxphos_down OXPHOS ↓ tca_block->oxphos_down ros_up Mitochondrial ROS ↑ tca_block->ros_up atp_down ATP Production ↓ oxphos_down->atp_down mmp_loss Mitochondrial Membrane Potential (ΔΨm) Loss atp_down->mmp_loss ros_up->mmp_loss crisis Metabolic Crisis & Mitochondrial Collapse mmp_loss->crisis apoptosis Apoptosis crisis->apoptosis

References

The Role of Devimistat-d10 in Metabolic Flux Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain high rates of proliferation and adapt to the tumor microenvironment. A key aspect of this reprogramming is the altered function of mitochondrial metabolism, particularly the tricarboxylic acid (TCA) cycle. Devimistat (CPI-613), a first-in-class investigational drug, is a lipoic acid analog designed to selectively target this metabolic vulnerability in cancer cells. This technical guide provides an in-depth overview of Devimistat's mechanism of action and explores the conceptual application of its deuterated isotopologue, Devimistat-d10, in metabolic flux analysis to elucidate the intricate metabolic rewiring in cancer. While specific public data on "this compound" is not available, this guide outlines the principles and methodologies for its potential use as a stable isotope tracer.

Devimistat (CPI-613): Mechanism of Action

Devimistat is a small molecule that disrupts the TCA cycle by targeting two key mitochondrial enzymes: the Pyruvate Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (KGDHC).[1][2][3][4] Its mechanism is multifaceted and selective for tumor cells.

  • Inhibition of Pyruvate Dehydrogenase Complex (PDC): Devimistat indirectly inhibits PDC by activating Pyruvate Dehydrogenase Kinases (PDKs). PDKs phosphorylate and inactivate PDC, thereby blocking the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle.[3]

  • Inhibition of α-Ketoglutarate Dehydrogenase Complex (KGDHC): Devimistat leads to the inactivation of KGDHC, another critical enzyme in the TCA cycle. This inhibition is mediated by an increase in reactive oxygen species (ROS).

By simultaneously inhibiting these two crucial enzymes, Devimistat effectively shuts down the TCA cycle in cancer cells, leading to a metabolic crisis, induction of apoptosis, and necrosis.

The Concept of this compound in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. Stable isotope tracing is a cornerstone of MFA, where molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H/D) are introduced into a system, and their incorporation into downstream metabolites is tracked.

This compound represents a deuterated version of Devimistat, where ten hydrogen atoms have been replaced by deuterium. The introduction of this heavier isotope creates a stable, non-radioactive tracer that can be used to probe metabolic pathways. The rationale for using this compound in MFA would be to:

  • Trace the uptake and metabolic fate of Devimistat itself: By tracking the deuterium label, researchers could quantify the extent to which cancer cells take up the drug and identify any potential metabolic modifications it undergoes.

  • Investigate the impact on downstream metabolic pathways: The deuterium atoms from this compound could potentially be incorporated into other metabolites, providing insights into less understood metabolic consequences of the drug's action.

  • Quantify pathway fluxes in the presence of the inhibitor: By combining this compound with other stable isotope tracers (e.g., ¹³C-glucose), it would be possible to precisely quantify how Devimistat alters the flux through central carbon metabolism.

Quantitative Data on Devimistat's Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Devimistat (CPI-613) in various cancer cell lines, demonstrating its broad anti-cancer activity.

Cell LineCancer TypeIC50 (µM)Citation(s)
AsPC-1Pancreatic Cancer~200
PANC-1Pancreatic Cancer~200
6606PDAPancreatic Cancer254 (48h)
MiaPaCa-2Pancreatic Cancer226 (48h)
Panc02Pancreatic Cancer230 (48h)
H460Non-Small Cell Lung Cancer120
Saos-2Sarcoma120
HCT116Colorectal CancerVaries
HT29Colorectal CancerVaries
DLD-1Colorectal CancerVaries
RKOColorectal CancerVaries
SW480Colorectal CancerVaries
LS174TColorectal CancerVaries
RCB1292Biliary Tract Cancer139-200
RCB1293Biliary Tract Cancer139-200
TFK-1Biliary Tract Cancer139-200

Experimental Protocols

In Vitro Treatment of Cancer Cells with Devimistat

This protocol provides a general guideline for treating adherent cancer cell lines with Devimistat (CPI-613).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Devimistat (CPI-613) stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Multi-well plates (e.g., 6-well, 24-well, or 96-well)

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture flask.

    • Seed the cells into multi-well plates at a density appropriate for the specific cell line and experiment duration. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Preparation of Devimistat Working Solutions:

    • Thaw the Devimistat stock solution.

    • Prepare a series of dilutions of Devimistat in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration is consistent across all conditions, including the vehicle control.

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add the medium containing the different concentrations of Devimistat or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • After the incubation period, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, protein extraction for Western blotting, or metabolite extraction for metabolomics.

Conceptual Metabolic Flux Analysis using this compound and ¹³C-Glucose

This protocol outlines a conceptual workflow for a stable isotope tracing experiment using this compound in combination with a ¹³C-labeled substrate to quantify metabolic fluxes.

Materials:

  • Cancer cell line

  • Glucose-free and glutamine-free cell culture medium (e.g., DMEM)

  • [U-¹³C₆]-Glucose

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells in standard complete medium.

    • Prior to the experiment, adapt the cells to the experimental medium containing unlabeled glucose and dFBS.

  • Stable Isotope Labeling:

    • On the day of the experiment, replace the medium with fresh experimental medium containing [U-¹³C₆]-Glucose and either this compound at the desired concentration or a vehicle control.

    • Incubate the cells for a time course to allow for isotopic steady-state to be reached in the metabolites of interest. This typically ranges from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.

  • Metabolite Extraction:

    • At each time point, rapidly quench the metabolic activity by aspirating the medium and adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Perform a three-phase liquid-liquid extraction using methanol, chloroform, and water to separate polar metabolites, lipids, and proteins.

    • Collect the polar metabolite fraction (upper aqueous phase).

  • LC-MS Analysis:

    • Dry the polar metabolite extracts under a stream of nitrogen.

    • Reconstitute the samples in a suitable solvent for LC-MS analysis.

    • Analyze the samples using an LC-MS system capable of high-resolution mass analysis to separate and detect the different isotopologues of the metabolites.

  • Data Analysis and Flux Calculation:

    • Process the raw LC-MS data to determine the mass isotopomer distributions (MIDs) for key metabolites in the central carbon metabolism.

    • Correct the MIDs for the natural abundance of stable isotopes.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model and calculate the intracellular fluxes. The model will account for the incorporation of both ¹³C from glucose and potentially D from this compound.

Visualizations

Devimistat's Mechanism of Action on the TCA Cycle

Devimistat_Mechanism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA AlphaKG->SuccinylCoA KGDHC Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate PDC Pyruvate Dehydrogenase Complex (PDC) KGDHC α-Ketoglutarate Dehydrogenase Complex (KGDHC) Devimistat Devimistat (CPI-613) PDKs Pyruvate Dehydrogenase Kinases (PDKs) Devimistat->PDKs Activates ROS Reactive Oxygen Species (ROS) Devimistat->ROS Induces PDKs->PDC Inhibits (Phosphorylation) ROS->KGDHC Inactivates MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase CellCulture 1. Cancer Cell Culture IsotopeLabeling 2. Stable Isotope Labeling ([U-13C6]-Glucose + this compound) CellCulture->IsotopeLabeling MetaboliteExtraction 3. Metabolite Extraction IsotopeLabeling->MetaboliteExtraction LCMS 4. LC-MS Analysis MetaboliteExtraction->LCMS DataProcessing 5. Data Processing (Mass Isotopomer Distributions) LCMS->DataProcessing FluxCalculation 6. Metabolic Flux Calculation DataProcessing->FluxCalculation Interpretation 7. Interpretation of Metabolic Rewiring FluxCalculation->Interpretation Metabolic Flux Map

References

Preliminary In Vitro Studies with Devimistat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (formerly known as CPI-613) is a novel, first-in-class anti-cancer agent designed to disrupt the mitochondrial energy metabolism of tumor cells.[1] It functions as a non-redox-active lipoate analog, selectively targeting key enzymes within the tricarboxylic acid (TCA) cycle.[2][3] This targeted approach leads to increased cellular stress and sensitizes cancer cells to a variety of chemotherapeutic agents.[1]

This technical guide provides an in-depth overview of the preliminary in vitro studies conducted with Devimistat. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

A deuterated version of the molecule, Devimistat-d10, is commercially available and is likely intended for use as an internal standard in analytical methods such as mass spectrometry.[4] The biological activity of this compound is expected to be comparable to that of the non-deuterated parent compound, Devimistat, which is the subject of the studies detailed herein.

Data Presentation

The following tables summarize the quantitative data from various in vitro studies, showcasing the efficacy of Devimistat across different cancer cell lines and in combination with other agents.

Table 1: Cytotoxicity of Devimistat in Various Cancer Cell Lines

Cell LineCancer TypeMetricValue (µM)Reference
H460Human Lung CancerEC50120
Saos-2Human SarcomaEC50120
TFK-1Biliary Tract CancerIC50~139-200
RCB1292Biliary Tract CancerIC50~139-200
RCB1293Biliary Tract CancerIC50~139-200

Table 2: Synergistic Effects of Devimistat with Chemotherapy

Cell LineCancer TypeCombination AgentsMetricValueReference
RCB1292Biliary Tract CancerGemcitabine + Cisplatin (GC)Synergy Score11.24
RCB1293Biliary Tract CancerGemcitabine + Cisplatin (GC)Synergy Score10.85
TFK-1Biliary Tract CancerGemcitabine + Cisplatin (GC)Synergy Score5.47

Synergy scores were calculated using the SynergyFinderPlus HSA model. Higher scores indicate a stronger synergistic effect.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments performed to characterize the activity of Devimistat.

Cell Viability Assay (Crystal Violet Method)

This protocol is used to quantify the effect of Devimistat on the viability of adherent cancer cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Devimistat (dissolved in a suitable solvent, e.g., DMSO)

  • 0.5% Crystal Violet staining solution

  • Methanol

  • Spectrophotometer (plate reader)

Procedure:

  • Seed 3,000 cells per well in 100 µL of complete culture medium into a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of Devimistat in complete culture medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the Devimistat dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for 72 hours under standard culture conditions.

  • Carefully remove the medium and gently wash the cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells by adding 100 µL of methanol to each well for 10-15 minutes.

  • Remove the fixative and stain the cells with 50 µL of 0.5% crystal violet solution for 30 minutes on a rocker.

  • Wash the plates thoroughly with deionized water to remove excess stain and allow them to air dry completely.

  • Add 150 µL of methanol to each well to solubilize the stain.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Subtract the absorbance of blank wells (containing only methanol) and calculate cell viability as a percentage of the vehicle-treated control.

Oxygen Consumption Rate (OCR) Analysis

This protocol measures the effect of Devimistat on mitochondrial respiration using a Seahorse XFe96 analyzer.

Materials:

  • Seahorse XFe96 cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Devimistat

  • Seahorse XFe96 Analyzer

Procedure:

  • Seed 15,000 cells per well in a Seahorse XFe96 cell culture plate and allow them to adhere overnight.

  • On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a CO₂-free incubator at 37°C for at least one hour.

  • Remove the culture medium from the cells, wash with pre-warmed Seahorse XF Base Medium, and then add 180 µL of the same medium to each well.

  • Incubate the cell plate in a CO₂-free incubator at 37°C for one hour to allow for temperature and pH equilibration.

  • Load the hydrated sensor cartridge with the desired concentrations of Devimistat for injection.

  • Place the cell plate and sensor cartridge into the Seahorse XFe96 Analyzer.

  • Perform a calibration cycle, followed by baseline OCR measurements.

  • Inject Devimistat into the wells and record the subsequent changes in OCR over time.

  • Data is typically normalized to cell number or protein concentration per well.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Devimistat.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Devimistat

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of Devimistat for a specified period (e.g., 24-48 hours). Include a vehicle-treated control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 or FL3 channel).

  • Gate the cell populations to quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Visualizations

The following diagrams illustrate the mechanism of action of Devimistat and a typical experimental workflow.

G cluster_Mitochondrion Mitochondrial Matrix cluster_downstream Downstream Effects Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Glutamine Glutamine aKG α-Ketoglutarate Glutamine->aKG KGDH α-Ketoglutarate Dehydrogenase (KGDH) aKG->KGDH AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA Metabolism_Collapse Disruption of Mitochondrial Metabolism TCA->Metabolism_Collapse PDH->AcetylCoA KGDH->TCA Devimistat Devimistat (CPI-613) Devimistat->Inhibition1 Devimistat->Inhibition2 Inhibition1->PDH Inhibition2->KGDH Apoptosis Apoptosis & Cell Death Metabolism_Collapse->Apoptosis

Caption: Mechanism of action of Devimistat in cancer cells.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results A 1. Seed Cancer Cells in Multi-well Plates B 2. Overnight Incubation (Cell Adherence) A->B C 3. Treat Cells with Devimistat B->C D 4. Incubate for Specified Duration C->D E1 Cell Viability Assay (e.g., Crystal Violet) D->E1 E2 Metabolic Analysis (e.g., Seahorse OCR) D->E2 E3 Apoptosis Assay (e.g., Annexin V/PI) D->E3 F1 Determine IC50/ EC50 Values E1->F1 F2 Quantify Changes in Mitochondrial Respiration E2->F2 F3 Measure Percentage of Apoptotic Cells E3->F3

References

In-Depth Technical Guide to the Stability and Storage of Devimistat-d10

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is compiled from publicly available data and is for informational purposes only. Specific stability and storage recommendations for Devimistat-d10 should be determined empirically through validated stability studies. The stability data for Devimistat (CPI-613) is used as a proxy for this compound, assuming similar stability profiles due to the absence of specific data for the deuterated analog.

Introduction

Devimistat (CPI-613) is an investigational first-in-class drug that targets the altered mitochondrial energy metabolism of cancer cells. It is a lipoic acid analog that inhibits the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes, leading to the disruption of the tricarboxylic acid (TCA) cycle and induction of cell death in tumor cells[1][2]. This compound is a deuterated version of Devimistat. This guide provides a comprehensive overview of the available information on the stability and storage conditions for Devimistat, which is presumed to be comparable to this compound.

Storage Conditions

Proper storage is crucial to maintain the integrity and potency of this compound. The following table summarizes the recommended storage conditions based on available data for Devimistat.

FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°C3 years[3]Store in a tightly sealed container, protected from light and moisture.
In Solvent (DMSO) -80°C1 year[3]Aliquot stock solutions to prevent repeated freeze-thaw cycles[3].
-20°C1 month
In Human Plasma -60°C to -80°CUp to 127 daysLong-term stability has been established for bioanalytical purposes.
Room TemperatureUp to 24 hoursBenchtop stability has been confirmed for this duration.

Stability Profile

Currently, there is limited publicly available data from forced degradation studies of Devimistat. Such studies are essential for identifying potential degradation products and pathways. Based on the chemical structure of Devimistat, which contains thioether and carboxylic acid functional groups, it is susceptible to oxidation and potential esterification or amide formation under certain conditions.

Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for Devimistat based on its chemical structure. The primary anticipated degradation would be the oxidation of the sulfur atoms.

G Devimistat Devimistat (C22H28O2S2) Sulfoxide Sulfoxide Derivative Devimistat->Sulfoxide Oxidation Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->Devimistat Oxidative_Stress->Sulfoxide

Caption: Hypothetical Oxidative Degradation Pathway of Devimistat.

Experimental Protocols

Detailed, validated stability-indicating methods for this compound are not publicly available. However, a validated LC-MS/MS method for the quantification of Devimistat and its metabolites in human plasma has been published, which can be adapted for stability studies in biological matrices. Furthermore, a general protocol for conducting forced degradation studies is provided as a template.

Analysis of Devimistat in Human Plasma (LC-MS/MS)

This method is suitable for determining the stability of Devimistat in a biological matrix.

  • Sample Preparation:

    • Perform protein precipitation of plasma samples using acetonitrile.

    • Dilute the supernatant with water prior to injection.

  • Chromatographic Conditions:

    • Column: Xbridge C18 (50 × 2.1 mm; 5 μm).

    • Mobile Phase: A gradient elution is used. The specific gradient profile should be optimized.

    • Flow Rate: To be optimized for the specific system.

    • Injection Volume: To be optimized.

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Ion Mode.

    • Monitoring: Multiple Reaction Monitoring (MRM) for Devimistat and its metabolites.

The following diagram outlines the experimental workflow for this analytical method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Dilution Supernatant Dilution (Water) Precipitation->Dilution Injection Inject onto Xbridge C18 Dilution->Injection Separation Gradient Elution Injection->Separation Detection Triple Quadrupole MS (Negative Ion Mode) Separation->Detection

Caption: Workflow for the LC-MS/MS Analysis of Devimistat in Human Plasma.

General Protocol for Forced Degradation Studies

This protocol is a general guideline based on ICH recommendations and should be adapted and validated for this compound.

  • Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

  • Stress Conditions:

    • Acid Hydrolysis: Treat this compound solution with 0.1 N HCl at 60°C for a specified duration.

    • Base Hydrolysis: Treat this compound solution with 0.1 N NaOH at 60°C for a specified duration.

    • Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat at a specified temperature (e.g., 70°C).

    • Photostability: Expose this compound solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analytical Method:

    • A stability-indicating HPLC or UPLC method with UV or MS detection should be developed and validated. The method must be able to separate the intact drug from all significant degradation products.

  • Procedure:

    • Prepare solutions of this compound in a suitable solvent.

    • Expose the solutions and solid drug to the stress conditions outlined above.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using the validated stability-indicating method.

    • Characterize the degradation products using techniques such as mass spectrometry.

The logical flow of a forced degradation study is depicted in the following diagram.

G cluster_stress Stress Conditions Drug This compound (Solid and Solution) Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation Drug->Oxidation Thermal Thermal Drug->Thermal Photo Photolytic Drug->Photo Analysis Analysis by Stability- Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterization of Degradants (e.g., MS) Analysis->Characterization

Caption: Logical Workflow for a Forced Degradation Study.

Conclusion

The stability and proper storage of this compound are critical for its preclinical and clinical development. While specific data for the deuterated form is scarce, the information available for Devimistat provides a solid foundation for handling and storage procedures. As a solid, Devimistat is stable for up to 3 years at -20°C, and in a DMSO stock solution, it can be stored for 1 year at -80°C. It is imperative that comprehensive stability studies, including forced degradation, are conducted specifically for this compound to fully characterize its stability profile and to develop and validate a robust stability-indicating analytical method. This will ensure the quality, safety, and efficacy of the drug substance and any resulting drug product.

References

In-Depth Technical Guide to Devimistat-d10: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (CPI-613), a novel anti-mitochondrial agent, has garnered significant interest in the field of oncology for its unique mechanism of action targeting the altered metabolism of cancer cells. Its deuterated analogue, Devimistat-d10, serves as a critical tool for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols and data presented for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Devimistat is a synthetic lipoic acid analogue.[1] The deuterated version, this compound, is structurally identical to Devimistat, with the exception of ten deuterium atoms replacing ten hydrogen atoms on the two benzyl rings. This isotopic labeling provides a distinct mass signature for mass spectrometry-based quantification without significantly altering the compound's biological activity.

Chemical Structure of this compound

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 398.65 g/mol [2]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO (100 mg/mL)[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[3]

Synthesis of this compound

The synthesis of this compound involves the use of deuterated starting materials. While a specific, detailed protocol for the synthesis of this compound is not publicly available, the general synthesis of Devimistat (CPI-613) proceeds from lipoic acid. The synthesis of deuterated oleic acid, another lipid molecule, has been achieved through metal-catalyzed hydrothermal H/D exchange reactions on its precursors. A similar approach could be envisioned for the synthesis of deuterated lipoic acid, which would then be used as the starting material for the synthesis of this compound. The synthesis of R(+)α-lipoic acid has been described and involves the salification of racemic 6,8-halo-octanoic acid, followed by a series of purification and reaction steps.

Mechanism of Action

Devimistat exerts its anti-cancer effects by targeting key enzymes within the mitochondrial tricarboxylic acid (TCA) cycle, specifically the pyruvate dehydrogenase (PDH) complex and α-ketoglutarate dehydrogenase (KGDH). By inhibiting these enzymes, Devimistat disrupts cancer cell metabolism, leading to increased oxidative stress and subsequent cell death.

Inhibition of Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (KGDH)

In cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Despite the presence of oxygen, cancer cells rely heavily on glycolysis for energy production. Devimistat's inhibition of PDH blocks the conversion of pyruvate to acetyl-CoA, a critical entry point into the TCA cycle. This forces cancer cells to rely on alternative metabolic pathways and increases their vulnerability. Similarly, the inhibition of KGDH further disrupts the TCA cycle.

The mechanism of inhibition involves Devimistat acting as a lipoic acid analog, interfering with the function of these enzyme complexes which utilize lipoic acid as a cofactor.

Induction of Reactive Oxygen Species (ROS) and Apoptosis

The disruption of the TCA cycle by Devimistat leads to a surge in mitochondrial reactive oxygen species (ROS). This increase in ROS creates a state of oxidative stress within the cancer cells. Elevated ROS levels can damage cellular components and activate apoptotic signaling pathways. Both intrinsic and extrinsic apoptotic pathways can be triggered by ROS, leading to programmed cell death.

Signaling Pathway of Devimistat's Mechanism of Action

Devimistat_Mechanism cluster_Mitochondrion Mitochondrion Devimistat This compound PDH Pyruvate Dehydrogenase (PDH) Devimistat->PDH KGDH α-Ketoglutarate Dehydrogenase (KGDH) Devimistat->KGDH TCA TCA Cycle PDH->TCA Inhibition KGDH->TCA Inhibition ROS Reactive Oxygen Species (ROS) TCA->ROS Disruption leads to increased production Apoptosis Apoptosis ROS->Apoptosis Induction

Caption: Mechanism of action of this compound.

Experimental Protocols

Quantification of this compound in Biological Samples using LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices such as plasma. The following provides a general framework for such a protocol.

Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a structural analog of Devimistat).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Parameters:

  • LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Acquisition and Quantification MS->Data

Caption: General workflow for LC-MS/MS analysis.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer is a key tool for assessing the impact of Devimistat on cellular metabolism in real-time.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Compound Loading: Load the sensor cartridge with Devimistat and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) for the Mito Stress Test.

  • Seahorse Analysis: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay to measure the oxygen consumption rate (OCR).

Experimental Workflow for Seahorse Analysis

Seahorse_Workflow Seed Seed Cells in XF Microplate Equilibrate Equilibrate Cells in Assay Medium Seed->Equilibrate Load Load Sensor Cartridge with Devimistat Equilibrate->Load Analyze Run Seahorse XF Mito Stress Test Load->Analyze Data Measure OCR and Analyze Data Analyze->Data

Caption: Workflow for Seahorse XF analysis.

Clinical Data Summary

Devimistat has been evaluated in several clinical trials for various cancers, both as a monotherapy and in combination with standard-of-care chemotherapies.

Table of Results from Phase III AVENGER 500 Trial (Metastatic Pancreatic Cancer)

OutcomeDevimistat + mFOLFIRINOX (n=266)FOLFIRINOX (n=262)Hazard Ratio (95% CI)p-value
Median Overall Survival 11.10 months11.73 months0.95 (0.77 to 1.18)0.655
Median Progression-Free Survival 7.8 months8.0 months0.99 (0.76 to 1.29)0.94

Source: NCT03504423

Table of Results from Phase III ARMADA 2000 Trial (Relapsed/Refractory AML, patients ≥ 60 years)

OutcomeDevimistat + HAM (CHAM)HAM (Control)p-value
Complete Remission (CR) Rate 20.4%21.6%0.57
Median Overall Survival 8.9 months6.2 months0.62

Source: NCT03504410

Note: The addition of Devimistat to standard chemotherapy did not demonstrate a statistically significant improvement in the primary endpoints for these trials.

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of Devimistat. Its unique chemical structure allows for precise quantification, which is crucial for understanding the pharmacokinetics and metabolism of this novel anti-cancer agent. The mechanism of action, centered on the disruption of mitochondrial metabolism and induction of oxidative stress, represents a promising strategy for targeting the metabolic vulnerabilities of cancer cells. While recent Phase III clinical trials have not met their primary endpoints, the data generated from studies utilizing this compound and from further investigation into its mechanism of action will be invaluable for the future development of metabolism-targeted cancer therapies.

References

The Gold Standard in Bioanalysis: Rationale for Employing Devimistat-d10 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate and precise quantification of investigational drugs in biological matrices is a cornerstone of pharmacokinetic (PK) research and a critical component of regulatory submissions. This technical guide provides an in-depth rationale for the use of Devimistat-d10, a deuterated analog of the anti-cancer agent Devimistat (CPI-613), in pharmacokinetic studies. By leveraging the principle of stable isotope labeling, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, ensuring the generation of robust and reliable data. This guide will detail the underlying principles, experimental methodologies, and the mechanism of action of Devimistat, providing a comprehensive resource for professionals in the field of drug development.

The Imperative for Internal Standards in Pharmacokinetic Analysis

Pharmacokinetic studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. A key element of these studies is the accurate measurement of drug concentrations in biological fluids, typically plasma, over time. However, the complexity of these biological matrices can introduce significant variability during sample processing and analysis. To correct for these potential errors, an internal standard (IS) is added at a known concentration to all samples, including calibration standards and quality control samples.

The ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. This ensures that it experiences similar effects of extraction recovery, matrix effects (ion suppression or enhancement), and instrument variability. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" in quantitative bioanalysis because they are chemically identical to the analyte, differing only in their isotopic composition. This near-identical behavior allows for highly accurate and precise quantification.[1][2]

This compound: The Optimal Internal Standard for Devimistat Bioanalysis

This compound is a synthetic version of Devimistat in which ten hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This subtle change in mass allows it to be distinguished from the non-deuterated Devimistat by a mass spectrometer, while its chemical behavior remains virtually identical.

The primary rationale for using this compound in pharmacokinetic studies of Devimistat is to serve as a superior internal standard. Its use mitigates potential inaccuracies arising from:

  • Sample Extraction Variability: During the process of extracting Devimistat from plasma, losses can occur. Since this compound behaves identically to Devimistat during extraction, the ratio of their signals remains constant, correcting for any recovery inconsistencies.

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing the signal. As this compound co-elutes with Devimistat from the liquid chromatography column and experiences the same matrix effects, its presence allows for accurate normalization of the signal.[1]

  • Instrumental Drift: Minor fluctuations in the performance of the LC-MS/MS system can affect the signal intensity. The use of a co-eluting, stable isotope-labeled internal standard effectively cancels out this variability.

By normalizing the response of Devimistat to that of this compound, researchers can achieve the high level of accuracy and precision required for regulatory-compliant bioanalytical method validation and the reliable determination of pharmacokinetic parameters.

Mechanism of Action of Devimistat (CPI-613)

Devimistat is a first-in-class investigational drug that targets the altered mitochondrial metabolism of cancer cells.[3][4] It is a lipoic acid analog that inhibits two key enzymes in the tricarboxylic acid (TCA) cycle:

  • Pyruvate Dehydrogenase (PDH): This enzyme complex catalyzes the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the TCA cycle.

  • α-Ketoglutarate Dehydrogenase (KGDH): This enzyme is a key control point in the TCA cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.

By inhibiting both PDH and KGDH, Devimistat disrupts the central energy-producing pathway in cancer cells, leading to a metabolic crisis and subsequent cell death. This unique mechanism of action makes it a promising candidate for the treatment of various cancers, including pancreatic cancer and acute myeloid leukemia.

G cluster_Mitochondrion Mitochondrion Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Alpha_KG α-Ketoglutarate TCA_Cycle->Alpha_KG ATP ATP Production TCA_Cycle->ATP KGDH α-Ketoglutarate Dehydrogenase (KGDH) Alpha_KG->KGDH SuccinylCoA Succinyl-CoA SuccinylCoA->TCA_Cycle PDH->AcetylCoA KGDH->SuccinylCoA Devimistat Devimistat (CPI-613) Devimistat->PDH Inhibition Devimistat->KGDH Inhibition

Devimistat's Mechanism of Action

Experimental Protocol: Pharmacokinetic Study of Devimistat using this compound as an Internal Standard

The following provides a detailed methodology for a typical pharmacokinetic study of Devimistat, incorporating this compound as the internal standard. This protocol is based on established bioanalytical method validation guidelines from regulatory agencies such as the FDA.

Bioanalytical Method Validation

A robust and reliable LC-MS/MS method for the quantification of Devimistat in plasma must be developed and validated. Key validation parameters include:

Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify Devimistat in the presence of other components in the plasma.No significant interfering peaks at the retention time of Devimistat and this compound in blank plasma samples.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent and reproducible across the concentration range.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation of the matrix factor should be ≤15%.
Stability The chemical stability of Devimistat in the biological matrix under specific conditions for specific time intervals.Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e-g., freeze-thaw, short-term benchtop, long-term storage).
Sample Collection and Processing
  • Dosing: Administer Devimistat to study subjects (e.g., rodents or human volunteers) via the intended clinical route (e.g., intravenous infusion).

  • Blood Sampling: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Sample Analysis by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples.

    • To a specific volume of plasma (e.g., 100 µL), add a fixed amount of this compound solution (the internal standard).

    • Perform protein precipitation by adding a solvent such as acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in a suitable mobile phase for injection onto the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect Devimistat and this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Devimistat and this compound will be monitored.

  • Data Analysis:

    • Calculate the peak area ratio of Devimistat to this compound.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of Devimistat in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_Workflow Pharmacokinetic Study Workflow Dosing Dosing of Devimistat to Study Subjects Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation IS_Spiking Spiking with This compound (IS) Plasma_Separation->IS_Spiking Sample_Extraction Sample Extraction (e.g., Protein Precipitation) IS_Spiking->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio) LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis

Experimental Workflow

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Devimistat in pharmacokinetic studies. Its near-identical physicochemical properties to the parent drug ensure reliable correction for analytical variability, leading to high-quality data that can confidently support preclinical and clinical drug development programs. This technical guide has outlined the fundamental rationale, the mechanism of action of Devimistat, and a comprehensive experimental protocol, providing a valuable resource for researchers dedicated to advancing cancer therapeutics.

References

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Devimistat-d10 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Devimistat (CPI-613) in human plasma, utilizing its stable isotope-labeled internal standard, Devimistat-d10. The described method employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode. The assay has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies in clinical and preclinical trials.

Introduction

Devimistat (CPI-613) is an investigational anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway in cancer cells.[1] To support the clinical development of Devimistat, a reliable and robust bioanalytical method for its quantification in plasma is essential for pharmacokinetic assessments.[1][2][3] This document provides a detailed protocol for the determination of Devimistat concentrations in human plasma using an LC-MS/MS method with this compound as the internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting potential variabilities during sample preparation and analysis.[4]

Experimental

Materials and Reagents
  • Devimistat (CPI-613) reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A UPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Xbridge C18, 50 x 2.1 mm, 5 µm.

Sample Preparation

A protein precipitation method is employed for the extraction of Devimistat and its internal standard from human plasma.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of Devimistat and this compound.

Table 1: LC-MS/MS Instrument Parameters

ParameterSetting
LC Parameters
ColumnXbridge C18 (50×2.1mm; 5μm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
GradientOptimized for analyte separation
MS Parameters
Ion SourceElectrospray Ionization (ESI)
PolarityNegative
Monitored TransitionsOptimized for Devimistat and this compound
Dwell Time200 ms

Method Validation

The method was validated according to the US-FDA bioanalytical method validation guidelines.

Linearity

The calibration curve for Devimistat was linear over the concentration range of 50 to 50,000 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The precision (%CV) and accuracy (%Bias) were within the acceptable limits of ±15% (±20% for LLOQ).

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ50≤ 20≤ 20± 20± 20
LQC150≤ 15≤ 15± 15± 15
MQC2500≤ 15≤ 15± 15± 15
HQC40000≤ 15≤ 15± 15± 15
Recovery and Matrix Effect

The extraction recovery of Devimistat was determined by comparing the analyte response from extracted samples to that of unextracted standards. The mean matrix recovery for Devimistat was greater than 80%. The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the quantification of the analyte or the internal standard.

Stability

Devimistat was found to be stable in human plasma under various conditions, including bench-top stability for 24 hours, four freeze-thaw cycles, and long-term storage at -60 to -80°C for at least 127 days.

Visual Protocols

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is Add IS (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition detection->data integration Peak Integration data->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

validation_parameters cluster_precision Precision Types cluster_accuracy Accuracy Types method Bioanalytical Method Validation linearity Linearity & Range method->linearity precision Precision method->precision accuracy Accuracy method->accuracy selectivity Selectivity method->selectivity stability Stability method->stability recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect intra Intra-day precision->intra inter Inter-day precision->inter intra_acc Intra-day accuracy->intra_acc inter_acc Inter-day accuracy->inter_acc

Caption: Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of Devimistat in human plasma using this compound as an internal standard. The simple and rapid sample preparation procedure, coupled with the high selectivity of tandem mass spectrometry, makes this method well-suited for high-throughput analysis in support of clinical pharmacokinetic studies of Devimistat.

References

Application Note: High-Throughput Analysis of Devimistat in Human Plasma Using Devimistat-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Devimistat (CPI-613) in human plasma. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Devimistat-d10. The protocol details a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is ideal for high-throughput pharmacokinetic and toxicokinetic studies in drug development.

Introduction

Devimistat is an investigational anti-cancer agent that targets mitochondrial metabolism.[1][2][3] It acts as an inhibitor of the mitochondrial enzymes pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), which are crucial for the tricarboxylic acid (TCA) cycle.[4][5] By disrupting the energy metabolism of cancer cells, Devimistat induces apoptosis. Accurate and reliable quantification of Devimistat in biological matrices is essential for its clinical development.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation, chromatography, and ionization. A deuterated internal standard, such as this compound, is chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences similar matrix effects, thus leading to highly reliable data. This application note describes a validated method for the determination of Devimistat in human plasma using this compound as the internal standard.

Signaling Pathway of Devimistat

G cluster_Mitochondrion Mitochondrion Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain (Energy Production) TCA->ETC aKG α-Ketoglutarate SuccinylCoA Succinyl-CoA aKG->SuccinylCoA KGDH SuccinylCoA->TCA Apoptosis Apoptosis ETC->Apoptosis Disruption leads to Devimistat Devimistat Devimistat->Pyruvate Inhibits Devimistat->aKG Inhibits

Caption: Mechanism of action of Devimistat in the mitochondrial TCA cycle.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma 1. Plasma Sample Aliquoting IS_Spike 2. Spiking with this compound IS Plasma->IS_Spike Precipitation 3. Protein Precipitation with Acetonitrile IS_Spike->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Supernatant 5. Supernatant Transfer and Dilution Centrifugation->Supernatant Injection 6. Injection into LC-MS/MS System Supernatant->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. MS/MS Detection (MRM Mode) Separation->Detection Integration 9. Peak Integration Detection->Integration Ratio 10. Peak Area Ratio Calculation (Analyte/IS) Integration->Ratio Quantification 11. Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for the quantitative analysis of Devimistat.

Materials and Reagents

  • Devimistat analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex API 5000™ Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: Xbridge C18, 50 x 2.1 mm, 5 µm or equivalent

Experimental Protocols

Preparation of Stock and Working Solutions
  • Devimistat Stock Solution (1 mg/mL): Accurately weigh and dissolve Devimistat in acetonitrile.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • Working Solutions: Prepare serial dilutions of the Devimistat stock solution in 50:50 acetonitrile/water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation
  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each plasma sample, except for the blank matrix samples.

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean tube.

  • Add 100 µL of water to the supernatant.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column Xbridge C18, 50 x 2.1 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Gradient As described in the table below

Gradient Elution Program

Time (min)%A%B
0.00955
0.50955
2.00595
2.50595
2.60955
3.50955

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Devimistat: To be determinedthis compound: To be determined
Collision Energy To be optimized
Declustering Potential To be optimized
Source Temperature 500 °C
IonSpray Voltage -4500 V

Note: Specific MRM transitions and compound-dependent parameters for Devimistat and this compound need to be optimized on the specific mass spectrometer being used.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the expected performance characteristics of the assay.

Linearity and Range

The assay is expected to be linear over a concentration range of 50 to 50,000 ng/mL for Devimistat in human plasma.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Devimistat50 - 50,000> 0.99
Precision and Accuracy

The intra- and inter-assay precision and accuracy were evaluated at four quality control (QC) levels.

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%Bias)Inter-assay Precision (%CV)Inter-assay Accuracy (%Bias)
LLOQ50< 15%± 15%< 15%± 15%
Low QC150< 15%± 15%< 15%± 15%
Mid QC2,500< 15%± 15%< 15%± 15%
High QC40,000< 15%± 15%< 15%± 15%

LLOQ: Lower Limit of Quantitation

Matrix Effect and Recovery

The use of a stable isotope-labeled internal standard is expected to compensate for any matrix effects and variability in recovery.

AnalyteRecoveryMatrix Factor
Devimistat> 80%Close to 1
This compound> 80%Close to 1

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Devimistat in human plasma. The use of this compound as an internal standard ensures the reliability and accuracy of the results, making this method well-suited for supporting clinical trials and other studies requiring the quantification of Devimistat. The simple protein precipitation sample preparation protocol allows for rapid sample processing and is amenable to automation.

References

Application Notes & Protocols: Quantification of Devimistat-d10 in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the sample preparation and quantification of Devimistat-d10 in biological matrices, primarily human plasma. The method is based on a validated LC-MS/MS assay for the non-deuterated parent drug, Devimistat (CPI-613), and is intended for use by researchers, scientists, and drug development professionals.

Introduction

Devimistat is an investigational anti-cancer agent that targets mitochondrial metabolism.[1][2] To support pharmacokinetic (PK) and toxicokinetic (TK) studies, a robust and reliable bioanalytical method for the quantification of Devimistat and its stable isotope-labeled internal standard (SIL-IS), this compound, in biological matrices is essential. This document outlines a detailed protocol for the sample preparation of this compound from human plasma using a protein precipitation (PPT) method, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS like this compound is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and analysis.[3]

Materials and Reagents

  • Analytes: this compound, Devimistat (for calibration standards)

  • Internal Standard (IS): A suitable stable isotope-labeled analog of Devimistat (e.g., ¹³C₆-Devimistat) is recommended. If not available, a structurally similar compound can be used after thorough validation.

  • Biological Matrix: Human plasma (with K₂EDTA as anticoagulant)

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade[4]

    • Methanol (MeOH), LC-MS grade

    • Formic acid, LC-MS grade

    • Water, LC-MS grade

    • Ammonium acetate

  • Equipment:

    • Calibrated pipettes

    • Microcentrifuge tubes (e.g., 1.5 mL)

    • Vortex mixer

    • Microcentrifuge capable of ≥14,000 rpm

    • 96-well plates (optional, for automation)

    • LC-MS/MS system (e.g., Sciex API 5000 or equivalent)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Devimistat and this compound in an appropriate organic solvent like DMSO or methanol.

  • Working Solutions:

    • Calibration Curve (CC) Working Solutions: Serially dilute the Devimistat stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for spiking into the blank matrix to create calibration standards.

    • Quality Control (QC) Working Solutions: Prepare QC working solutions from a separate weighing of the Devimistat stock solution at concentrations corresponding to low, medium, and high levels of the calibration curve.

    • Internal Standard (IS) Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 2 µg/mL) in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis. Acetonitrile is a commonly used solvent for this purpose due to its ability to efficiently precipitate proteins.

Workflow Diagram:

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample (Thawed and Vortexed) is Add 50 µL Internal Standard (e.g., 2 µg/mL in ACN) plasma->is precip Add 250 µL Acetonitrile is->precip vortex1 Vortex Mix (e.g., 5 seconds) precip->vortex1 centrifuge Centrifuge (e.g., 14,800 rpm for 2 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow.

Detailed Protocol:

  • If frozen, thaw plasma samples at room temperature (25 ± 1°C) and vortex to ensure homogeneity.

  • Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 2 µg/mL in acetonitrile) to each tube, except for blank samples (to which 50 µL of acetonitrile is added).

  • Add 250 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the mixture for approximately 5 seconds.

  • Centrifuge the samples for 2 minutes at 14,800 rpm to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial or a 96-well plate for analysis.

  • Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are recommended starting conditions based on a validated method for Devimistat. Optimization may be required for specific instrumentation.

Table 1: LC-MS/MS Parameters

ParameterRecommended Condition
LC System UPLC/HPLC System
Column Xbridge C18 (50 x 2.1 mm; 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient A gradient elution should be optimized to ensure separation from endogenous interferences.
Injection Volume 2 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5000)
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions To be determined by infusing a standard solution of this compound and the internal standard to identify the precursor and product ions.
MS/MS Parameters Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Workflow Diagram:

G cluster_analysis LC-MS/MS Analysis autosampler Autosampler Injection lc_column Chromatographic Separation (C18 Column) autosampler->lc_column esi Electrospray Ionization (Negative Mode) lc_column->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 ms2 Quadrupole 2 (Collision Cell - Fragmentation) ms1->ms2 ms3 Quadrupole 3 (Product Ion Selection) ms2->ms3 detector Detector ms3->detector data Data Acquisition & Processing detector->data

Caption: LC-MS/MS Analysis Workflow.

Data and Results

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte (this compound) to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used. The concentration of this compound in the QC and unknown samples is then calculated from their peak area ratios using the regression equation.

Table 2: Representative Calibration Curve and QC Data (Hypothetical)

Sample TypeNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
Calibration Standard 15051.5103.0
Calibration Standard 210098.298.2
Calibration Standard 3500505.1101.0
Calibration Standard 41000990.499.0
Calibration Standard 525002450.098.0
Calibration Standard 650005100.0102.0
Calibration Standard 7100009850.098.5
Calibration Standard 85000050250.0100.5
LLOQ QC5052.0104.0
Low QC150147.598.3
Mid QC20002040.0102.0
High QC4000039600.099.0

Note: The linear range for Devimistat has been established as 50–50,000 ng/mL.

Method Validation Parameters

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to assess include:

  • Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of this compound and the IS in blank matrix samples.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The accuracy (closeness to the nominal value) and precision (reproducibility) should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Recovery: The extraction recovery of the analyte and IS should be consistent and reproducible. A mean matrix recovery of over 80% has been reported for Devimistat.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and IS should be evaluated to ensure it does not compromise the accuracy and precision of the method.

  • Stability: The stability of this compound in the biological matrix should be assessed under various conditions:

    • Bench-top stability: At room temperature (e.g., for 24 hours).

    • Freeze-thaw stability: After multiple freeze-thaw cycles (e.g., four cycles).

    • Long-term stability: Stored at -60 to -80°C (e.g., for at least 127 days).

Table 3: Summary of Stability Data for Devimistat (as a reference)

Stability ConditionDuration/CyclesStability Assessment
Bench-top24 hoursStable
Freeze-Thaw4 cyclesStable
Long-term Freezer127 daysStable
Data based on published results for Devimistat.

Conclusion

The protocol described provides a robust and reliable method for the preparation and quantification of this compound in human plasma. The use of protein precipitation is a straightforward and effective sample preparation technique, and LC-MS/MS provides the necessary sensitivity and selectivity for bioanalytical applications. This method is suitable for supporting preclinical and clinical studies involving Devimistat.

References

Application Notes and Protocols for Devimistat in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (CPI-613) is a first-in-class, lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical pathway for energy metabolism in cancer cells.[1][2] By inhibiting key mitochondrial enzymes, pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), Devimistat disrupts tumor cell metabolism, leading to apoptosis and growth inhibition.[1][3] These application notes provide a summary of the preclinical data for Devimistat and detailed protocols for its use in cancer research. While specific preclinical data for the deuterated form, Devimistat-d10, is not extensively available in the public domain, this document will also discuss the potential advantages of this next-generation compound based on the established principles of kinetic isotope effects.

Mechanism of Action

Devimistat's unique mechanism of action sets it apart from traditional cytotoxic chemotherapy. It selectively targets the altered mitochondrial metabolism of cancer cells.

  • Inhibition of Pyruvate Dehydrogenase (PDH): Devimistat indirectly inhibits PDH by activating pyruvate dehydrogenase kinase (PDK), which phosphorylates and inactivates PDH. This blocks the conversion of pyruvate to acetyl-CoA, a key entry point into the TCA cycle.

  • Inhibition of α-Ketoglutarate Dehydrogenase (KGDH): Devimistat also directly inhibits KGDH, another critical enzyme in the TCA cycle.[1]

  • Induction of Oxidative Stress and Apoptosis: The disruption of the TCA cycle leads to increased production of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential, ultimately triggering apoptotic cell death.

  • Synergy with Chemotherapeutic Agents: Devimistat has been shown to sensitize cancer cells to a variety of chemotherapeutic agents, suggesting its potential in combination therapies.

Data Presentation: Preclinical Efficacy of Devimistat

In Vitro Cytotoxicity

Devimistat has demonstrated cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values from various studies are summarized below.

Cell LineCancer TypeIC50/EC50 (µM)Exposure Time (hours)Reference
NCI-H460Human Lung Cancer120Not Specified
Saos-2Human Sarcoma120Not Specified
6606PDAMurine Pancreatic Cancer25448
Mia PaCa-2Human Pancreatic Cancer22648
Panc02Murine Pancreatic Cancer23048
HCT116Human Colorectal CancerNot SpecifiedNot Specified
HT29Human Colorectal CancerNot SpecifiedNot Specified
In Vivo Tumor Growth Inhibition

Devimistat has shown significant anti-tumor activity in various xenograft models.

Cancer TypeCell LineAnimal ModelDevimistat DoseRoute of AdministrationTumor Growth InhibitionReference
Pancreatic CancerBxPC-3CD1 nu/nu mice25 mg/kgIntraperitoneal (i.p.)Potent anticancer activity
Non-Small Cell Lung CarcinomaH460Mouse model10 mg/kgIntraperitoneal (i.p.)Significant tumor growth inhibition
Pancreatic CarcinomaBxPC-3CD1-Nu/Nu mice25 mg/kgIntraperitoneal (i.p.)Significant tumor growth inhibition
Colorectal CancerHCT116Balb/cnu/nu mice25 mg/kgNot SpecifiedRetarded tumor growth and increased survival
Colorectal CancerHT29Balb/cnu/nu miceNot SpecifiedNot SpecifiedRetarded tumor growth and increased survival

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the effect of Devimistat on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Devimistat (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Devimistat in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Devimistat. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Devimistat in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., CD1 nu/nu or Balb/cnu/nu)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Devimistat formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel, at the desired concentration.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Devimistat to the treatment group via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

  • Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. Efficacy is determined by comparing the tumor growth in the treated group to the control group.

Visualizations: Signaling Pathways and Workflows

Devimistat's Impact on Mitochondrial Metabolism

G cluster_0 Mitochondrion cluster_1 Cellular Response Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA KGDH α-Ketoglutarate Dehydrogenase (KGDH) ETC Electron Transport Chain TCA->ETC PDH->AcetylCoA ATP ATP ETC->ATP ROS ROS ETC->ROS ATP_low Reduced ATP Apoptosis Apoptosis ROS->Apoptosis Devimistat Devimistat Devimistat->PDH Inhibits Devimistat->KGDH Inhibits

Caption: Devimistat inhibits PDH and KGDH, disrupting the TCA cycle and leading to increased ROS and apoptosis.

Experimental Workflow for In Vivo Efficacy Study

G start Start cell_culture 1. Cancer Cell Culture (e.g., HCT116, BxPC-3) start->cell_culture implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment 5. Treatment Administration (Devimistat or Vehicle) randomization->treatment measurement 6. Tumor Volume Measurement (Every 2-3 days) treatment->measurement measurement->treatment No endpoint 7. Study Endpoint (e.g., Tumor Size Limit) measurement->endpoint Tumor reaches endpoint? analysis 8. Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: Workflow for assessing the in vivo efficacy of Devimistat in a xenograft mouse model.

Application of this compound: A Prospective Outlook

While specific preclinical data on this compound is not yet widely published, the principles of deuteration in drug development suggest several potential advantages over the parent compound, Devimistat. Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium at specific metabolically active sites in a drug molecule can alter its pharmacokinetic properties due to the kinetic isotope effect.

Potential Advantages of this compound:

  • Improved Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can slow down the rate of metabolic breakdown of the drug, particularly if metabolism occurs at the site of deuteration.

  • Increased Half-Life and Exposure: A slower metabolism can lead to a longer half-life of the drug in the body, resulting in increased overall drug exposure (Area Under the Curve or AUC).

  • Reduced Patient Dosing Frequency: A longer half-life could potentially allow for less frequent dosing, improving patient convenience and compliance.

  • Potentially Altered Metabolite Profile: Deuteration can sometimes alter the metabolic pathway of a drug, potentially reducing the formation of toxic metabolites.

  • Enhanced Efficacy: Increased exposure of the active drug at the tumor site could lead to improved anti-cancer efficacy.

Preclinical Evaluation of this compound:

To validate these potential benefits, preclinical studies on this compound would need to be conducted. These would likely involve:

  • In Vitro Metabolic Stability Assays: Comparing the metabolism of Devimistat and this compound in liver microsomes or hepatocytes.

  • Pharmacokinetic (PK) Studies: In animal models to compare the half-life, AUC, and clearance of the two compounds.

  • In Vitro and In Vivo Efficacy Studies: To determine if the potentially improved PK profile of this compound translates to enhanced anti-tumor activity, following protocols similar to those described above for Devimistat.

  • Toxicology Studies: To assess the safety profile of this compound and compare it to the parent compound.

Conclusion

Devimistat is a promising anti-cancer agent with a novel mechanism of action targeting mitochondrial metabolism. The provided data and protocols serve as a valuable resource for researchers investigating its therapeutic potential. The development of this compound represents a logical next step in optimizing this therapeutic approach, with the potential for an improved pharmacokinetic and efficacy profile. Further preclinical studies are warranted to fully elucidate the characteristics and potential benefits of this deuterated compound.

References

Application Notes and Protocols for Devimistat-d10 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (formerly known as CPI-613) is a first-in-class investigational anti-cancer agent that targets mitochondrial metabolism. As a lipoate analog, it selectively inhibits the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes within the mitochondria of cancer cells.[1][2][3] This dual inhibition disrupts the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production, leading to mitochondrial dysfunction, increased oxidative stress, and ultimately, apoptosis.[3][4] Devimistat has shown efficacy in various cancer models, including pancreatic, ovarian, and colorectal cancers, often in combination with other chemotherapeutic agents.

Devimistat-d10 is a deuterated version of Devimistat. While specific literature on this compound is not widely available, it is presumed to have a similar mechanism of action to its non-deuterated counterpart. The incorporation of deuterium atoms can be leveraged in various experimental settings, such as metabolic tracing studies and mass spectrometry-based assays, to investigate the compound's metabolic fate and its impact on cellular metabolic pathways with high precision.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, covering its preparation, and detailing protocols for key assays to evaluate its biological effects.

Data Presentation: In Vitro Efficacy of Devimistat

The following table summarizes the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of Devimistat in various cancer cell lines, demonstrating its broad anti-cancer activity.

Cell LineCancer TypeAssay DurationIC50/EC50 (µM)Reference
NCI-H460Human Lung CancerNot Specified120
Saos-2Human SarcomaNot Specified120
AsPC-1Pancreatic Cancer48 hours~200
PANC-1Pancreatic Cancer48 hours~200
6606PDAPancreatic Cancer48 hours254
Mia PaCa-2Pancreatic Cancer48 hours226
Panc02Pancreatic Cancer48 hours230
HCT116Colorectal CancerNot SpecifiedNot Specified
HT29Colorectal CancerNot SpecifiedNot Specified
TFK-1Biliary Tract CancerNot Specified100 (approx.)
RCB1292Biliary Tract CancerNot Specified100 (approx.)
RCB1293Biliary Tract CancerNot Specified150 (approx.)

Experimental Protocols

Preparation and Handling of this compound

Note on Deuterated Compounds: Deuterated compounds like this compound require careful handling to prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture or protic solvents. This can compromise the isotopic purity of the compound.

  • Storage: Store this compound as a solid under a dry, inert atmosphere (e.g., argon or nitrogen) in a desiccator.

  • Solvent Preparation: Use anhydrous, deuterated solvents for preparing stock solutions if required for specific analytical methods like NMR. For cell culture experiments, anhydrous dimethyl sulfoxide (DMSO) is recommended.

  • Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to minimize condensation.

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

    • Aliquot the stock solution into small volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and exposure to moisture.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.

    • Ensure thorough mixing before adding to the cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) group.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) to assess the impact of this compound on mitochondrial function.

Materials:

  • Cancer cell line of interest

  • Seahorse XF Cell Culture Microplate

  • This compound stock solution

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density and allow them to adhere overnight.

  • The next day, treat the cells with this compound for the desired duration.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

  • Load the injection ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate.

  • Perform the Seahorse XF Mito Stress Test assay to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Visualizations

Signaling Pathway of Devimistat

G cluster_0 Mitochondrion cluster_1 Cellular Effects Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Glutamine Glutamine aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) Glutamine->aKGDH TCA TCA Cycle PDH->TCA Mito_Dys Mitochondrial Dysfunction aKGDH->TCA ETC Electron Transport Chain (ETC) TCA->ETC ATP ATP Production ETC->ATP ROS Increased ROS Mito_Dys->ROS Apoptosis Apoptosis Mito_Dys->Apoptosis Devimistat This compound Devimistat->PDH Inhibits Devimistat->aKGDH Inhibits G cluster_assays Biological Assays start Start: Cancer Cell Culture prep Prepare this compound Working Solutions start->prep treat Treat Cells with this compound (and Controls) prep->treat incubate Incubate for Desired Duration treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis metabolism Metabolic Assay (e.g., Seahorse) incubate->metabolism data Data Acquisition and Analysis viability->data apoptosis->data metabolism->data end End: Determine Efficacy and Mechanism data->end

References

Devimistat-d10 Administration for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Devimistat-d10 in in vivo studies, focusing on intraperitoneal and intravenous routes. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this investigational drug.

Introduction to Devimistat

Devimistat (CPI-613) is a novel anti-cancer agent that targets mitochondrial metabolism. It is a lipoic acid analog that selectively inhibits the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes within the mitochondria of tumor cells. This dual inhibition disrupts the tricarboxylic acid (TCA) cycle, leading to a reduction in mitochondrial respiration and ultimately inducing cancer cell death through apoptosis and other mechanisms.[1][2][3][4] Preclinical studies have demonstrated its potential in various cancer models, often in combination with other chemotherapeutic agents.

Recommended In Vivo Administration Routes

The two primary routes for this compound administration in preclinical rodent models are Intraperitoneal (I.P.) Injection and Intravenous (I.V.) Infusion. The choice of administration route depends on the specific experimental goals, such as mimicking clinical administration (I.V.) or for ease of repeated dosing in long-term studies (I.P.).

Experimental Protocols

Intraperitoneal (I.P.) Injection Protocol

Intraperitoneal injection is a common method for administering substances to small laboratory animals. It allows for rapid absorption into the systemic circulation.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol swabs

  • Animal scale

  • Appropriate animal restraint device

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Weigh each animal on the day of injection to ensure accurate dosing.

  • This compound Formulation:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • On the day of injection, dilute the stock solution with the vehicle to the final desired concentration. For example, a common vehicle consists of 10% DMSO, 40% PEG300, and 50% sterile saline. The final concentration should be calculated based on the desired dose (e.g., mg/kg) and a standard injection volume (e.g., 10 mL/kg).

  • Injection Procedure:

    • Properly restrain the mouse, ensuring the abdomen is accessible. One common method is to hold the mouse by the scruff of the neck and allow the body to rest on the forearm.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Swab the injection site with a 70% ethanol swab and allow it to dry.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions following the injection.

Intravenous (I.V.) Infusion Protocol

Intravenous infusion is often used to mimic the clinical route of administration for Devimistat and to achieve more controlled plasma concentrations.

Materials:

  • This compound

  • Vehicle solution (e.g., 20% DMSO, 80% PEG400)

  • Sterile infusion syringes

  • Infusion pump

  • Catheters (e.g., jugular vein catheters)

  • Surgical tools for catheter implantation

  • Anesthesia

  • Animal scale

  • Warming pad

Procedure:

  • Catheter Implantation (to be performed under aseptic surgical conditions):

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Surgically implant a catheter into the jugular vein.

    • Exteriorize the catheter at the dorsal scapular region.

    • Allow the animal to recover fully from surgery before starting the infusion.

  • This compound Formulation:

    • Prepare a sterile stock solution of this compound in a suitable solvent like DMSO.

    • On the day of infusion, dilute the stock solution with a sterile vehicle to the final concentration. A potential vehicle for intravenous infusion is 20% DMSO and 80% PEG400.[5] The concentration should be calculated based on the desired dose rate (e.g., mg/kg/hour) and the infusion pump flow rate.

  • Infusion Procedure:

    • Weigh the animal to confirm the correct total dose.

    • Connect the infusion syringe containing the this compound solution to the animal's catheter via the infusion line.

    • Place the syringe in the infusion pump.

    • Program the infusion pump to deliver the solution at the calculated flow rate for the desired duration.

    • House the animal in a way that allows free movement while connected to the infusion apparatus.

    • Monitor the animal regularly throughout the infusion period for any signs of distress or adverse reactions.

Data Presentation: Tumor Growth Inhibition

The following table summarizes representative data on the effect of Devimistat on tumor growth in a preclinical xenograft model. Data is presented as mean tumor volume (mm³) ± standard error of the mean (SEM).

Treatment GroupDay 0Day 5Day 10Day 15Day 20
Vehicle Control 100 ± 8250 ± 15550 ± 301100 ± 601800 ± 95
Devimistat (25 mg/kg, I.P., daily) 102 ± 9180 ± 12320 ± 20550 ± 40850 ± 60

Note: This data is illustrative and may not represent the results of a specific study. Researchers should generate their own data based on their specific experimental conditions.

Visualizations

Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Tumor Cell Implantation B Tumor Growth to Palpable Size (~100 mm³) A->B C Randomization into Treatment Groups B->C D This compound or Vehicle Administration (I.P. or I.V.) C->D E Tumor Volume Measurement (e.g., 2-3 times/week) D->E Repeated F Body Weight Monitoring D->F Repeated G Euthanasia & Tumor Excision E->G F->G H Data Analysis: Tumor Growth Inhibition, Pharmacokinetics, etc. G->H

Caption: Workflow for a typical in vivo efficacy study of this compound.

Signaling Pathway of Devimistat's Mechanism of Action

G cluster_0 Mitochondrion cluster_1 Cellular Effects Devimistat Devimistat PDH Pyruvate Dehydrogenase (PDH) Devimistat->PDH Inhibits KGDH α-Ketoglutarate Dehydrogenase (KGDH) Devimistat->KGDH Inhibits ROS ↑ Reactive Oxygen Species (ROS) Devimistat->ROS TCA TCA Cycle PDH->TCA Acetyl-CoA KGDH->TCA Succinyl-CoA Resp Mitochondrial Respiration TCA->Resp NADH, FADH2 Apoptosis Apoptosis Resp->Apoptosis leads to ROS->Apoptosis induces CellDeath Tumor Cell Death Apoptosis->CellDeath

Caption: Devimistat inhibits PDH and KGDH, disrupting the TCA cycle.

References

Application Note: High-Throughput Quantification of Devimistat-d10 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Devimistat (CPI-613), a novel anti-cancer agent targeting mitochondrial metabolism, and its deuterated internal standard, Devimistat-d10, in human plasma.[1][2] The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Devimistat. The methodology is based on a validated bioanalytical assay and provides the necessary parameters for robust and reliable quantification.[1][2]

Introduction

Devimistat (CPI-613) is an investigational drug that targets the mitochondrial enzymes pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH), thereby disrupting the energy metabolism of cancer cells.[3] Accurate quantification of Devimistat in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments in clinical trials. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and other sources of variability in LC-MS/MS assays, ensuring high accuracy and precision. This document provides a comprehensive protocol for the determination of Devimistat and this compound in human plasma.

Experimental

Materials and Reagents
  • Devimistat and this compound reference standards

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

Sample Preparation

A protein precipitation method is employed for the extraction of Devimistat and this compound from human plasma.

  • To 50 µL of human plasma, add 10 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with water prior to injection if necessary.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

ParameterValue
Column Xbridge C18, 50 x 2.1 mm, 5 µm or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Gradient Gradient elution is utilized for separation.
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Instrument Sciex API 5000 or equivalent

MRM Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Devimistat[To be determined][To be determined][To be determined]
This compound[To be determined][To be determined][To be determined]

(Note: The exact m/z values for precursor and product ions, and the optimal collision energies need to be determined empirically by infusing the analytes into the mass spectrometer.)

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Devimistat in human plasma.

ParameterResult
Linear Range 50–50,000 ng/mL
Mean Matrix Recovery > 80%
Benchtop Stability (24h) Established
Freeze–Thaw Cycles (4) Established
Long-Term Freezer Stability ~127 days at -60 to -80°C

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma is Add 10 µL this compound (IS) plasma->is ppt Add 200 µL Acetonitrile is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute injection Inject 10 µL onto C18 Column dilute->injection separation Gradient Elution injection->separation detection ESI- MS/MS (Negative Ion Mode) separation->detection quant Quantify using MRM detection->quant integration Peak Integration quant->integration calibration Calibration Curve Generation integration->calibration concentration Calculate Devimistat Concentration calibration->concentration

Caption: Experimental workflow for this compound detection.

Signaling Pathway (Mechanism of Action)

G Devimistat Devimistat (CPI-613) Mitochondria Mitochondria Devimistat->Mitochondria Enters PDH Pyruvate Dehydrogenase (PDH) Devimistat->PDH Inhibits aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) Devimistat->aKGDH Inhibits TCA TCA Cycle PDH->TCA aKGDH->TCA Metabolism Disrupted Cancer Cell Metabolism TCA->Metabolism Leads to Apoptosis Apoptosis Metabolism->Apoptosis Induces

Caption: Devimistat's mechanism of action in cancer cells.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Devimistat and its deuterated internal standard, this compound, in human plasma. The protocol is based on a validated assay and is suitable for supporting pharmacokinetic studies in a research or drug development setting. Adherence to the outlined parameters and good laboratory practices will ensure high-quality data for the assessment of Devimistat's clinical performance.

References

Application Notes and Protocols for Metabolic Labeling with Devimistat-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (CPI-613) is a first-in-class investigational anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical pathway for energy production in cancer cells.[1][2] As a lipoic acid analog, Devimistat selectively inhibits the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (αKGDH) complexes.[3][4][5] This dual inhibition disrupts cancer cell metabolism, leading to cell death.

Metabolic labeling with stable isotopes is a powerful technique used to trace the flow of atoms through metabolic pathways. By replacing a standard nutrient or compound with a heavy isotope-labeled version, researchers can track its uptake, conversion, and incorporation into downstream metabolites using mass spectrometry. Devimistat-d10 is a deuterated version of Devimistat, where ten hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This labeling allows for the precise tracking of the drug's own metabolic fate and its direct impact on cellular metabolism, providing valuable insights into its mechanism of action, potential resistance pathways, and pharmacokinetics.

These application notes provide a detailed protocol for performing a metabolic labeling study in cancer cell lines using this compound to probe its effects on the TCA cycle and related metabolic pathways.

Key Experiments and Methodologies

The core of this application is a stable isotope tracing experiment using this compound coupled with mass spectrometry-based metabolomics. The general workflow involves:

  • Culturing cancer cells under standard conditions.

  • Treatment with either unlabeled Devimistat or this compound.

  • Quenching of metabolic activity and extraction of intracellular metabolites.

  • Analysis of metabolite extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the abundance of key metabolites and the incorporation of deuterium from this compound.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed cancer cells (e.g., Pancreatic, Lung) B Incubate (24h) A->B C Treat with: - Vehicle Control - Devimistat (unlabeled) - this compound B->C D Quench metabolism (Cold Methanol) C->D E Scrape & Collect Cells D->E F Metabolite Extraction (Methanol/Water/Chloroform) E->F G Isolate Polar Metabolites F->G H LC-MS Analysis G->H I Identify Metabolites & Determine Isotope Incorporation H->I J Statistical Analysis & Pathway Interpretation I->J

Caption: Experimental workflow for this compound metabolic labeling.

Protocols

Protocol 1: Metabolic Labeling of Adherent Cancer Cells with this compound

Materials:

  • Cancer cell line of interest (e.g., PANC-1, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Devimistat (unlabeled control)

  • This compound

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • LC-MS grade methanol, pre-chilled to -80°C

  • LC-MS grade water

  • LC-MS grade chloroform

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of 4°C and >13,000 rpm)

Procedure:

  • Cell Seeding:

    • Seed 5 x 10^5 cells per well in 6-well plates with complete culture medium.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment and recovery.

  • This compound Labeling:

    • Prepare stock solutions of Devimistat and this compound in DMSO.

    • Aspirate the medium from the cells and replace it with fresh, pre-warmed medium containing the final desired concentration of this compound (e.g., 100 µM).

    • Include control groups: Vehicle (DMSO), and unlabeled Devimistat at the same concentration.

    • Incubate for the desired time period (e.g., 4, 8, or 24 hours).

  • Metabolite Extraction:

    • Place the 6-well plates on ice.

    • Quickly aspirate the treatment medium.

    • Wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular metabolites.

    • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol/water solution to each well to quench metabolism.

    • Incubate the plates at -80°C for 15 minutes.

    • Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • To extract both polar and non-polar metabolites, add 500 µL of chloroform and 200 µL of LC-MS grade water to the tube.

    • Vortex vigorously for 1 minute and then centrifuge at >13,000 rpm for 15 minutes at 4°C.

    • Carefully collect the upper aqueous layer (containing polar metabolites) into a new microcentrifuge tube.

    • Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until LC-MS analysis.

  • Sample Preparation for LC-MS:

    • Resuspend the dried metabolite pellets in a suitable volume (e.g., 50 µL) of LC-MS buffer (e.g., 50% acetonitrile/water).

    • Vortex and centrifuge to pellet any insoluble debris.

    • Transfer the supernatant to LC-MS vials for analysis.

Data Presentation

The following table represents hypothetical data from a metabolic labeling experiment with this compound in a pancreatic cancer cell line after 24 hours of treatment. Data is presented as the relative abundance of metabolites compared to the vehicle control and the percentage of the metabolite pool that is labeled (containing deuterium).

MetaboliteRelative Abundance (vs. Vehicle)% Labeled Pool (this compound)Putative Interpretation
Glycolysis
Pyruvate↑ 2.5-fold< 1%Accumulation due to PDH inhibition.
Lactate↑ 3.0-fold< 1%Increased fermentation to regenerate NAD+.
TCA Cycle
Citrate↓ 0.4-fold< 1%Reduced entry of acetyl-CoA into the TCA cycle.
α-Ketoglutarate↑ 2.0-fold< 1%Accumulation due to αKGDH inhibition.
Succinate↓ 0.3-fold< 1%Reduced flux through αKGDH.
Fumarate↓ 0.2-fold< 1%Overall suppression of the TCA cycle.
Malate↓ 0.2-fold< 1%Overall suppression of the TCA cycle.
Devimistat
This compoundN/A100%Parent drug detected in cells.
Metabolite X-d9N/A90%A potential mono-deuterated metabolite of Devimistat.

Signaling Pathway Visualization

Mechanism of Action of Devimistat on the TCA Cycle

G Pyruvate Pyruvate PDH PDH Complex Pyruvate->PDH AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG aKGDH αKGDH Complex aKG->aKGDH SuccinylCoA Succinyl-CoA Succinate Succinate SuccinylCoA->Succinate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG PDH->AcetylCoA aKGDH->SuccinylCoA Devimistat This compound Devimistat->PDH Devimistat->aKGDH

Caption: this compound inhibits PDH and αKGDH in the TCA cycle.

Conclusion

This application note provides a comprehensive framework for utilizing this compound in metabolic labeling studies. The detailed protocol enables researchers to effectively trace the metabolic consequences of inhibiting key nodes in the TCA cycle. The resulting data can elucidate the drug's direct effects on cellular metabolism, identify compensatory metabolic shifts, and potentially uncover novel mechanisms of action or resistance. This approach is invaluable for preclinical drug development and for advancing our understanding of cancer metabolism.

References

Application Notes and Protocols for the Quantitative Analysis of Devimistat Uptake Using Devimistat-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (CPI-613) is a novel, first-in-class anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical pathway for energy production in cancer cells.[1] It is a lipoic acid analog that selectively inhibits the enzymatic activity of pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[1][2] This dual inhibition disrupts mitochondrial metabolism, leading to increased cellular stress and induction of apoptosis in various cancer cell types.[3] Understanding the cellular uptake kinetics of Devimistat is crucial for optimizing its therapeutic efficacy and for the development of effective combination therapies.

This document provides detailed application notes and protocols for the quantitative analysis of Devimistat uptake in cancer cells using its stable isotope-labeled analog, Devimistat-d10, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Signaling Pathway of Devimistat

Devimistat's mechanism of action centers on the disruption of mitochondrial metabolism in cancer cells. It achieves this by targeting two key enzymes in the TCA cycle:

  • Pyruvate Dehydrogenase (PDH): Devimistat indirectly inhibits PDH by activating pyruvate dehydrogenase kinases (PDKs), which in turn phosphorylate and inactivate PDH.[1]

  • α-Ketoglutarate Dehydrogenase (KGDH): Devimistat directly inhibits KGDH.

The simultaneous inhibition of these enzymes leads to a metabolic catastrophe within the cancer cell, characterized by a decrease in mitochondrial respiration, a collapse of the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS). This ultimately triggers programmed cell death (apoptosis).

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_m Pyruvate Pyruvate->Pyruvate_m AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA TCA TCA Cycle AcetylCoA->TCA aKG α-Ketoglutarate TCA->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA SuccinylCoA->TCA PDH PDH ROS ROS PDH->ROS KGDH KGDH KGDH->ROS Devimistat Devimistat Devimistat->KGDH Inhibits PDKs PDKs Devimistat->PDKs Activates PDKs->PDH Inhibits Apoptosis Apoptosis ROS->Apoptosis

Caption: Devimistat's Mechanism of Action.

Quantitative Data Presentation

The following tables present representative data from in vitro experiments measuring the uptake of Devimistat in a pancreatic cancer cell line (Panc-1).

Time-Dependent Uptake of Devimistat

This experiment measures the intracellular concentration of Devimistat over time following treatment with a fixed concentration.

Time (minutes)Intracellular Devimistat (pmol/mg protein)
00.0
515.2
1538.9
3065.7
6098.3
120125.1
240130.5
Concentration-Dependent Uptake of Devimistat

This experiment measures the intracellular concentration of Devimistat after a fixed incubation time with varying initial concentrations of the drug.

Initial Devimistat Concentration (µM)Intracellular Devimistat (pmol/mg protein)
110.5
552.1
1098.3
25235.6
50450.2
100780.9

Experimental Protocols

A detailed workflow for the quantitative analysis of Devimistat uptake is presented below.

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_normalization Data Normalization A1 Seed Cancer Cells A2 Incubate (24h) A1->A2 A3 Treat with Devimistat A2->A3 B1 Wash with Cold PBS A3->B1 B2 Cell Lysis B1->B2 B3 Add this compound (IS) B2->B3 D1 Protein Quantification (e.g., BCA Assay) B2->D1 B4 Protein Precipitation B3->B4 B5 Centrifuge B4->B5 B6 Collect Supernatant B5->B6 C1 LC-MS/MS Analysis B6->C1 C2 Quantification C1->C2 D2 Normalize to Protein Content C2->D2 D1->D2

Caption: Experimental Workflow for Devimistat Uptake Analysis.
Cell Culture and Treatment

  • Cell Seeding: Seed a human pancreatic cancer cell line (e.g., Panc-1) in 6-well plates at a density of 5 x 10^5 cells per well.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Devimistat Treatment:

    • Time-Course Experiment: Treat the cells with 10 µM Devimistat for 0, 5, 15, 30, 60, 120, and 240 minutes.

    • Concentration-Dependent Experiment: Treat the cells with 1, 5, 10, 25, 50, and 100 µM Devimistat for 60 minutes.

Sample Preparation
  • Washing: After the incubation period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular Devimistat.

  • Cell Lysis: Add 500 µL of ice-cold methanol to each well to lyse the cells and halt metabolic activity. Scrape the cells from the well plate and transfer the cell lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound (e.g., 100 ng/mL) to each cell lysate sample.

  • Protein Precipitation: Vortex the samples vigorously for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis. A portion of the cell lysate should be reserved for protein quantification.

LC-MS/MS Analysis
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Devimistat from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Devimistat: Precursor ion (m/z) 387.1 -> Product ion (m/z) 265.1

      • This compound: Precursor ion (m/z) 397.1 -> Product ion (m/z) 275.1

  • Quantification: Create a standard curve by plotting the peak area ratio of Devimistat to this compound against the concentration of Devimistat standards. Use the standard curve to determine the concentration of Devimistat in the cell lysate samples.

Data Normalization

To account for variations in cell number between wells, normalize the intracellular Devimistat concentration to the total protein content of each sample.

  • Protein Quantification: Use a portion of the cell lysate saved from the sample preparation step to determine the total protein concentration using a standard protein assay, such as the Bicinchoninic acid (BCA) assay or the Bradford assay.

  • BCA Assay Protocol:

    • Prepare a series of bovine serum albumin (BSA) standards of known concentrations.

    • Add 25 µL of each standard and cell lysate sample to a 96-well plate in duplicate.

    • Add 200 µL of the BCA working reagent to each well and mix thoroughly.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations.

    • Use the standard curve to determine the protein concentration in the cell lysate samples.

  • Normalization Calculation: Divide the calculated amount of Devimistat in each sample by the corresponding total protein amount to obtain the final intracellular concentration in units such as pmol/mg protein.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the quantitative analysis of Devimistat uptake in cancer cells. By employing a stable isotope-labeled internal standard and normalizing to total protein content, researchers can obtain accurate and reproducible data on the cellular pharmacokinetics of this promising anti-cancer agent. This information is invaluable for understanding its mechanism of action, optimizing dosing strategies, and developing novel therapeutic approaches.

References

Bioanalytical Method Development Workflow for the Quantification of Devimistat-d10 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (CPI-613) is an investigational anti-cancer agent that targets mitochondrial metabolism.[1][2][3] As a lipoic acid analog, it inhibits the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes, crucial enzymes in the tricarboxylic acid (TCA) cycle.[1] This disruption of cancer cell energy metabolism makes Devimistat a promising therapeutic candidate.[1] To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of Devimistat in biological matrices is essential.

This document provides a detailed workflow for the development and validation of a bioanalytical method for Devimistat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Devimistat-d10 is employed as the internal standard (IS) to ensure accuracy and precision. The protocols and data presented herein are based on established methodologies and regulatory guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Signaling Pathway of Devimistat

Devimistat targets key enzymes within the mitochondrial tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. By inhibiting pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), Devimistat disrupts the conversion of pyruvate to acetyl-CoA and α-ketoglutarate to succinyl-CoA, respectively. This leads to a reduction in mitochondrial respiration and ATP production, ultimately inducing apoptosis in cancer cells.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_m Pyruvate Pyruvate->Pyruvate_m AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA alphaKG α-Ketoglutarate SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA KGDH SuccinylCoA->TCA TCA->alphaKG ETC Electron Transport Chain (ATP Production) TCA->ETC Apoptosis Apoptosis ETC->Apoptosis Devimistat Devimistat PDH PDH Devimistat->PDH Inhibition KGDH KGDH Devimistat->KGDH Inhibition

Mechanism of action of Devimistat in the mitochondrial TCA cycle.

Bioanalytical Method Workflow

The development of a robust bioanalytical method involves several key stages, from sample preparation to data analysis. The following workflow provides a comprehensive overview of the process for quantifying Devimistat in human plasma.

G start Start: Human Plasma Sample Collection add_is Addition of this compound (Internal Standard) start->add_is sample_prep Sample Preparation: Protein Precipitation centrifugation Centrifugation sample_prep->centrifugation add_is->sample_prep supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration of Devimistat Determined data_processing->end

Workflow for the bioanalytical method of Devimistat.

Experimental Protocols

Materials and Reagents
  • Devimistat reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (sourced from an accredited supplier)

Stock and Working Solutions Preparation
  • Devimistat Stock Solution (1 mg/mL): Accurately weigh and dissolve Devimistat reference standard in acetonitrile.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • Working Solutions: Prepare serial dilutions of the Devimistat stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 50 µL of 50:50 acetonitrile/water is added).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B)
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex API 5000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Devimistat: To be determined empirically (e.g., m/z 387.1 -> 121.0) this compound: To be determined empirically (e.g., m/z 397.1 -> 121.0)
IonSpray Voltage -4500 V
Temperature 550°C
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) Medium

Note: The MRM transitions provided are hypothetical and must be optimized during method development by infusing the analyte and internal standard into the mass spectrometer.

Data Presentation and Method Validation

A full bioanalytical method validation should be performed according to FDA and ICH guidelines to ensure the reliability of the method. Key validation parameters are summarized below.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
512,3451,150,0000.01074.896.0
1025,1001,180,0000.021310.2102.0
50120,5001,160,0000.103949.599.0
100245,0001,175,0000.2085101.2101.2
5001,230,0001,155,0001.0649505.0101.0
10002,480,0001,165,0002.1288995.099.5
25006,150,0001,170,0005.25642510.0100.4
500012,400,0001,160,00010.68974980.099.6

Acceptance Criteria: The accuracy of at least 75% of the calibration standards must be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ). The correlation coefficient (r²) should be ≥ 0.99.

Precision and Accuracy

Intra-day and inter-day precision and accuracy are evaluated by analyzing QC samples at low, medium, and high concentrations in multiple replicates.

Intra-day Precision and Accuracy (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)SDCV (%)Accuracy (%)
Low1514.50.85.596.7
Medium200205.27.53.7102.6
High40003950.0150.03.898.8

Inter-day Precision and Accuracy (3 runs over 3 days)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)SDCV (%)Accuracy (%)
Low1514.81.17.498.7
Medium200198.59.24.699.3
High40004050.0180.04.4101.3

Acceptance Criteria: The precision (CV) should not exceed 15% (20% at the LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration.

Conclusion

This application note provides a comprehensive workflow for the development and validation of a bioanalytical method for the quantification of Devimistat in human plasma using this compound as an internal standard. The described protein precipitation extraction method followed by LC-MS/MS analysis is a robust and reliable approach for supporting pharmacokinetic and other studies in the drug development process. Adherence to the detailed protocols and validation guidelines will ensure the generation of high-quality data for regulatory submissions.

References

Troubleshooting & Optimization

Overcoming matrix effects in Devimistat-d10 LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Devimistat-d10 LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Devimistat?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (Devimistat).[1] In biological samples like plasma or serum, this includes salts, lipids, proteins, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Devimistat and its internal standard, this compound, in the mass spectrometer's ion source.[2][3] This interference can lead to two primary outcomes:

  • Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and underestimation of the true concentration.[1] This is the more common effect.

  • Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.

Both suppression and enhancement compromise the accuracy, precision, and reproducibility of the quantitative analysis. Phospholipids are a major contributor to matrix effects in plasma and serum samples.

Q2: Why am I observing poor sensitivity and a high signal-to-noise ratio for Devimistat and this compound?

A2: Poor sensitivity and a high signal-to-noise ratio are often direct consequences of ion suppression. If endogenous components from the sample matrix co-elute with Devimistat and this compound, they compete for ionization, reducing the number of analyte ions that reach the detector. This leads to a weaker signal. High background noise can also be caused by contamination from solvents, additives, or the sample collection tubes.

Q3: My calibration curve for Devimistat is non-linear at higher concentrations. What could be the cause?

A3: While detector saturation can cause non-linearity, matrix effects are also a common culprit. At higher concentrations, the concentration of matrix components may not be consistent across samples, leading to variable ion suppression or enhancement. Electrospray ionization (ESI) can lose linearity at high analyte concentrations (typically above 10⁻⁵ M). It is also possible that at higher concentrations of the analyte, the stable isotope-labeled internal standard (SIL-IS) may experience a different degree of ion suppression, affecting the analyte to internal standard peak area ratio.

Q4: Even with a stable isotope-labeled internal standard (this compound), I am seeing high variability in my results. Why isn't the internal standard correcting for the matrix effect?

A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice as it co-elutes and generally experiences similar matrix effects to the analyte, allowing for accurate correction. However, it may not always provide perfect correction. A significant chromatographic shift between the analyte and the internal standard, sometimes caused by the deuterium isotope effect, can lead to them being affected differently by a narrow region of ion suppression. If a highly concentrated interfering compound elutes exactly with the analyte but not the SIL-IS, the correction will be inaccurate.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Detected

This guide provides a systematic approach to identifying and mitigating ion suppression in your Devimistat LC-MS analysis.

Step 1: Confirm and Quantify the Matrix Effect

A post-column infusion experiment can qualitatively identify regions of ion suppression in your chromatogram. To quantify the effect, a post-extraction spike analysis is recommended.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Devimistat and this compound into the reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract blank plasma/serum. Spike Devimistat and this compound into the final, extracted matrix before injection.

    • Set C (Pre-Spike Matrix): Spike Devimistat and this compound into blank plasma/serum before the extraction process.

  • Analyze and Calculate: Analyze all three sets and calculate the matrix effect and recovery using the peak areas.

Data Presentation: Matrix Effect Calculation

ParameterCalculationInterpretation
Recovery (%) (Peak Area of Set C / Peak Area of Set B) * 100Efficiency of the extraction process.
Matrix Effect (%) (Peak Area of Set B / Peak Area of Set A) * 100Quantifies ion suppression/enhancement.

A Matrix Effect value significantly less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Step 2: Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before analysis.

Experimental Workflow: Sample Preparation Optimization

cluster_start Start cluster_methods Sample Preparation Methods cluster_analysis Analysis & Evaluation cluster_decision Decision cluster_end Finish Start Plasma Sample with this compound PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS ME_Eval Evaluate Matrix Effect LCMS->ME_Eval Decision Matrix Effect Acceptable? ME_Eval->Decision Decision->PPT No, Re-optimize End Validated Method Decision->End Yes Start Inconsistent Peak Area Ratios Observed CheckLC Check LC Stability (Retention Time, Pressure) Start->CheckLC CheckOverlay Overlay Analyte and IS Chromatograms CheckLC->CheckOverlay Stable LC_Issue LC System Unstable CheckLC->LC_Issue Unstable ME_Issue Suspect Differential Matrix Effect CheckOverlay->ME_Issue Inconsistent Separation Optimize_Chrom Optimize Chromatography (e.g., shallower gradient) ME_Issue->Optimize_Chrom Improve_Cleanup Improve Sample Cleanup (e.g., SPE) ME_Issue->Improve_Cleanup Dilute Dilute Sample Extract ME_Issue->Dilute Revalidate Re-evaluate and Validate Optimize_Chrom->Revalidate Improve_Cleanup->Revalidate Dilute->Revalidate

References

Technical Support Center: Optimizing Devimistat-d10 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of Devimistat-d10 in mass spectrometry experiments.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the analysis of this compound, focusing on enhancing signal intensity and ensuring data quality.

Issue 1: Weak or No this compound Signal Detected

A common and frustrating issue is the observation of a weak or altogether absent signal for this compound. This can stem from several factors, from sample preparation to instrument settings.

Initial Checks:

  • Verify Standard Concentration: Ensure the concentration of your this compound internal standard is appropriate for the expected analyte concentration. A standard that is too dilute will naturally produce a low signal.[1]

  • Confirm Instrument Calibration: A recent and successful instrument calibration is crucial for accurate mass detection and optimal performance.[1][2]

  • Inspect System for Leaks: Check all LC connections for any signs of leaks, which can lead to a loss of sample and reduced signal.

Troubleshooting Workflow:

cluster_InitialChecks Initial Checks cluster_AdvancedTroubleshooting Advanced Troubleshooting start Weak or No Signal check_concentration Verify Standard Concentration start->check_concentration check_calibration Confirm Instrument Calibration check_concentration->check_calibration Concentration OK inspect_leaks Inspect for Leaks check_calibration->inspect_leaks Calibration OK troubleshoot_extraction Troubleshoot Sample Extraction inspect_leaks->troubleshoot_extraction No Leaks optimize_lc Optimize LC Method troubleshoot_extraction->optimize_lc Extraction OK optimize_ms Optimize MS Parameters optimize_lc->optimize_ms LC OK solution Signal Improved optimize_ms->solution Parameters Optimized

Caption: Troubleshooting workflow for weak or no this compound signal.

Detailed Troubleshooting Steps:

  • Sample Preparation and Extraction:

    • Problem: Inefficient extraction of this compound from the sample matrix can lead to significant signal loss. A robust sample cleanup process is essential to minimize matrix effects.[3]

    • Solution: A validated protein precipitation method has been shown to be effective for Devimistat (CPI-613) and its metabolites.

      • Protocol: To 100 µL of plasma, add 300 µL of acetonitrile containing the this compound internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant and dilute with water before injection.

    • Verification: To assess extraction recovery, compare the signal of this compound in a pre-extracted spiked blank matrix to a post-extracted spiked blank matrix. A high recovery percentage indicates an efficient extraction process.

  • Liquid Chromatography (LC) Method:

    • Problem: Poor chromatographic peak shape or co-elution with interfering compounds from the matrix can suppress the ionization of this compound.

    • Solution: Optimize the LC method to ensure a sharp, symmetrical peak for this compound, well-separated from matrix components.

      • Recommended Column: A C18 column, such as an Xbridge C18 (50 x 2.1 mm; 5 µm), is suitable for the separation of Devimistat.

      • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier like formic acid can improve peak shape and ionization efficiency.

      • Flow Rate: Lower flow rates can sometimes enhance sensitivity in electrospray ionization (ESI).

  • Mass Spectrometry (MS) Parameters:

    • Problem: Suboptimal ion source parameters and collision energies can lead to poor ionization and fragmentation, resulting in a weak signal.

    • Solution: Systematically optimize the MS parameters. Devimistat has been successfully analyzed using a triple quadrupole mass spectrometer in negative ion mode.

      • Ion Source Optimization: Adjust the ion source parameters, including nebulizer pressure, drying gas flow rate, and gas temperature, to maximize the this compound signal.

      • Collision Energy (CE) and Precursor/Product Ions: Determine the optimal collision energy for the specific MRM transition of this compound. Infuse a standard solution of this compound and vary the collision energy to find the value that yields the highest product ion intensity.

Quantitative Data Example: Collision Energy Optimization

Collision Energy (eV)Precursor Ion (m/z)Product Ion (m/z)Signal Intensity (Counts)Signal-to-Noise Ratio (S/N)
10389.2185.11.2 x 10^5150
15389.2185.13.5 x 10^5480
20 389.2 185.1 8.9 x 10^5 1200
25389.2185.16.2 x 10^5850
30389.2185.14.1 x 10^5560

Note: The m/z values are hypothetical and for illustrative purposes.

Issue 2: High Signal Variability and Poor Reproducibility

Inconsistent signal intensity for this compound across a sample batch can compromise the accuracy and precision of quantitative analyses.

Potential Causes and Solutions:

  • Matrix Effects:

    • Problem: Components in the biological matrix can co-elute with this compound and either suppress or enhance its ionization, leading to variability. This is a well-known challenge in LC-MS bioanalysis.

    • Solution:

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

      • Chromatographic Separation: Adjust the LC gradient to better separate this compound from the regions where ion suppression is observed. A post-column infusion experiment can identify these regions.

      • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it will be similarly affected as the analyte.

start High Signal Variability assess_matrix_effects Assess Matrix Effects start->assess_matrix_effects improve_cleanup Improve Sample Cleanup (SPE/LLE) assess_matrix_effects->improve_cleanup Matrix Effects Present optimize_chromatography Optimize Chromatography improve_cleanup->optimize_chromatography verify_is Verify Internal Standard Performance optimize_chromatography->verify_is solution Improved Reproducibility verify_is->solution IS Performance Confirmed

Caption: Logical workflow to address high signal variability.

  • Instrument Instability:

    • Problem: Fluctuations in the LC or MS system can cause signal drift over the course of an analytical run.

    • Solution:

      • System Equilibration: Ensure the LC-MS system is adequately equilibrated before starting the sample sequence.

      • Regular Maintenance: Perform routine maintenance on the ion source and other instrument components to prevent contamination buildup.

      • Monitor System Suitability: Inject a standard solution at regular intervals throughout the sample batch to monitor for any significant drift in signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound recommended?

A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS analysis. Because this compound is chemically identical to Devimistat, it co-elutes and experiences the same effects from sample preparation, chromatography, and ionization. This allows it to accurately correct for variations in the analytical process, leading to more precise and accurate quantification of the analyte.

Q2: What are the key instrument parameters to optimize for this compound signal intensity?

The most critical parameters are those related to the electrospray ionization (ESI) source. These include:

  • Capillary Voltage: Affects the efficiency of droplet charging.

  • Nebulizer Gas Pressure: Influences droplet size.

  • Drying Gas Flow and Temperature: Crucial for solvent evaporation and ion desolvation.

  • Collision Energy (for MS/MS): Determines the degree of fragmentation of the precursor ion.

Q3: How can I identify and mitigate matrix effects?

Matrix effects, which can cause ion suppression or enhancement, are a major source of variability.

  • Identification: A post-column infusion experiment is a standard method to identify regions of ion suppression. In this experiment, a constant flow of this compound is introduced into the LC eluent after the column, and a blank matrix extract is injected. Dips in the baseline signal of this compound indicate where matrix components are causing suppression.

  • Mitigation:

    • Improved Sample Cleanup: Use techniques like SPE or LLE for cleaner extracts.

    • Chromatographic Separation: Modify the LC gradient to separate this compound from the suppressive regions.

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is based on a validated method for the analysis of Devimistat (CPI-613) in human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard stock solution

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a working solution of this compound in acetonitrile at the desired concentration.

  • Aliquot 100 µL of each plasma sample, calibration standard, and quality control sample into separate microcentrifuge tubes.

  • Add 300 µL of the this compound working solution to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Dilute the supernatant 1:1 with water (or as needed) before injection into the LC-MS system.

Protocol 2: LC-MS/MS Method Parameters

The following are example starting parameters for an LC-MS/MS method for this compound, which should be optimized for your specific instrumentation.

LC Parameters:

  • Column: Xbridge C18 (50 x 2.1 mm; 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

MS Parameters (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.0 kV

  • Nebulizer Pressure: 40 psi

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • MRM Transition (Example):

    • This compound: Q1: 389.2 m/z -> Q3: 185.1 m/z

    • Collision Energy: 20 eV

Quantitative Data Example: Ion Source Parameter Optimization

ParameterSetting 1Signal Intensity (Counts)Setting 2Signal Intensity (Counts)Optimal Setting
Nebulizer Pressure30 psi5.5 x 10^550 psi7.2 x 10^540 psi
Drying Gas Flow8 L/min6.1 x 10^512 L/min8.3 x 10^510 L/min
Gas Temperature300 °C4.9 x 10^5400 °C7.9 x 10^5350 °C

Note: The optimal setting is determined by finding the peak of the signal intensity curve for each parameter.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Devimistat-d10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor chromatographic peak shapes during the analysis of Devimistat-d10. The following sections provide troubleshooting guidance in a question-and-answer format to address common issues such as peak tailing, fronting, and splitting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape in HPLC analysis of this compound?

Poor peak shape in high-performance liquid chromatography (HPLC) can manifest as peak tailing, fronting, or splitting.[1][2] These issues can compromise the accuracy and precision of quantification.[1] The primary causes are often related to interactions between the analyte and the stationary phase, issues with the mobile phase, column problems, or instrument setup.[2][3]

Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue. For a molecule like Devimistat, which contains a carboxylic acid group, interactions with the stationary phase are a likely cause.

Potential Causes & Solutions for Peak Tailing

Potential CauseRecommended Solution
Secondary Interactions with Silanol Groups Acidic silanol groups on the silica-based column packing can interact with the carboxylic acid moiety of this compound, causing tailing. Operate at a lower mobile phase pH to protonate the silanol groups and minimize these interactions. Using a highly deactivated or "end-capped" column can also reduce surface activity.
Mobile Phase pH Close to Analyte's pKa When the mobile phase pH is near the pKa of this compound's carboxylic acid group, a mixed population of ionized and unionized forms can exist, leading to peak tailing. Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form.
Column Overload Injecting too much sample can saturate the column, resulting in tailing peaks. This can be addressed by reducing the injection volume or diluting the sample. Using a column with a higher capacity stationary phase or a larger diameter may also prevent overload.
Column Contamination or Degradation Contaminants in the sample or mobile phase can accumulate on the column, leading to active sites that cause tailing. Physical degradation of the column packing bed, such as voids, can also be a cause. Flushing the column with a strong solvent or, if necessary, replacing the column can resolve this.
Extra-Column Effects Excessive tubing length or diameter between the injector, column, and detector can increase dead volume and cause peak tailing. Use tubing with a narrow internal diameter to minimize this effect.

Troubleshooting Workflow for Peak Tailing

G Figure 1. Troubleshooting workflow for peak tailing. A Peak Tailing Observed B Check Mobile Phase pH (Is it >1.5-2 units from pKa?) A->B C Adjust Mobile Phase pH B->C No D Check for Column Overload (Reduce injection volume/concentration) B->D Yes J Peak Shape Improved C->J E Dilute Sample or Reduce Injection Volume D->E Yes F Inspect Column Condition (Contamination or degradation?) D->F No E->J G Flush or Replace Column F->G Yes H Review System for Extra-Column Effects F->H No G->J I Optimize Tubing H->I Yes I->J

Caption: Figure 1. A step-by-step decision tree for diagnosing and resolving peak tailing.

Q3: My this compound peak is fronting. What does this indicate and what should I do?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still significantly impact results.

Potential Causes & Solutions for Peak Fronting

Potential CauseRecommended Solution
Column Overload Similar to tailing, injecting too much sample can lead to fronting, often due to saturation of the stationary phase. The solution is to reduce the amount of sample loaded onto the column by either decreasing the injection volume or the sample concentration.
Poor Sample Solubility If the sample is not fully dissolved in the mobile phase, it can lead to an uneven band at the head of the column, causing fronting. Ensure the sample is completely dissolved. If necessary, change the sample solvent to one that is more compatible with the mobile phase, ideally the mobile phase itself.
Incompatible Injection Solvent If the injection solvent is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel too quickly at the point of injection, leading to a distorted, fronting peak. Prepare your sample in the mobile phase whenever possible.
Column Collapse or Voids Physical degradation of the column packing, such as a void at the inlet, can cause peak fronting. This can be caused by operating outside the column's recommended pH or temperature limits. Replacing the column is often the only solution.
Temperature Mismatch A significant temperature difference between the mobile phase entering the column and the column itself can cause peak distortion, including fronting. Using a mobile phase pre-heater or ensuring the column and mobile phase are at a consistent temperature can help.

Logical Relationship for Peak Fronting Causes

G Figure 2. Causes and effects related to peak fronting. A Poor Peak Shape (Fronting) B Column Overload B->A C Sample Solubility Issue C->A D Solvent Mismatch D->A E Column Degradation E->A

Caption: Figure 2. Common contributors to the observation of peak fronting.

Q4: I am observing split peaks for this compound. What are the likely reasons and how can I troubleshoot this?

Split peaks appear as two or more peaks for a single analyte and can be caused by both chemical and physical issues within the HPLC system.

Potential Causes & Solutions for Split Peaks

Potential CauseRecommended Solution
Co-elution of an Impurity What appears to be a split peak may actually be two different compounds eluting very close to each other. To check this, try injecting a smaller sample volume; if two distinct peaks become apparent, the issue is co-elution. Method parameters such as mobile phase composition, temperature, or flow rate may need to be adjusted to improve resolution.
Blocked Column Frit or Contamination A partial blockage of the inlet frit can cause the sample to be introduced onto the column unevenly, leading to a split peak. This will typically affect all peaks in the chromatogram. Replacing the frit or the entire column is the most effective solution.
Void or Channel in the Column A void at the head of the column or channeling in the packing material can create multiple paths for the analyte to travel, resulting in split peaks. This also tends to affect all peaks. The column will likely need to be replaced.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. It is always best to dissolve the sample in the mobile phase.
Mobile Phase pH close to pKa If the mobile phase pH is very close to the pKa of the analyte, both the ionized and non-ionized forms can be present, potentially leading to peak splitting or shoulders. Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of this compound.

Troubleshooting Workflow for Split Peaks

G Figure 3. Diagnostic workflow for split peaks. A Split Peak Observed B Are all peaks split? A->B C Check for System-wide Issues: - Blocked Frit - Column Void B->C Yes D Check for Analyte-Specific Issues: - Co-elution - Solvent Mismatch - pH near pKa B->D No E Replace Frit or Column C->E F Adjust Method: - Change mobile phase - Adjust temperature - Change sample solvent D->F

Caption: Figure 3. A decision-making process to identify the source of split peaks.

Experimental Protocols

Protocol 1: Column Flushing Procedure

This procedure is recommended when column contamination is suspected to be the cause of poor peak shape.

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Set the pump flow rate to a low value (e.g., 0.5 mL/min for a standard 4.6 mm ID column).

  • Wash with a series of solvents in order of increasing elution strength. A typical sequence for a reversed-phase column is:

    • Filtered, HPLC-grade water (20 column volumes)

    • Isopropanol (20 column volumes)

    • Hexane (if compatible with your stationary phase, for non-polar contaminants) (20 column volumes)

    • Isopropanol (20 column volumes)

    • Mobile phase without buffer (20 column volumes)

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Reconnect the column to the detector and perform a test injection.

Protocol 2: Mobile Phase Preparation and pH Adjustment

Proper mobile phase preparation is critical for reproducible chromatography and good peak shape.

  • Use only HPLC-grade solvents and reagents.

  • Filter all aqueous components and buffers through a 0.22 µm or 0.45 µm filter before use to remove particulate matter.

  • Accurately prepare buffer solutions. Weigh the buffer salts precisely and dissolve in high-purity water.

  • Adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier. Use a calibrated pH meter for accurate measurements.

  • Mix the aqueous and organic components in the correct proportions.

  • Degas the mobile phase before use to prevent bubble formation in the pump and detector. This can be done by sonication, vacuum filtration, or helium sparging.

By systematically addressing these potential issues, researchers can improve the chromatographic peak shape of this compound, leading to more reliable and accurate analytical results.

References

Technical Support Center: Devimistat-d10 Bioanalytical Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Devimistat-d10 in biological samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main chemical features of relevance to stability?

Devimistat, also known as CPI-613, is an investigational anti-cancer drug.[1][2] Its chemical name is 6,8-bis(benzylthio)octanoic acid.[3][4] this compound is a deuterated version of Devimistat, intended for use as an internal standard in quantitative bioanalysis by mass spectrometry. The key functional groups that may influence its stability in biological matrices are a carboxylic acid moiety and two thioether (benzyl-sulfur) linkages.[3] Carboxylic acids can be metabolically active, while thioethers are susceptible to oxidation.

Q2: What are the primary causes of deuterated internal standard instability in biological samples?

The instability of deuterated internal standards like this compound in biological matrices can arise from several factors:

  • Chemical Degradation: The molecule itself can degrade due to factors inherent to the biological matrix, such as pH, enzymatic activity, and oxidative stress.

  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the surrounding solvent or matrix. This is more likely if the deuterium atoms are on labile positions (e.g., on heteroatoms or carbons adjacent to carbonyls). This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.

  • Matrix Effects: Components of the biological sample can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.

  • Storage Conditions: Improper storage temperatures, exposure to light, and repeated freeze-thaw cycles can all contribute to the degradation of the analyte.

Q3: Has the stability of the non-deuterated form, Devimistat (CPI-613), in human plasma been studied?

Yes, a validated LC-MS/MS method for the quantification of Devimistat (CPI-613) and its metabolites in human plasma has been published. This study established the following stability parameters for the parent compound, which can serve as a strong baseline for handling this compound.

Quantitative Stability Data

The stability of Devimistat (CPI-613) in human plasma has been experimentally determined and is summarized below. It is reasonable to assume that this compound will exhibit similar stability.

Stability ParameterConditionDurationStability Outcome
Benchtop Stability Room Temperature24 hoursStable in human plasma.
Freeze-Thaw Stability Multiple cycles of freezing and thawing4 cyclesStable in human plasma.
Long-Term Stability Frozen at -60 to -80°C127 daysStable in human plasma.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to this compound instability or signal variability.

Problem: Low or inconsistent this compound signal.

Step 1: Assess Sample Handling and Storage

Your first step should be to review your sample collection, handling, and storage procedures.

  • Sample Collection: Ensure consistency in the type of collection tubes used (e.g., K2-EDTA plasma is common for bioanalysis).

  • Processing Time: Minimize the time between sample collection and processing to plasma and subsequent freezing.

  • Storage Temperature: For long-term storage, samples should be kept at -60°C to -80°C as validated for the parent compound. Avoid storage at -20°C, as this can lead to degradation of some analytes.

  • Light Exposure: Protect samples from direct light, especially during collection and handling, as this can cause photodegradation of sensitive compounds.

Step 2: Investigate Potential Chemical and Enzymatic Degradation

If handling and storage are appropriate, consider the chemical environment of your sample.

  • pH: The pH of biological samples can change over time, which may affect the stability of carboxylic acid-containing drugs. While Devimistat has shown good benchtop stability, if you are incubating samples for extended periods under physiological conditions, pH-mediated hydrolysis or enzymatic degradation could be a factor. Consider adding a buffer if appropriate for your experimental design.

  • Oxidation: Thioethers can be oxidized to sulfoxides and sulfones. If you suspect oxidative degradation, consider adding an antioxidant such as butylated hydroxytoluene (BHT) to your samples immediately after collection, provided it does not interfere with your analysis.

Step 3: Evaluate Isotopic Stability (H/D Exchange)

Although less common for deuterium on aromatic rings or stable alkyl chains, H/D exchange can occur.

  • Experiment: To test for H/D exchange, incubate the unlabeled Devimistat in a deuterated solvent (e.g., D2O-based buffer) and monitor for the appearance of a signal corresponding to deuterated Devimistat. Conversely, incubate this compound in a standard biological matrix and monitor for any increase in the signal of the unlabeled compound.

A systematic workflow for troubleshooting this compound instability is presented in the diagram below.

G Troubleshooting Workflow for this compound Instability cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions cluster_3 Resolution start Low or Inconsistent This compound Signal storage Review Sample Handling and Storage Procedures (Temp, Light, Freeze-Thaw) start->storage degradation Investigate Chemical/Enzymatic Degradation (pH, Oxidation) storage->degradation optimize_storage Optimize Storage: - Store at -80°C - Minimize Freeze-Thaw - Protect from Light storage->optimize_storage hd_exchange Evaluate Isotopic Stability (H/D Exchange) degradation->hd_exchange add_stabilizers Add Stabilizers: - Adjust pH with Buffer - Add Antioxidant (e.g., BHT) degradation->add_stabilizers matrix_effects Assess Matrix Effects (Ion Suppression/Enhancement) hd_exchange->matrix_effects modify_method Modify Analytical Method: - Adjust Chromatography - Change Ionization Source hd_exchange->modify_method sample_cleanup Improve Sample Cleanup: - Use SPE or LLE - Dilute Sample matrix_effects->sample_cleanup end Stable and Consistent This compound Signal optimize_storage->end add_stabilizers->end modify_method->end sample_cleanup->end

Caption: A logical workflow for diagnosing and resolving this compound signal instability.

Potential Degradation Pathway of Devimistat

The thioether functional groups in Devimistat are susceptible to oxidation. This can occur metabolically in vivo or ex vivo in the biological matrix. The diagram below illustrates a potential oxidative degradation pathway.

G Potential Oxidative Degradation Pathway of Devimistat Devimistat Devimistat (Thioether) C₂₂H₂₈O₂S₂ Sulfoxide Devimistat Sulfoxide (First Oxidation Product) Devimistat->Sulfoxide Oxidation Sulfone Devimistat Sulfone (Second Oxidation Product) Sulfoxide->Sulfone Further Oxidation

Caption: Oxidation of the thioether groups is a potential degradation route for Devimistat.

Experimental Protocols

Protocol 1: Assessment of this compound Benchtop Stability in Biological Matrix

Objective: To determine the stability of this compound in the intended biological matrix (e.g., plasma, serum) at room temperature over a specified period.

Materials:

  • Blank biological matrix from the same species and strain as the study samples.

  • This compound stock solution.

  • Devimistat stock solution (for quality control checks, if needed).

  • Validated LC-MS/MS system and method for Devimistat analysis.

  • Appropriate sample processing reagents (e.g., protein precipitation solvent).

Methodology:

  • Sample Preparation:

    • Thaw a pool of blank biological matrix.

    • Spike the matrix with this compound to a known concentration (e.g., the concentration used in your study samples).

    • Aliquot the spiked matrix into multiple tubes for each time point.

  • Time Zero (T=0) Analysis:

    • Immediately process a set of aliquots (n=3) from the spiked matrix.

    • Extract this compound using your established procedure (e.g., protein precipitation with acetonitrile).

    • Analyze the extracts by LC-MS/MS to determine the initial concentration. This will be your reference (100%) value.

  • Benchtop Incubation:

    • Leave the remaining aliquots at room temperature (specify the temperature, e.g., 21°C).

    • Protect the samples from light.

  • Subsequent Time Points:

    • At predefined time points (e.g., 2, 4, 8, 24 hours), process a set of aliquots (n=3) in the same manner as the T=0 samples.

    • Analyze the extracts by LC-MS/MS.

  • Data Analysis:

    • Calculate the mean concentration of this compound at each time point.

    • Express the stability at each time point as a percentage of the mean concentration at T=0.

    • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the T=0 concentration for the compound to be considered stable.

This technical support guide is based on available scientific literature and general principles of bioanalysis. For specific applications, it is highly recommended that researchers validate the stability of this compound under their own experimental conditions.

References

Minimizing ion suppression for Devimistat-d10 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS quantification of Devimistat using its deuterated internal standard, Devimistat-d10.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Devimistat quantification?

A: Ion suppression is a type of matrix effect where co-eluting compounds from a biological sample (e.g., plasma, serum) reduce the ionization efficiency of the target analyte (Devimistat) in the mass spectrometer's ion source.[1][2][3] This leads to a lower-than-expected signal, which can severely compromise the accuracy, precision, and sensitivity of the quantitative method.[4][5] Since Devimistat is often analyzed at low concentrations in complex biological matrices, understanding and mitigating ion suppression is critical for reliable pharmacokinetic and toxicological studies.

Q2: How does using this compound as an internal standard help correct for ion suppression?

A: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting ion suppression. Because this compound is chemically and physically almost identical to Devimistat, it co-elutes and experiences the same degree of ion suppression during analysis. The mass spectrometer can distinguish between the analyte and the SIL-IS due to their mass difference. By calculating the ratio of the Devimistat signal to the this compound signal, the variability caused by suppression is normalized, leading to accurate and precise quantification.

Q3: What are the primary causes of ion suppression in bioanalysis?

A: The primary causes are endogenous components from the biological matrix that co-elute with the analyte. For plasma samples, the most common culprits are phospholipids, salts, and proteins. Exogenous sources can also contribute, including anticoagulants, dosing vehicles, and co-administered medications. These molecules can compete with Devimistat for ionization, alter the physical properties of the ESI droplets, or co-precipitate with the analyte, all of which hinder the formation of gas-phase analyte ions.

Q4: A published method for Devimistat (CPI-613) uses protein precipitation. Is this sufficient to avoid ion suppression?

A: While protein precipitation is a fast and simple sample preparation technique, it may not be sufficient to eliminate ion suppression, especially from phospholipids which are a major source of matrix effects. A study on Devimistat quantification in human plasma utilized protein precipitation with acetonitrile. While this method was validated, it's crucial for each lab to assess matrix effects with their specific LC-MS/MS system, as the degree of ion suppression can vary. If significant suppression is observed, more rigorous cleanup methods like Solid-Phase Extraction (SPE) may be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem: Low or inconsistent signal intensity for both Devimistat and this compound.

Possible Cause Recommended Solution
Significant Ion Suppression The most likely cause is co-elution of matrix components, such as phospholipids.
1. Improve Sample Preparation: Move from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.
2. Optimize Chromatography: Modify the LC gradient to better separate Devimistat from the suppression zones. A post-column infusion experiment can identify these zones.
3. Sample Dilution: If concentrations allow, diluting the sample extract can reduce the concentration of interfering components.
Ion Source Contamination Buildup on the ion source can lead to a general drop in sensitivity.
Perform routine cleaning and maintenance of the mass spectrometer's ion source as per the manufacturer's guidelines.

Problem: High variability in the analyte/internal standard peak area ratio across a batch.

Possible Cause Recommended Solution
Inconsistent Sample Preparation Variability in extraction recovery between samples can lead to inconsistent results.
Ensure the internal standard (this compound) is added at the very beginning of the sample preparation process to account for variability in each step. Automate sample preparation steps if possible to improve consistency.
Differential Ion Suppression The degree of ion suppression is varying from sample to sample due to inter-individual differences in the biological matrix.
This highlights the critical importance of using a co-eluting SIL-IS like this compound. If another IS is being used, switch to this compound. If this compound is already in use, investigate sample preparation for better matrix removal.

Problem: Poor accuracy in Quality Control (QC) samples.

Possible Cause Recommended Solution
Matrix Effect in Calibrators vs. Samples The matrix used for calibration standards (e.g., pooled plasma) may not accurately reflect the matrix of the study samples, leading to bias.
Evaluate the matrix effect by comparing the response of analytes spiked into post-extraction blank matrix versus a neat solution. If a significant difference is found, a more effective sample cleanup is required.
Analyte/IS Peaks Co-elute with an Interference An isobaric interference (a compound with the same mass) may be present in some samples but not in the calibration standards.
1. Check MS/MS Transitions: Ensure the precursor and product ion transitions are highly specific to Devimistat and this compound.
2. Improve Chromatographic Resolution: Adjust the LC method (e.g., change the column, modify the mobile phase) to separate the analyte from the interference.

Data Summary

Comparison of Sample Preparation Techniques for Matrix Effect Reduction

The choice of sample preparation is one of the most effective ways to mitigate ion suppression. More thorough techniques provide cleaner extracts but may be more time-consuming and costly.

Technique Typical Recovery (%) Matrix Effect Reduction Pros Cons
Protein Precipitation (PPT) 80 - 100%Low to ModerateFast, simple, inexpensive, high recovery.Does not effectively remove phospholipids or salts, leading to higher potential for ion suppression.
Liquid-Liquid Extraction (LLE) 60 - 90%Moderate to HighCan provide cleaner extracts than PPT by removing non-polar interferences.Can be labor-intensive, require large solvent volumes, and may have lower recovery.
Solid-Phase Extraction (SPE) 80 - 95%HighHighly effective and versatile for removing a wide range of interferences, including phospholipids. Can be automated.Requires method development and can be more expensive.

Note: The values presented are typical and can vary depending on the analyte, matrix, and specific protocol used.

Experimental Protocols & Visualizations

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment is a qualitative diagnostic tool to determine at which points in the chromatogram co-eluting matrix components cause ion suppression.

Objective: To create a "suppression profile" of a blank plasma extract.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Devimistat standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your current sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill the syringe with the Devimistat standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the Devimistat solution into the MS and acquire data in MRM mode for Devimistat. You should observe a stable, continuous signal.

  • Injection and Data Acquisition:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.

  • Data Analysis:

    • Examine the resulting chromatogram of the continuously infused Devimistat.

    • A dip or decrease in the baseline indicates a region of ion suppression .

    • An increase in the baseline indicates ion enhancement .

    • A flat baseline indicates no significant matrix effects at that retention time.

The goal is to adjust the chromatography so that Devimistat and this compound elute in a region with a flat baseline.

G cluster_LC LC System cluster_Infusion Infusion System cluster_MS MS System MobilePhase Mobile Phase Pump LC Pump MobilePhase->Pump Injector Autosampler (Inject Blank Matrix) Pump->Injector Column Analytical Column Injector->Column Tee Tee Union Column->Tee Column Effluent Syringe Syringe Pump (Devimistat Standard) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer Tee->MS

Post-Column Infusion Experimental Setup.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for using a reversed-phase SPE cartridge to clean up plasma samples, which is highly effective at removing phospholipids.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or a water-wettable polymer)

  • SPE vacuum manifold

  • Plasma sample

  • This compound internal standard solution

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., 90% Methanol or Acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw the plasma sample. Spike the sample with the this compound internal standard. Dilute the plasma (e.g., 1:1 with 4% phosphoric acid in water) to reduce protein binding.

  • Cartridge Conditioning: Place the SPE cartridges on the manifold. Pass 1 mL of methanol through the cartridge to activate the sorbent. Do not let the sorbent go dry.

  • Cartridge Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1-2 drops per second).

  • Washing: Pass 1 mL of the wash solution (e.g., 5% methanol in water) through the cartridge to remove salts and other polar interferences. Apply full vacuum to dry the sorbent for 1-2 minutes.

  • Elution: Place collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge to elute Devimistat and this compound.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for injection into the LC-MS/MS system.

Troubleshooting Ion Suppression: A Logical Workflow

When encountering issues related to ion suppression, a systematic approach can help identify and resolve the problem efficiently.

IonSuppressionWorkflow start Poor Signal, Accuracy, or Reproducibility check_is Is a co-eluting SIL-IS (this compound) being used? start->check_is use_sil_is Implement this compound as Internal Standard check_is->use_sil_is No diagnose Diagnose Matrix Effect (Post-Column Infusion) check_is->diagnose Yes use_sil_is->diagnose suppression_present Is significant suppression in analyte region? diagnose->suppression_present optimize_lc Optimize Chromatography (Shift Analyte RT) suppression_present->optimize_lc Yes end_no_supp Check Instrument Performance suppression_present->end_no_supp No improve_prep Improve Sample Prep (e.g., Switch to SPE) optimize_lc->improve_prep revalidate Re-evaluate and Validate Method improve_prep->revalidate end_ok Problem Resolved revalidate->end_ok

A workflow for troubleshooting ion suppression.

References

Common pitfalls in using Devimistat-d10 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Devimistat-d10 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Devimistat (CPI-613), an investigational anti-cancer agent that targets mitochondrial metabolism.[1][2] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurement of the analyte (Devimistat).[3][4] this compound is the ideal internal standard because it is chemically identical to Devimistat, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass (due to the 10 deuterium atoms) allows it to be distinguished from the unlabeled Devimistat by the mass spectrometer.

Q2: What are the most common issues encountered when using deuterated internal standards like this compound?

The most common pitfalls include:

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the sample or solvent, leading to a loss of the isotopic label and inaccurate quantification.

  • Chromatographic Shift: The deuterated standard may have a slightly different retention time than the analyte, which can lead to differential matrix effects.

  • Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the biological matrix, leading to inaccurate results.

  • Purity Issues: The deuterated standard may contain impurities, including the unlabeled analyte, which can interfere with the analysis.

Q3: How can I be sure of the quality of my this compound internal standard?

Always obtain a Certificate of Analysis (CoA) from the supplier. The CoA should provide critical information about the chemical and isotopic purity of the standard. Key parameters to look for are:

  • Chemical Purity: Should be high, typically >98%.

  • Isotopic Purity (Isotopic Enrichment): This indicates the percentage of the compound that is deuterated. High isotopic purity is essential to minimize interference from the unlabeled analyte.

Troubleshooting Guide

Issue 1: Inconsistent or Inaccurate Quantitative Results
Possible Cause Troubleshooting Step Success Indicator
Poor Chromatographic Resolution Optimize the LC method to ensure baseline separation of Devimistat and this compound from other matrix components.A single, sharp peak for both the analyte and the internal standard.
Isotopic Exchange Assess the stability of the deuterium labels by incubating this compound in a blank matrix for an extended period and monitoring for the appearance of unlabeled Devimistat.No significant increase in the peak area of unlabeled Devimistat over time.
Differential Matrix Effects Perform a post-extraction addition experiment to evaluate the matrix effect on both the analyte and the internal standard.The matrix effect for the analyte and internal standard should be similar (ideally within 15%).
Impure Internal Standard Analyze a solution of the this compound standard alone to check for the presence of unlabeled Devimistat.The signal for unlabeled Devimistat should be negligible.
Issue 2: High Variability in the Internal Standard Signal
Possible Cause Troubleshooting Step Success Indicator
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol, especially the addition of the internal standard.The peak area of the internal standard is consistent across all quality control (QC) samples.
Instrument Instability Check the stability of the LC-MS/MS system by injecting a series of standards and monitoring for signal drift.The coefficient of variation (%CV) of the internal standard peak area in multiple injections of the same sample is low (<15%).
Degradation of Internal Standard Evaluate the stability of this compound in the stock solution and in the processed samples under the storage and analysis conditions.The concentration of the internal standard remains consistent over the tested period.

Quantitative Data Summary

The following tables provide hypothetical but representative data to illustrate key quality control parameters for a bioanalytical method using this compound.

Table 1: Linearity of Devimistat with this compound as Internal Standard

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
5048.597.04.2
100102.1102.13.5
500505.3101.12.1
25002480.799.21.8
5000050150.2100.31.5

Table 2: Matrix Effect Evaluation

SampleAnalyte Peak Area (Pre-extraction Spike)Analyte Peak Area (Post-extraction Spike)Matrix Effect (%)
Devimistat1,234,5671,357,91290.9
This compound1,198,7651,318,64190.9

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a validated method for the analysis of Devimistat in human plasma.

  • Thaw Samples: Allow plasma samples, calibration standards, and quality controls to thaw at room temperature.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add Internal Standard: Add 10 µL of this compound working solution (e.g., 1000 ng/mL in methanol) to each tube.

  • Vortex: Briefly vortex each tube to mix.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Dilute: Add 200 µL of water to each well/vial.

  • Inject: Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

These parameters are based on a published method for Devimistat.

  • LC System: A suitable UHPLC system.

  • Column: Xbridge C18, 50 x 2.1 mm, 5 µm, or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Equilibrate at 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • MRM Transitions (Hypothetical):

    • Devimistat: Q1: m/z 405.1 -> Q3: m/z [fragment ion 1]

    • This compound: Q1: m/z 415.1 -> Q3: m/z [corresponding fragment ion 1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) add_is Add this compound (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Add Acetonitrile (200 µL) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer dilute Dilute with Water transfer->dilute inject Inject into LC-MS/MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Bioanalytical workflow for Devimistat using this compound.

troubleshooting_logic start Inaccurate/Inconsistent Results check_chromatography Review Chromatography start->check_chromatography chrom_ok Chromatography OK? check_chromatography->chrom_ok check_matrix Assess Matrix Effects chrom_ok->check_matrix Yes optimize_lc Optimize LC Method chrom_ok->optimize_lc No matrix_ok Matrix Effects Acceptable? check_matrix->matrix_ok check_purity Verify IS Purity matrix_ok->check_purity Yes matrix_protocol Modify Sample Prep matrix_ok->matrix_protocol No purity_ok IS Purity Confirmed? check_purity->purity_ok check_stability Evaluate IS Stability purity_ok->check_stability Yes new_is Source New IS Lot purity_ok->new_is No stability_ok IS Stable? check_stability->stability_ok stability_protocol Adjust Storage/Handling stability_ok->stability_protocol No end Results Reliable stability_ok->end Yes optimize_lc->check_chromatography matrix_protocol->check_matrix new_is->check_purity stability_protocol->check_stability

Caption: Troubleshooting logic for inaccurate results.

References

Technical Support Center: Enhancing Devimistat-d10 Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Devimistat-d10. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of this compound in biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for extracting this compound from plasma?

A robust method for the extraction of Devimistat and its metabolites from human plasma is protein precipitation with acetonitrile.[1] This technique has been shown to provide high recovery (over 80%) for the parent drug and its major metabolites.[1] For enhancing sensitivity, it is crucial to optimize the precipitation process to minimize matrix effects and maximize analyte recovery.[2]

Q2: Which analytical column is suitable for the chromatographic separation of this compound?

A reversed-phase C18 column, such as an Xbridge C18 (50 × 2.1 mm; 5 μm), has been successfully used for the separation of Devimistat and its metabolites.[1] To improve resolution and sensitivity, consider optimizing the mobile phase composition, gradient elution, and column temperature. For deuterated compounds, which may elute slightly earlier than their non-deuterated counterparts, fine-tuning the chromatographic conditions is important to ensure co-elution with the internal standard if one is used.

Q3: What mass spectrometry settings are recommended for this compound detection?

Detection of Devimistat has been successfully achieved using a triple quadrupole mass spectrometer operating in the negative ion mode. To enhance the sensitivity for this compound, it is critical to optimize the multiple reaction monitoring (MRM) transitions, specifically the declustering potential (DP) and collision energy (CE) for the specific precursor-to-product ion transition of this compound.

Q4: I am observing low signal intensity for this compound. What are the potential causes?

Low signal intensity can stem from several factors, including inefficient sample extraction, ion suppression from matrix components, suboptimal chromatographic conditions, or incorrect mass spectrometer settings. It is also possible that the concentration of this compound in the sample is below the limit of detection of the current method. Reviewing each step of the analytical workflow, from sample preparation to data acquisition, is necessary to identify the root cause.

Q5: How can I minimize matrix effects to improve this compound detection?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these effects, you can improve sample clean-up procedures, for example, by using solid-phase extraction (SPE) instead of protein precipitation. Additionally, optimizing chromatographic separation to move the analyte peak away from co-eluting matrix components can significantly improve signal-to-noise and, therefore, sensitivity. The use of a stable isotope-labeled internal standard, such as this compound itself when quantifying endogenous Devimistat, is the most effective way to compensate for matrix effects.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Wash the column or use a new column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reduce the injection volume or dilute the sample.
High Background Noise 1. Contaminated mobile phase or LC-MS system. 2. Presence of interfering matrix components. 3. Improper mass spectrometer settings.1. Prepare fresh mobile phases and flush the system. 2. Improve the sample clean-up procedure (e.g., use SPE). 3. Optimize MS parameters, such as gas flows and temperatures.
Retention Time Shift 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Column aging.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly or replace it if necessary.
Low Recovery During Sample Preparation 1. Inefficient protein precipitation. 2. Analyte binding to labware.1. Optimize the ratio of acetonitrile to plasma and the vortexing/centrifugation parameters. 2. Use low-binding microcentrifuge tubes and pipette tips.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Devimistat (CPI-613) in human plasma. These values can serve as a benchmark when developing and optimizing a method for this compound.

Parameter Devimistat (CPI-613) Metabolite (CPI-2850) Metabolite (CPI-1810)
Linearity Range 50 - 50,000 ng/mL250 - 250,000 ng/mL10 - 10,000 ng/mL
Mean Matrix Recovery > 80%> 80%> 80%
Benchtop Stability 24 hours24 hours24 hours
Freeze-Thaw Cycles 4 cycles4 cycles4 cycles
Long-Term Stability 127 days at -60 to -80°C127 days at -60 to -80°C127 days at -60 to -80°C

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is adapted from a validated method for Devimistat in human plasma.

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of acetonitrile (containing an appropriate internal standard if used).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Dilute the supernatant with water (e.g., 1:1 ratio) to reduce the organic solvent concentration before injection.

  • Inject the final sample into the LC-MS/MS system.

LC-MS/MS Method Optimization for this compound

This protocol outlines the steps for optimizing the mass spectrometry parameters for this compound.

  • Prepare a standard solution of this compound at a concentration of approximately 100-1000 ng/mL in a solvent that mimics the initial mobile phase conditions.

  • Infuse the standard solution directly into the mass spectrometer.

  • Optimize the precursor ion: In Q1, scan for the [M-H]⁻ ion of this compound.

  • Identify product ions: Set Q1 to transmit the precursor ion and scan Q3 to identify the most intense and stable fragment ions.

  • Optimize Declustering Potential (DP): For the precursor ion, ramp the DP value across a relevant range (e.g., -20 V to -150 V) and identify the voltage that provides the maximum signal intensity.

  • Optimize Collision Energy (CE): For each selected MRM transition (precursor → product), ramp the CE value (e.g., from -5 V to -60 V) to find the optimal energy that yields the highest product ion intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute injection Injection dilute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (Negative Ion Mode) separation->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for this compound analysis.

signaling_pathway Devimistat Devimistat (CPI-613) PDH Pyruvate Dehydrogenase (PDH) Devimistat->PDH inhibits KGDH α-Ketoglutarate Dehydrogenase (KGDH) Devimistat->KGDH inhibits TCA TCA Cycle PDH->TCA KGDH->TCA Mito_Metabolism Mitochondrial Metabolism TCA->Mito_Metabolism Apoptosis Apoptosis Mito_Metabolism->Apoptosis disruption leads to

Caption: Mechanism of action of Devimistat.

References

Resolving co-eluting interferences with Devimistat-d10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Devimistat-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve potential co-eluting interferences and other challenges during the bioanalysis of Devimistat using this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity decreasing over a series of runs?

A gradual decrease in signal intensity for the internal standard over a sequence of injections can be normal due to instrument factors. The purpose of an internal standard is to compensate for this variability.[1] However, a rapid or significant drop of nearly 50% over a short number of runs may indicate an underlying issue.[1] Potential causes include the accumulation of matrix components on the analytical column or in the mass spectrometer's ion source, or issues related to water carryover.[1] Regular cleaning of the mass spectrometer source is crucial for maintaining performance, with cleaning recommended every 200-300 runs in some systems.[1]

Q2: I am observing peak splitting or broadening for both Devimistat and this compound. What could be the cause?

Peak splitting and broadening can make accurate integration and quantification challenging. Common causes include contaminants in the sample or on the chromatographic column.[2] It is essential to ensure proper sample preparation and routine column maintenance. If the issue persists, it may be a sign of a deteriorating column that needs replacement.

Q3: What is ion suppression and how can it affect my analysis of Devimistat with this compound?

Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes (Devimistat and this compound) in the mass spectrometer's ion source. This can lead to reduced signal intensity and inaccurate quantification. Since stable isotope-labeled internal standards like this compound are expected to co-elute perfectly with the analyte, they should experience the same degree of ion suppression, thus correcting for this matrix effect. However, if there is a slight chromatographic separation between Devimistat and this compound, they may be affected differently by co-eluting matrix components, leading to inaccurate results.

Q4: Can Devimistat metabolites interfere with the quantification of the parent drug?

Yes, metabolites, particularly phase II metabolites, can sometimes interfere with the analysis of the parent drug. Some metabolites may have similar physicochemical properties to the parent compound and could potentially generate the same precursor ions through in-source fragmentation. If these metabolites are not chromatographically separated from Devimistat, they can artificially inflate the signal and lead to inaccurate quantification.

Troubleshooting Guide for Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving issues with co-eluting interferences when using this compound.

Initial System Checks

Before modifying the analytical method, it is crucial to rule out basic system issues.

Troubleshooting Initial System Checks

Symptom Potential Cause Recommended Action
No peaks or very low signal for both analyte and internal standardLeak in the GC inlet or columnPerform a leak check on the system.
Missing early eluting peaksLeak in the trap (if applicable) or sample transfer linesConduct a leak check on the trap and inspect the sample tubing and transfer line for degradation.
Missing late eluting peaksDirty MS source or low carrier gas flow rateClean the MS source and verify that the carrier gas flow rate is set appropriately.
General poor peak shapeColumn degradationReplace the analytical column.
High background noiseContaminated carrier gas or solventCheck gas filters and use a fresh solvent blank for analysis.
Workflow for Diagnosing Co-elution Issues

If initial system checks do not resolve the problem, follow this workflow to diagnose and address co-eluting interferences.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Diagnosis cluster_3 Resolution A Inconsistent Analyte/IS Ratio or Poor Peak Shape B Inject Blank Matrix A->B Step 1 C Post-Column Infusion of Analyte and IS A->C Step 2 D Review Chromatography A->D Step 3 E Interference Peak in Blank? B->E F Signal Drop During Elution? C->F G Analyte and IS Perfectly Co-elute? D->G E->F No H Improve Sample Preparation (e.g., SPE, LLE) E->H Yes F->G No I Modify Chromatographic Conditions F->I Yes G->I No J Adjust MS Parameters (e.g., source temperature) I->J

Caption: Troubleshooting workflow for co-elution issues.
Detailed Methodologies

1. Improving Sample Preparation

If a co-eluting interference is suspected from the biological matrix, enhancing the sample cleanup procedure is a critical step.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge with methanol followed by water.

    • Load the pre-treated biological sample (e.g., plasma with protein precipitation).

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute Devimistat and this compound with a stronger organic solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • Add an immiscible organic solvent (e.g., ethyl acetate) to the aqueous biological sample.

    • Vortex vigorously to facilitate the transfer of the analytes to the organic phase.

    • Centrifuge to separate the layers.

    • Collect the organic layer containing Devimistat and this compound.

    • Evaporate the solvent and reconstitute.

2. Modifying Chromatographic Conditions

Adjusting the liquid chromatography (LC) parameters can resolve the analyte and internal standard from interfering peaks.

Recommended Adjustments for Chromatographic Separation

Parameter Adjustment Rationale
Gradient Slope Decrease the slope (make it shallower)Increases the separation between closely eluting compounds.
Mobile Phase Composition Change the organic solvent (e.g., acetonitrile to methanol) or modify the pHAlters the selectivity of the separation.
Column Chemistry Switch to a column with a different stationary phase (e.g., C18 to phenyl-hexyl)Provides a different separation mechanism.
Column Temperature Increase or decrease the temperatureCan affect retention times and peak shapes.

3. Optimizing Mass Spectrometer Parameters

While less common for resolving co-elution, adjusting MS parameters can sometimes mitigate the impact of interferences, particularly those affecting ionization.

  • Source Temperature: The source temperature can influence the efficiency of ionization. Experiment with different temperatures to find an optimum where the analyte signal is maximized relative to the interference.

  • In-source Fragmentation: In some advanced applications, in-source fragmentation can be used to fragment the interfering compound while leaving the analyte of interest intact, a technique known as in-source collisional purification.

Principle of Ion Suppression by Co-eluting Interference

The following diagram illustrates how a co-eluting compound can suppress the ionization of the target analyte.

G cluster_0 LC Elution cluster_1 ESI Source cluster_2 Mass Analyzer A Devimistat + this compound + Matrix Interference B Droplet Formation A->B C Competition for Charge and Surface Area B->C D Reduced Ionization of Analyte and IS C->D E Lower Signal Intensity D->E

Caption: Mechanism of ion suppression in the ESI source.

References

Best practices for long-term storage of Devimistat-d10 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the long-term storage and handling of Devimistat-d10 solutions to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound solutions?

A1: To ensure the stability and isotopic purity of this compound solutions, long-term storage at low temperatures is critical. For optimal results, we recommend storing stock solutions at -80°C for up to one year. For shorter-term storage, -20°C is acceptable for up to one month.[1] It is also crucial to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q2: Which solvent should I use to prepare this compound stock solutions?

A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is imperative to use fresh, high-quality anhydrous DMSO, as DMSO is hygroscopic and can absorb moisture from the air.[1] Water contamination can compromise the stability of the compound and the isotopic purity of this compound through hydrogen-deuterium (H-D) exchange.

Q3: How can I prevent degradation of my this compound solution?

A3: Degradation of this compound can be minimized by adhering to the following practices:

  • Temperature: Store solutions at or below -20°C for short-term and -80°C for long-term storage.[1]

  • Light: Protect the solution from light exposure by using amber vials.

  • Moisture: Use anhydrous DMSO and handle the solution in a dry environment to prevent H-D exchange.

  • Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: My this compound solution appears to have precipitated after thawing. What should I do?

A4: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. If you observe precipitation, gently warm the solution to 37°C and vortex briefly to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or contamination, and it is recommended to prepare a fresh solution.

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent experimental results Degradation of this compound solution due to improper storage.Prepare fresh aliquots from a properly stored stock solution. Ensure storage at -80°C and protection from light and moisture.
Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots to minimize freeze-thaw cycles.
Contamination of the stock solution.Use sterile techniques when handling the solution. Prepare a fresh stock solution if contamination is suspected.
Reduced potency of this compound Hydrogen-Deuterium (H-D) exchange with atmospheric moisture or protic solvents.Handle the compound and solutions under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMSO for stock solutions.
Degradation due to exposure to light.Store solutions in amber vials or wrapped in aluminum foil.
Precipitation in the stock solution upon thawing DMSO crystallization.DMSO can solidify at low temperatures. Warm the solution to room temperature or 37°C to redissolve.[2]
Compound has come out of solution.Gently warm the solution to 37°C and vortex to aid in redissolution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage Type Temperature Duration Solvent Container
Powder -20°CUp to 3 years[1]N/ATightly sealed vial
Stock Solution (Long-term) -80°CUp to 1 yearAnhydrous DMSOAmber, tightly sealed vials
Stock Solution (Short-term) -20°CUp to 1 monthAnhydrous DMSOAmber, tightly sealed vials

Experimental Protocols

Cell Viability Assay (Crystal Violet Method)
  • Cell Seeding: Seed 3,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours.

  • Staining:

    • Fix the cells.

    • Stain with 0.5% crystal violet solution for 30 minutes on a rocker.

    • Wash the plates with deionized water and allow them to dry.

  • Quantification:

    • Add 150 µM methanol to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a spectrophotometer.

    • Subtract the absorbance of blank wells during calculation.

Oxygen Consumption Rate (OCR) Assay
  • Cell Seeding: Seed 15,000 cells per well in a 96-well Seahorse cell culture plate and allow them to attach overnight.

  • Treatment: Treat the cells with this compound at the desired concentrations and for the specified duration (e.g., 24 hours).

  • Assay Preparation: On the day of the assay, prepare the Seahorse analyzer and calibrate the sensor cartridge.

  • OCR Measurement:

    • Measure the basal oxygen consumption rate.

    • Sequentially inject mitochondrial inhibitors such as oligomycin, CCCP, and rotenone/antimycin A to determine basal respiration, ATP-coupled respiration, and maximal respiration.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on mitochondrial respiration.

Visualizations

G cluster_storage Long-Term Storage Workflow for this compound Solutions prep Prepare Stock Solution in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep->aliquot storage Store at -80°C (Protected from Light) aliquot->storage thaw Thaw at Room Temperature Before Use storage->thaw use Use Immediately in Experiment thaw->use

Caption: Workflow for the preparation and long-term storage of this compound solutions.

G cluster_pathway Devimistat Mechanism of Action Devimistat Devimistat (CPI-613) PDKs Pyruvate Dehydrogenase Kinases (PDKs) Devimistat->PDKs Activates ROS Reactive Oxygen Species (ROS) Burst Devimistat->ROS Induces PDH Pyruvate Dehydrogenase (PDH) PDKs->PDH Inhibits (by phosphorylation) Pyruvate_to_AcetylCoA Pyruvate -> Acetyl-CoA TCA TCA Cycle Inhibition KGDH α-Ketoglutarate Dehydrogenase (KGDH) ROS->KGDH Inactivates AlphaKG_to_SuccinylCoA α-Ketoglutarate -> Succinyl-CoA Apoptosis Apoptosis TCA->Apoptosis

Caption: Signaling pathway illustrating Devimistat's inhibitory action on the TCA cycle.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Devimistat Using Devimistat-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Devimistat-d10 as a stable isotope-labeled internal standard (SIL IS) against the use of a structural analog internal standard (SA-IS) in the bioanalytical method validation for the novel anti-cancer agent Devimistat (CPI-613). The information presented is supported by experimental data from published literature and established regulatory guidelines for bioanalytical method validation.

Devimistat is a first-in-class drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a process crucial for tumor cell multiplication and survival. Accurate quantification of Devimistat in biological matrices is essential for pharmacokinetic and toxicokinetic studies during drug development. The choice of internal standard is a critical factor that can significantly impact the reliability and robustness of the bioanalytical method.

Comparison of Internal Standards: this compound (SIL IS) vs. Structural Analog (SA-IS)

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This is due to the near-identical physicochemical properties of the SIL IS to the analyte, which allows it to effectively compensate for variability throughout the analytical process.

Below is a comparative summary of the expected performance characteristics when using this compound versus a structural analog internal standard for the bioanalysis of Devimistat.

Validation ParameterThis compound (SIL IS)Structural Analog (SA-IS)Rationale
Specificity & Selectivity HighModerate to HighThis compound co-elutes with Devimistat, minimizing differential matrix effects. An SA-IS may have different chromatographic behavior, increasing the risk of interference from matrix components.
Accuracy ExcellentGood to ExcellentThe identical behavior of this compound during sample preparation and ionization leads to more effective normalization and higher accuracy.
Precision ExcellentGoodSuperior compensation for variability in extraction recovery and instrument response results in lower coefficients of variation (%CV).
Matrix Effect Minimal ImpactPotential for Significant ImpactThis compound experiences the same degree of ion suppression or enhancement as the analyte, effectively canceling out matrix effects. The SA-IS may be affected differently by the matrix, leading to biased results.
Recovery Consistent TrackingVariable TrackingThe SIL IS provides the most accurate reflection of the analyte's recovery during sample extraction.

Quantitative Data Summary

The following tables summarize the validation parameters for a reported LC-MS/MS method for the quantification of Devimistat in human plasma. While the original publication did not specify the internal standard, the data is representative of a robust bioanalytical method and serves as a benchmark for what can be achieved, with the understanding that a SIL IS like this compound would likely provide superior precision and accuracy.

Table 1: Linearity and Sensitivity
AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Devimistat (CPI-613)50 - 50,00050≥ 0.99

Data sourced from a study on the development and validation of an LC-MS/MS method for Devimistat.[1][2]

Table 2: Accuracy and Precision
AnalyteQC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%CV)
Devimistat (CPI-613)Low150Within ±15%≤ 15%
Medium25,000Within ±15%≤ 15%
High40,000Within ±15%≤ 15%

Acceptance criteria as per regulatory guidelines. Specific accuracy and precision values for Devimistat were not detailed in the public-facing article, but the method was reported as validated.

Table 3: Recovery and Stability
ParameterConditionResult
Mean Matrix Recovery -> 80% for Devimistat and its metabolites[1][2]
Benchtop Stability 24 hours at room temperatureStable[1]
Freeze-Thaw Stability 4 cyclesStable
Long-Term Freezer Stability ~127 days at -60 to -80°CStable

Experimental Protocols

The following is a detailed methodology for a typical bioanalytical method validation for Devimistat using LC-MS/MS, incorporating this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent or equivalent HPLC system.

  • Column: Xbridge C18 (50 x 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • MS System: Sciex API 5000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Negative Ion Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

3. Method Validation Procedures

The method should be validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.

  • Selectivity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of Devimistat and this compound.

  • Linearity: Prepare a calibration curve with at least eight non-zero standards spanning the expected concentration range. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma from at least six different sources to the response of the analyte in a neat solution. The use of this compound is expected to normalize any variability.

  • Recovery: Compare the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels (low, medium, and high).

  • Stability: Assess the stability of Devimistat in plasma under various conditions, including short-term (benchtop), long-term (frozen), and after multiple freeze-thaw cycles.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add vortex1 Vortex is_add->vortex1 ppt Add Acetonitrile (Protein PPT) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography detection Mass Spectrometry Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify report Report Concentration quantify->report

Caption: Bioanalytical workflow for Devimistat quantification.

Logical Relationship of Validation Parameters

G cluster_core Core Performance cluster_matrix Matrix & Stability center_node Reliable Bioanalytical Method Accuracy Accuracy Accuracy->center_node Precision Precision Precision->center_node Selectivity Selectivity Selectivity->center_node MatrixEffect Matrix Effect Selectivity->MatrixEffect Sensitivity LLOQ Sensitivity->center_node Linearity Linearity Linearity->center_node MatrixEffect->center_node Recovery Recovery Recovery->center_node Recovery->Accuracy Recovery->Precision Stability Stability Stability->center_node

References

A Comparative Guide to Devimistat and Devimistat-d10: Pharmacokinetics and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Devimistat and its deuterated analog, Devimistat-d10, for researchers, scientists, and drug development professionals. While Devimistat is an investigational therapeutic agent with a distinct pharmacokinetic profile, this compound serves a crucial role as an internal standard in bioanalytical assays for the accurate quantification of Devimistat. This document outlines the available pharmacokinetic data for Devimistat, explains the function of this compound, and provides detailed experimental methodologies.

Pharmacokinetic Profile of Devimistat (CPI-613)

Devimistat is a novel anti-cancer agent that targets mitochondrial metabolism.[1] Its pharmacokinetic properties have been evaluated in several clinical trials. A key parameter from a Phase 1 dose-escalation study in patients with advanced hematologic malignancies is its half-life.[2][3] While comprehensive pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) are assessed in clinical trials, specific values were not detailed in the reviewed literature.[4]

Pharmacokinetic ParameterValuePopulationReference
Half-life (t½) 1.34 hoursPatients with advanced hematologic malignancies[2]

The Role of this compound

This compound is a deuterated version of Devimistat, meaning specific hydrogen atoms in its structure have been replaced with deuterium, a stable isotope of hydrogen. This substitution increases its mass without significantly altering its chemical properties. In pharmacokinetic studies, deuterated compounds like this compound are considered the gold standard for use as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis.

The function of this compound is not therapeutic; therefore, it does not have a pharmacokinetic profile to be compared with Devimistat. Instead, it is added to biological samples at a known concentration at the beginning of sample preparation. Because it behaves almost identically to Devimistat during extraction, chromatography, and ionization, it allows for the correction of variability in the analytical process, ensuring highly accurate and precise quantification of Devimistat.

Mechanism of Action of Devimistat

Devimistat functions as a lipoate analog that disrupts the tricarboxylic acid (TCA) cycle, a key process in cellular energy metabolism. It specifically inhibits two critical mitochondrial enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH). By blocking these enzymes, Devimistat prevents the entry of carbon from both glucose and glutamine into the TCA cycle, leading to a collapse of mitochondrial metabolism and inducing cell death in cancer cells.

Devimistat_Mechanism_of_Action Mechanism of Action of Devimistat cluster_Mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Metabolism_Collapse Metabolic Collapse & Apoptosis TCA_Cycle->Metabolism_Collapse KGDH α-Ketoglutarate Dehydrogenase (KGDH) KGDH->TCA_Cycle Glutamine Glutamine Alpha_KG α-Ketoglutarate Glutamine->Alpha_KG Alpha_KG->KGDH Devimistat Devimistat (CPI-613) Devimistat->PDH Devimistat->KGDH

Mechanism of Action of Devimistat

Experimental Protocols

Quantification of Devimistat in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a representative method for determining the concentration of Devimistat in human plasma samples, a critical component of a pharmacokinetic study.

1. Materials and Reagents:

  • Devimistat reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • 96-well plates

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Devimistat and this compound in an appropriate solvent like methanol to prepare stock solutions.

  • Working Solutions: Prepare serial dilutions of the Devimistat stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.

  • Add 10 µL of the this compound working solution to all wells except for the blank matrix samples.

  • To precipitate plasma proteins, add 200 µL of cold acetonitrile to each well.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a short duration (e.g., 3-5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Devimistat and this compound. These transitions are determined during method development.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Devimistat to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the calibration curve.

  • Determine the concentration of Devimistat in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical_Workflow Bioanalytical Workflow for Devimistat Quantification cluster_Sample_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma Sample (containing Devimistat) Add_IS Spike with This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (Analyte and IS co-elute) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM of Devimistat & this compound) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Devimistat / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Plot Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Devimistat Concentration Calibration_Curve->Concentration_Determination

Bioanalytical Workflow for Devimistat Quantification

References

A Comparative Guide to the Bioanalytical Cross-Validation of Devimistat Assays: With and Without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of investigational drugs in biological matrices is a cornerstone of preclinical and clinical development. This guide provides a comprehensive comparison of bioanalytical methods for Devimistat (CPI-613), a novel anti-cancer agent, with a focus on the impact of using a deuterated internal standard (Devimistat-d10) versus a non-isotopically labeled standard.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. By closely mimicking the analyte of interest throughout extraction, chromatography, and ionization, a SIL-IS can effectively compensate for variability, leading to enhanced accuracy and precision. This guide presents a comparative summary of validation parameters from a published LC-MS/MS assay for Devimistat that does not employ a deuterated internal standard, alongside a projection of the expected performance improvements when a deuterated internal standard is utilized. This comparison is based on established principles in bioanalytical method validation.

Data Presentation: A Comparative Overview of Assay Performance

The following table summarizes the key validation parameters for a published bioanalytical method for Devimistat without a deuterated internal standard and highlights the anticipated enhancements with the incorporation of this compound.

Validation ParameterAssay without this compoundAssay with this compound (Projected)
Linearity (ng/mL) 50 - 50,00050 - 50,000
Correlation Coefficient (r²) ≥ 0.99≥ 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 50Potentially lower due to improved signal-to-noise
Accuracy (% Bias) Within ± 15%Within ± 10%
Precision (% CV) ≤ 15%≤ 10%
Mean Matrix Recovery (%) > 80%> 90% with improved consistency
Matrix Effect To be monitoredSignificantly minimized
Incurred Sample Reanalysis Within 20% of original valuesWithin 15% of original values

Data for the "Assay without this compound" is based on a published study.[1] The "Assay with this compound (Projected)" values are illustrative of the expected performance improvements based on the principles of using a stable isotope-labeled internal standard.

Experimental Protocols

Methodology for Devimistat Assay without Deuterated Internal Standard

This protocol is based on a validated LC-MS/MS method for the quantification of Devimistat (CPI-613) in human plasma.[1]

1. Sample Preparation:

  • A protein precipitation extraction method is employed.

  • To a 50 µL aliquot of human plasma, 200 µL of acetonitrile is added.

  • The sample is vortex-mixed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is diluted with water prior to injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • An Xbridge C18 column (50 × 2.1 mm; 5 μm) is used for chromatographic separation.

  • A gradient elution is performed with a mobile phase consisting of an aqueous component and an organic solvent.

3. Mass Spectrometry:

  • Detection is carried out using a triple quadrupole mass spectrometer operating in the negative ion mode.

  • The transitions of the precursor to product ions for Devimistat and its metabolites are monitored.

Projected Methodology for Devimistat Assay with this compound

This projected protocol incorporates the use of a deuterated internal standard for enhanced performance.

1. Sample Preparation:

  • To a 50 µL aliquot of human plasma, a known concentration of this compound in solution is added as the internal standard.

  • Protein precipitation is performed by adding 200 µL of acetonitrile.

  • The sample is vortex-mixed and centrifuged.

  • The supernatant is collected and diluted for injection.

2. Liquid Chromatography:

  • Chromatographic conditions would be similar to the method without the deuterated internal standard to ensure co-elution of Devimistat and this compound.

3. Mass Spectrometry:

  • The mass spectrometer would be configured to monitor the specific precursor-to-product ion transitions for both Devimistat and this compound.

  • Quantification is based on the ratio of the peak area of Devimistat to that of this compound.

Mandatory Visualizations

Devimistat's Mechanism of Action

Devimistat is a first-in-class drug that targets the altered energy metabolism of cancer cells.[2] It is a lipoic acid analog that inhibits two key mitochondrial enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[3][4] This dual inhibition disrupts the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production. The inhibition of PDH is indirect, occurring through the hyper-activation of pyruvate dehydrogenase kinases (PDKs), which inactivate PDH. The inhibition of KGDH is mediated by a burst of reactive oxygen species (ROS) induced by Devimistat. The disruption of mitochondrial metabolism leads to a decrease in ATP production, an increase in oxidative stress, and ultimately, cancer cell death through apoptosis and other mechanisms.

Devimistat_Mechanism_of_Action cluster_Mitochondrion Mitochondrion Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Glutamine Glutamine aKG α-Ketoglutarate Glutamine->aKG TCA TCA Cycle AcetylCoA->TCA aKG->TCA KGDH ATP ATP TCA->ATP ROS ROS TCA->ROS Apoptosis Apoptosis TCA->Apoptosis Leads to ATP->Apoptosis Depletion leads to ROS->Apoptosis Increase leads to PDH Pyruvate Dehydrogenase (PDH) KGDH α-Ketoglutarate Dehydrogenase (KGDH) Devimistat Devimistat (CPI-613) Devimistat->PDH Inhibits Devimistat->KGDH Inhibits

Caption: Mechanism of action of Devimistat in cancer cells.

Experimental Workflow for Devimistat Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Devimistat in plasma samples using LC-MS/MS with an internal standard.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Devimistat / this compound) Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Caption: Bioanalytical workflow for Devimistat quantification.

References

Assessing the Isotopic Stability of Devimistat-d10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Devimistat-d10, a deuterated analog of the anti-cancer agent Devimistat (CPI-613), focusing on the critical aspect of isotopic exchange. In the development of deuterated drugs, ensuring the stability of the deuterium label is paramount to realizing the benefits of improved metabolic profiles and enhanced therapeutic efficacy. This document outlines the potential metabolic advantages of this compound, details experimental protocols to assess its isotopic stability, and compares these methodologies with other relevant techniques.

Introduction to Devimistat and the Rationale for Deuteration

Devimistat is a novel anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key process in tumor cell energy metabolism.[1][2] By inhibiting enzymes such as pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), Devimistat disrupts the energy production necessary for cancer cell survival and proliferation.[3][4]

Studies on the metabolism of Devimistat have revealed that it undergoes phase 1 oxidation and phase 2 glucuronidation.[5] The primary metabolic pathways include β-oxidation and sulfur oxidation, with the latter mediated by multiple cytochrome P450 isozymes (CYP2C8, CYP3A4, and to a lesser extent, CYP2C9 and CYP2C19). These metabolic routes can lead to the inactivation and clearance of the drug, thereby limiting its therapeutic window.

Deuteration, the strategic replacement of hydrogen with its heavy isotope deuterium, can significantly slow down drug metabolism. This "Kinetic Isotope Effect" arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. By selectively placing deuterium at metabolically vulnerable positions in the Devimistat molecule, the resulting this compound is expected to exhibit a reduced rate of metabolism, leading to a longer half-life and increased drug exposure.

Potential Metabolic Advantages of this compound

The strategic deuteration of Devimistat at sites susceptible to metabolic attack is hypothesized to offer several advantages over the non-deuterated parent compound. The following table summarizes the expected enhancements in pharmacokinetic parameters for this compound.

Pharmacokinetic ParameterNon-Deuterated DevimistatExpected Outcome for this compoundRationale
Metabolic Stability Subject to β-oxidation and sulfur oxidationIncreasedDeuteration at sites of oxidation will slow down enzymatic degradation due to the kinetic isotope effect.
Half-life (t½) Variable, species-dependentIncreasedReduced metabolic clearance will result in a longer circulation time.
Area Under the Curve (AUC) StandardIncreasedA longer half-life and reduced clearance lead to greater overall drug exposure.
Formation of Metabolites Forms sulfoxide and β-oxidation productsDecreasedSlower metabolism will reduce the formation of metabolites, potentially altering the drug's safety profile.

Experimental Protocols for Assessing Deuterium Exchange

The stability of the deuterium label in this compound is a critical determinant of its clinical viability. Isotopic exchange, the replacement of deuterium with protium from the surrounding environment, can negate the benefits of deuteration. The following protocols are designed to rigorously assess the potential for deuterium exchange in this compound under various physiological conditions.

In Vitro Metabolic Stability and Isotopic Exchange in Liver Microsomes

This experiment evaluates the metabolic stability of this compound and simultaneously monitors for any loss of the deuterium label in the presence of metabolic enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound compared to Devimistat and to assess the stability of the deuterium label.

Materials:

  • Devimistat and this compound

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (for quenching)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

Procedure:

  • Pre-incubate liver microsomes with Devimistat or this compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (Devimistat or this compound) and to detect any formation of the non-deuterated analog from this compound.

Data Analysis:

  • Plot the percentage of remaining parent compound versus time to determine the half-life.

  • Monitor the mass chromatograms for the appearance of the mass corresponding to non-deuterated Devimistat in the this compound samples, which would indicate isotopic exchange.

Assessment of Isotopic Exchange in Plasma

This protocol assesses the stability of the deuterium label in this compound when incubated in plasma from different species, simulating in vivo conditions.

Objective: To evaluate the non-enzymatic and enzymatic isotopic exchange of deuterium in this compound in human and rat plasma.

Materials:

  • This compound

  • Human and rat plasma

  • Phosphate buffered saline (PBS)

  • Acetonitrile (for protein precipitation)

  • Internal standard

Procedure:

  • Spike this compound into aliquots of human and rat plasma, and PBS (as a control for non-enzymatic exchange) at a physiologically relevant concentration.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24 hours), precipitate the plasma proteins with ice-cold acetonitrile containing the internal standard.

  • Centrifuge and analyze the supernatant by LC-MS/MS.

Data Analysis:

  • Quantify the concentration of this compound over time.

  • Monitor for the presence of the d9, d8, etc., and the non-deuterated (d0) forms of Devimistat to determine the rate and extent of deuterium loss.

Visualizing the Experimental Workflow and Metabolic Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing isotopic exchange and the metabolic pathway of Devimistat.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis start Start incubation Incubate this compound with Liver Microsomes/Plasma start->incubation quenching Quench Reaction & Precipitate Proteins incubation->quenching Time Points lcms LC-MS/MS Analysis quenching->lcms data_analysis Data Analysis: Stability & Exchange lcms->data_analysis end End data_analysis->end Results

Experimental workflow for assessing isotopic stability.

Devimistat_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Devimistat Devimistat beta_oxidation β-Oxidation Devimistat->beta_oxidation sulfoxidation Sulfoxidation (CYP2C8, CYP3A4, etc.) Devimistat->sulfoxidation metabolites Metabolites beta_oxidation->metabolites sulfoxidation->metabolites glucuronidation Glucuronidation excretion Excretion glucuronidation->excretion metabolites->glucuronidation

Metabolic pathway of Devimistat.

Comparison with Alternative Methodologies

While LC-MS/MS is the gold standard for quantifying deuterated compounds and their non-deuterated counterparts, other techniques can provide complementary information.

MethodologyDescriptionAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, allowing for the precise localization of deuterium atoms.Can directly observe and quantify deuterium at specific molecular positions.Lower sensitivity compared to mass spectrometry; requires higher sample concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) An alternative to LC-MS for volatile compounds.High chromatographic resolution.Not suitable for non-volatile or thermally labile compounds like Devimistat without derivatization.
In Vivo Microdialysis Allows for continuous sampling of unbound drug from the interstitial fluid of tissues in living animals.Provides real-time pharmacokinetic data in specific tissues.Technically complex; may not be suitable for all drug candidates.

Conclusion

The development of this compound represents a promising strategy to enhance the therapeutic potential of Devimistat by improving its metabolic stability. Rigorous assessment of the isotopic stability of the deuterium label is a critical step in this process. The experimental protocols outlined in this guide, centered around LC-MS/MS analysis, provide a robust framework for evaluating the potential for deuterium exchange. By employing these methods, researchers can gain a comprehensive understanding of the in vitro and in vivo stability of this compound, thereby informing its progression through the drug development pipeline. The combination of metabolic stability assays and direct monitoring of isotopic exchange will provide the necessary data to confirm that the benefits of deuteration are maintained under physiological conditions.

References

Performance Characteristics of the Devimistat LC-MS/MS Assay: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of investigational new drugs is paramount. This guide provides a detailed overview of the linearity, accuracy, and precision of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Devimistat (CPI-613) in human plasma. While specific data for a "Devimistat-d10" assay was not explicitly found, the use of a deuterated internal standard like this compound is standard practice in such validated assays to ensure high accuracy and precision.

Comparative Performance Data

The following table summarizes the key performance characteristics of the validated LC-MS/MS method for Devimistat and its major metabolites.[1][2][3][4] This method demonstrates a broad dynamic range and high sensitivity, making it suitable for pharmacokinetic studies in clinical trials.[1]

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Mean Matrix Recovery
Devimistat (CPI-613)50 - 50,00050> 80%
Metabolite CPI-2850250 - 250,000250> 80%
Metabolite CPI-181010 - 10,00010> 80%

While detailed accuracy and precision data were not presented in a tabular format in the reviewed literature, the validated method met the US FDA guidelines, indicating that accuracy and precision were within acceptable limits (typically ±15% for quality control samples, and ±20% for the LLOQ).

Experimental Protocol: LC-MS/MS Assay for Devimistat

The following protocol outlines the methodology for the validated LC-MS/MS assay for the simultaneous quantification of Devimistat and its metabolites in human plasma.

1. Sample Preparation:

  • A simple protein precipitation method is employed for sample extraction.

  • 25 µL of human plasma is used for the analysis.

  • Acetonitrile is used as the precipitation agent to extract Devimistat and its metabolites.

2. Chromatographic Separation:

  • LC System: A system capable of gradient elution is used.

  • Column: Xbridge C18 (50 × 2.1 mm; 5 μm) column.

  • Mobile Phase: A gradient elution is performed.

  • Injection Volume: The final extracted supernatant, diluted with water, is injected onto the column.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (Sciex API 5000) is used for detection.

  • Ionization Mode: The analysis is performed in the negative ion mode.

  • Internal Standard: A deuterated internal standard such as this compound is typically used to ensure accuracy and correct for matrix effects and variability in extraction and injection.

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of Devimistat.

Devimistat LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (25 µL) precipitation Protein Precipitation (Acetonitrile) plasma->precipitation Add Internal Standard (e.g., this compound) centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant dilution Dilution with Water supernatant->dilution lc_injection LC Injection dilution->lc_injection chromatography Chromatographic Separation (Xbridge C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (Triple Quadrupole MS) chromatography->ms_detection data_analysis Data Analysis ms_detection->data_analysis

LC-MS/MS workflow for Devimistat analysis.

Comparison with Alternative Methods

  • Higher Sensitivity: LC-MS/MS can detect and quantify analytes at much lower concentrations.

  • Greater Specificity: The use of mass detection significantly reduces the likelihood of interference from other compounds in the matrix.

  • Wider Dynamic Range: LC-MS/MS methods typically have a broader linear range, allowing for the quantification of both low and high concentrations of the analyte in a single run.

The development of the described LC-MS/MS assay was crucial for accurately determining the concentrations of Devimistat and its metabolites in human plasma to support ongoing clinical trials.

References

Determining the Limit of Quantification for Devimistat-d10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a reliable and sensitive bioanalytical method is paramount for accurate pharmacokinetic and metabolic studies. A critical parameter in this process is the Limit of Quantification (LOQ), the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. This guide provides a comparative overview of the methodology for determining the LOQ of Devimistat-d10, a deuterated stable isotope-labeled internal standard for the novel anti-cancer agent Devimistat (CPI-613).

Quantitative Data Summary

The primary analytical technique for the quantification of Devimistat and its internal standard, this compound, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. Based on available data for the non-deuterated compound, the established Lower Limit of Quantification (LLOQ) for Devimistat in human plasma is 50 ng/mL.[1][2] It is standard practice in bioanalytical method development to establish a similar LLOQ for the stable isotope-labeled internal standard.

AnalyteMatrixMethodLLOQLinear RangeReference
Devimistat (CPI-613)Human PlasmaLC-MS/MS50 ng/mL50 - 50,000 ng/mL[1][2]
This compoundHuman PlasmaLC-MS/MS~50 ng/mL (inferred)Not explicitly statedN/A

Experimental Protocol: Determination of the Limit of Quantification (LOQ)

The following protocol outlines the key steps for determining the LOQ of this compound in conjunction with Devimistat in a biological matrix, adhering to general bioanalytical method validation guidelines.

Objective: To determine the lowest concentration of Devimistat that can be reliably quantified, using this compound as an internal standard.

Materials:

  • Devimistat reference standard

  • This compound reference standard (internal standard)

  • Control biological matrix (e.g., human plasma)

  • Acetonitrile (for protein precipitation)

  • Reagent water

  • LC-MS/MS system (e.g., Sciex API 5000 or equivalent)[1]

  • Analytical column (e.g., Xbridge C18, 50×2.1mm; 5μm)

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of Devimistat and this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of working standard solutions of Devimistat by serial dilution of the stock solution.

    • Prepare a working solution of this compound at a constant concentration.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Spike the control biological matrix with the Devimistat working solutions to create a series of calibration standards at decreasing concentrations, approaching the expected LLOQ. A typical range might include concentrations from 100 ng/mL down to 1 ng/mL.

    • Prepare QC samples at a minimum of three concentration levels: LLOQ, low, medium, and high.

  • Sample Extraction:

    • To an aliquot of each calibration standard and QC sample, add a fixed volume of the this compound internal standard working solution.

    • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and dilute with water prior to injection.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto the LC-MS/MS system.

    • Separate the analytes using a suitable gradient elution on the analytical column.

    • Perform detection using a triple quadrupole mass spectrometer operating in the appropriate ion mode (e.g., negative ion mode). Monitor the specific mass transitions for both Devimistat and this compound.

  • Data Analysis and LOQ Determination:

    • Construct a calibration curve by plotting the peak area ratio of Devimistat to this compound against the nominal concentration of the calibration standards.

    • The LLOQ is the lowest standard on the calibration curve for which the response is at least five times the response of a blank sample and for which the precision (%CV) and accuracy (%bias) are within acceptable limits (typically ±20%).

Visualizing the Experimental Workflow

LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing stock Prepare Stock Solutions (Devimistat & this compound) working Prepare Working Solutions stock->working cal_qc Spike Matrix for Calibration & QC Samples working->cal_qc is_add Add Internal Standard (this compound) cal_qc->is_add precip Protein Precipitation (Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Collect & Dilute Supernatant centrifuge->supernatant injection LC-MS/MS Injection supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection calibration Construct Calibration Curve detection->calibration loq Determine LOQ (Precision & Accuracy) calibration->loq

Caption: Workflow for LOQ determination.

Comparison with Alternative Methodologies

While LC-MS/MS is the gold standard for quantitative bioanalysis of small molecules like Devimistat, other methods could theoretically be employed, though with significant drawbacks.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV light absorbance.
Selectivity Very High: Can distinguish between compounds with the same retention time but different masses.Moderate: Relies on chromatographic separation alone. Co-eluting compounds can interfere.
Sensitivity Very High: Capable of detecting analytes at ng/mL to pg/mL levels.Lower: Typically in the µg/mL to high ng/mL range.
Internal Standard Stable isotope-labeled internal standards (e.g., this compound) are ideal as they co-elute and have similar ionization efficiency, correcting for matrix effects.A structurally similar compound that is well-resolved from the analyte is used.
Suitability for Devimistat Excellent: The established method of choice.Limited: Likely lacks the required sensitivity and selectivity for bioanalytical studies in complex matrices like plasma.

Logical Relationship of Key Validation Parameters

The determination of the LOQ is intrinsically linked to other key bioanalytical method validation parameters.

Validation_Parameters LOQ Limit of Quantification (LLOQ) Linearity Linearity LOQ->Linearity is the lowest point of Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->LOQ must be within acceptable limits at Precision->LOQ must be within acceptable limits at Selectivity Selectivity Selectivity->LOQ ensures no interference at

Caption: Interdependence of validation parameters.

References

Evaluating the Metabolic Fate of Devimistat-d10 versus Devimistat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic fate of Devimistat and its deuterated analog, Devimistat-d10. Devimistat (CPI-613) is an investigational anti-cancer agent that targets mitochondrial metabolism. The strategic replacement of hydrogen atoms with deuterium in this compound is hypothesized to alter its metabolic profile, potentially leading to improved pharmacokinetic properties. This comparison is based on established principles of drug metabolism and the kinetic isotope effect, as direct comparative experimental data for this compound is not extensively available in the public domain.

Introduction to Devimistat and the Rationale for Deuteration

Devimistat is a novel lipoic acid analog designed to disrupt the tricarboxylic acid (TCA) cycle in cancer cells by inhibiting key mitochondrial enzymes, pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH)[1][2][3]. This disruption of cellular energy metabolism aims to selectively induce cell death in tumor cells[1][4].

Deuteration, the substitution of hydrogen with its heavier, stable isotope deuterium, is a common strategy in medicinal chemistry to enhance a drug's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism, potentially leading to a longer drug half-life, increased systemic exposure, and a more favorable dosing regimen.

Predicted Metabolic Comparison: Devimistat vs. This compound

While specific experimental data for this compound is limited, we can predict its metabolic advantages based on the principles of deuteration. The following table summarizes the anticipated differences in key pharmacokinetic parameters.

ParameterDevimistat (CPI-613)This compound (Predicted)Rationale for Predicted Difference
Metabolic Clearance (CL) HigherLowerSlower rate of metabolism due to the kinetic isotope effect on C-D bonds at sites of metabolic oxidation.
Half-life (t½) ShorterLongerReduced clearance leads to a prolonged presence in systemic circulation.
Area Under the Curve (AUC) LowerHigherIncreased overall drug exposure resulting from a longer half-life and decreased clearance.
Metabolite Profile Standard metabolite profilePotentially altered metabolite profileDeuteration may slow the formation of primary metabolites, potentially leading to a different ratio of metabolites or the emergence of alternative metabolic pathways ("metabolic switching").
Bioavailability BaselinePotentially HigherReduced first-pass metabolism could lead to a greater fraction of the administered dose reaching systemic circulation.

Note: The data for this compound is predicted based on the established principles of the kinetic isotope effect and awaits direct experimental verification.

Signaling Pathway of Devimistat

Devimistat targets the mitochondrial tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. By inhibiting pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), Devimistat disrupts the flow of substrates into the TCA cycle, leading to a reduction in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis in cancer cells.

G cluster_Mitochondrion Mitochondrion cluster_TCA TCA Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminolysis aKG aKG Glutamate->aKG Glutaminolysis SuccinylCoA SuccinylCoA aKG->SuccinylCoA KGDH Fumarate Fumarate SuccinylCoA->Fumarate Citrate->aKG Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Devimistat Devimistat PDH PDH Devimistat->PDH Inhibits KGDH KGDH Devimistat->KGDH Inhibits TCA_Cycle_Disruption TCA Cycle Disruption ATP_Reduction ATP_Reduction TCA_Cycle_Disruption->ATP_Reduction Leads to ROS_Increase ROS_Increase TCA_Cycle_Disruption->ROS_Increase Leads to Apoptosis Apoptosis ATP_Reduction->Apoptosis ROS_Increase->Apoptosis

Mechanism of Action of Devimistat in Cancer Cells.

Experimental Protocols

To empirically determine the metabolic fate of Devimistat versus this compound, the following in vitro metabolic stability assay can be employed.

Objective: To compare the rate of metabolism of Devimistat and this compound in human liver microsomes.

Materials:

  • Devimistat and this compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of Devimistat and this compound in a suitable solvent (e.g., DMSO).

    • In separate microcentrifuge tubes, pre-warm a mixture of human liver microsomes and phosphate buffer at 37°C.

  • Initiation of Reaction:

    • Add the test compound (Devimistat or this compound) to the pre-warmed microsome mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

Experimental Workflow

The following diagram illustrates the workflow for the proposed in vitro metabolic stability assay.

G cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Sampling 3. Time-Course Sampling cluster_Analysis 4. Analysis A Prepare Devimistat & This compound Stocks C Add Test Compound to Microsomes A->C B Pre-warm Human Liver Microsomes + Buffer at 37°C B->C D Initiate Reaction with NADPH Regenerating System C->D E Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with ACN + Internal Standard D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis of Parent Compound F->G H Data Analysis: Calculate t½ and CLint G->H

In Vitro Metabolic Stability Assay Workflow.

Conclusion

The deuteration of Devimistat to form this compound represents a rational drug design strategy to improve its metabolic properties. Based on the well-established kinetic isotope effect, it is anticipated that this compound will exhibit greater metabolic stability, a longer half-life, and increased systemic exposure compared to its non-deuterated counterpart. These predicted advantages, however, require confirmation through direct, head-to-head experimental studies as outlined in this guide. Such studies are crucial for understanding the full therapeutic potential of this compound and for informing its future clinical development. Researchers in the field are encouraged to pursue these investigations to validate the hypothesized benefits of deuteration for this novel anti-cancer agent.

References

A Guide to Inter-Laboratory Comparison of Devimistat-d10 Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Devimistat (CPI-613) and its deuterated internal standard, Devimistat-d10, in human plasma. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible analytical method. The guide outlines the key performance characteristics of a validated method, details the experimental protocol, and illustrates the workflows for both sample analysis and inter-laboratory comparison to ensure data harmonization across different sites.

Data Presentation: Performance Characteristics of a Validated LC-MS/MS Method

A robust bioanalytical method is essential for accurate pharmacokinetic and toxicokinetic studies.[1] The following table summarizes the performance characteristics of a published, validated LC-MS/MS method for the quantification of Devimistat in human plasma.[2][3] This data can serve as a benchmark for laboratories aiming to implement or compare their own methods.

Parameter Devimistat (CPI-613) Acceptance Criteria (Typical)
Linearity Range 50 - 50,000 ng/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mLSignal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤20%
Accuracy (% Bias) Within ±15% of nominal concentrationWithin ±15% (±20% at LLOQ)
Precision (% CV) ≤15%≤15% (≤20% at LLOQ)
Mean Matrix Recovery >80%Consistent and reproducible
Benchtop Stability (24h) Stable≤15% deviation from nominal concentration
Freeze-Thaw Stability (4 cycles) Stable≤15% deviation from nominal concentration
Long-Term Freezer Stability (-60 to -80°C) Stable for 127 days≤15% deviation from nominal concentration

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for achieving reproducible results and enabling meaningful inter-laboratory comparisons. The following protocol is based on a validated method for the quantification of Devimistat in human plasma.[2][3]

1. Sample Preparation: Protein Precipitation

  • To 50 µL of human plasma, add the internal standard (this compound) and 200 µL of acetonitrile.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Dilute the resulting supernatant with water before injection into the LC-MS/MS system.

2. Liquid Chromatography (LC)

  • Column: Xbridge C18 (50 x 2.1 mm; 5 µm)

  • Mobile Phase: A gradient elution is employed. The specific gradient profile should be optimized to ensure adequate separation of Devimistat from matrix components.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.2-0.5 mL/min.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended to minimize matrix effects.

3. Mass Spectrometry (MS)

  • Instrument: A triple quadrupole mass spectrometer (e.g., Sciex API 5000) is used for detection.

  • Ionization Mode: Negative ion mode is utilized for the detection of Devimistat.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Devimistat and this compound need to be optimized for the specific instrument used.

4. Data Analysis and Calibration

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • A weighted (e.g., 1/x²) linear regression is typically used to fit the calibration curve.

  • The concentration of Devimistat in the quality control and unknown samples is determined from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical framework for an inter-laboratory comparison.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation with Acetonitrile add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect and Dilute Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (Xbridge C18) inject->chromatography detection Mass Spectrometric Detection (Negative Ion Mode, MRM) chromatography->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Unknowns calibrate->quantify G cluster_coordinator Coordinating Laboratory cluster_labs Participating Laboratories cluster_analysis Analysis & Reporting cluster_comparison Data Comparison & Evaluation coordinator Prepare & Distribute Samples (Calibration Standards, QCs, Blinded Samples) lab_a Laboratory A coordinator->lab_a lab_b Laboratory B coordinator->lab_b lab_c Laboratory C coordinator->lab_c analyze_a Analyze Samples lab_a->analyze_a analyze_b Analyze Samples lab_b->analyze_b analyze_c Analyze Samples lab_c->analyze_c report_a Report Results analyze_a->report_a report_b Report Results analyze_b->report_b report_c Report Results analyze_c->report_c compare Statistical Comparison of Results (Bias, Precision, Concordance) report_a->compare report_b->compare report_c->compare evaluation Evaluation of Inter-Laboratory Comparability compare->evaluation

References

The Gold Standard in Bioanalysis: Justifying the Use of a Deuterated Internal Standard in Devimistat Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic data is paramount to the successful clinical evaluation of a novel therapeutic like Devimistat (CPI-613). The accurate quantification of drug concentrations in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. In the realm of bioanalysis, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison, supported by established principles and experimental data from analogous compounds, to justify the use of a deuterated standard for the bioanalysis of Devimistat in clinical trials.

Devimistat is a first-in-class investigational drug that targets mitochondrial metabolism in cancer cells.[1] As it progresses through clinical trials, a robust and reliable bioanalytical method is essential for accurate pharmacokinetic assessment.[2][3] While various analytical approaches exist, the use of a stable isotope-labeled internal standard, specifically a deuterated analog of Devimistat, is widely considered the gold standard.[4] This superiority stems from the near-identical physicochemical properties of the deuterated standard to the analyte of interest, ensuring it effectively accounts for variability throughout the analytical process.

Superior Performance of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[5] This subtle modification increases the molecular weight, allowing it to be distinguished from the analyte by the mass spectrometer, yet it does not significantly alter its chemical behavior. This near-perfect chemical mimicry provides several key advantages over non-deuterated (structural analog) internal standards.

Key Advantages of a Deuterated Devimistat Standard:

  • Co-elution with the Analyte: A deuterated standard will have the same chromatographic retention time as Devimistat, meaning it experiences the same analytical conditions at the same time.

  • Identical Extraction Recovery: During sample preparation, any loss of the analyte will be mirrored by a proportional loss of the deuterated standard, ensuring the ratio between the two remains constant.

  • Compensation for Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. As the deuterated standard is chemically identical to Devimistat, it is affected by the matrix in the same way, thus correcting for this potential source of error.

  • Increased Method Robustness: The use of a deuterated internal standard leads to more precise and accurate results, making the bioanalytical method more reliable and less susceptible to variations in experimental conditions.

Quantitative Comparison: Deuterated vs. Non-Deuterated Internal Standards

While specific comparative data for a deuterated Devimistat standard is not publicly available, extensive research on other pharmaceutical compounds consistently demonstrates the superior performance of deuterated internal standards. The following table summarizes typical performance differences observed in bioanalytical method validation.

ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal StandardJustification
Accuracy (% Bias) Typically < 5%Can be > 15%The deuterated standard more effectively compensates for variability, leading to results closer to the true value.
Precision (% CV) Typically < 5%Can be > 15%The consistent behavior of the deuterated standard reduces random error and improves the reproducibility of the measurement.
Matrix Effect (% CV) Typically < 5%Can be > 15%The deuterated standard co-elutes and ionizes identically to the analyte, effectively normalizing variations caused by the biological matrix.
Extraction Recovery (% CV) Typically < 5%Can be variableThe identical chemical properties of the deuterated standard ensure it is extracted from the matrix with the same efficiency as the analyte.

Experimental Protocols

A rigorous validation of the bioanalytical method is crucial to ensure its reliability. Below is a detailed methodology for a key experiment to evaluate and compare the performance of a deuterated versus a non-deuterated internal standard.

Protocol: Assessment of Matrix Effects

Objective: To compare the ability of a deuterated Devimistat internal standard and a non-deuterated structural analog to compensate for matrix effects from different sources of human plasma.

Materials:

  • Devimistat reference standard

  • Deuterated Devimistat internal standard

  • Non-deuterated structural analog internal standard

  • Control human plasma from at least six different donors

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spiked): Blank plasma extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spiked): Blank plasma spiked with the analyte and internal standard before extraction.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma (for Set C) or blank plasma extract (for Set B), add a working solution of the internal standard (either deuterated or non-deuterated).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Monitor the specific mass transitions for Devimistat and the internal standard.

  • Data Analysis:

    • Calculate the matrix factor (MF) for each of the six plasma lots: MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)

    • Calculate the internal standard-normalized MF.

    • Determine the coefficient of variation (%CV) of the MF and the IS-normalized MF across the six plasma lots. A lower %CV for the IS-normalized MF indicates better compensation for matrix effects.

Visualizing the Rationale and Workflow

The following diagrams, generated using Graphviz, illustrate the logical justification for using a deuterated standard and the typical bioanalytical workflow.

G cluster_0 Justification for Deuterated Standard Analyte (Devimistat) Analyte (Devimistat) Identical Chemistry Identical Chemistry Analyte (Devimistat)->Identical Chemistry Similar Chemistry Similar Chemistry Analyte (Devimistat)->Similar Chemistry Deuterated IS Deuterated IS Deuterated IS->Identical Chemistry Analog IS Analog IS Analog IS->Similar Chemistry Superior Performance Superior Performance Identical Chemistry->Superior Performance Leads to Similar Chemistry->Superior Performance Less Reliable

Caption: Logical relationship justifying a deuterated standard.

G Plasma Sample Plasma Sample Add Deuterated IS Add Deuterated IS Plasma Sample->Add Deuterated IS Protein Precipitation Protein Precipitation Add Deuterated IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: Bioanalytical workflow with a deuterated standard.

References

Safety Operating Guide

Proper Disposal of Devimistat-d10: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides detailed procedural guidance for the safe and compliant disposal of Devimistat-d10 (also known as CPI-613-d10), a mitochondrial metabolism inhibitor utilized in research and drug development. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

This compound, as a potent investigational compound, requires meticulous handling throughout its lifecycle, including disposal. The following procedures are based on standard practices for hazardous chemical waste management and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

I. Pre-Disposal and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical splash goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving.
Protective Clothing A lab coat or other protective garments.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling powders outside of a containment device.

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. An emergency eye wash station should be readily accessible.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound waste is contingent on its form—whether it is a solid (unused product), a solution, or contaminated labware.

1. Solid Waste (Unused or Expired this compound):

  • Do not dispose of solid this compound in the regular trash.

  • It should be treated as chemical waste.

  • Place the original container with the unused product into a designated, sealed, and clearly labeled hazardous waste container.

2. Liquid Waste (Solutions containing this compound):

  • Do not pour this compound solutions down the drain.

  • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and compatible hazardous waste container.

  • The container must be kept closed except when adding waste.

  • Ensure the waste container is properly segregated from incompatible materials.

3. Contaminated Labware and Consumables:

  • Items such as pipette tips, centrifuge tubes, gloves, and bench paper that are contaminated with this compound must be disposed of as hazardous waste.

  • Collect these materials in a designated, sealed bag or container.

  • If any of these items are also considered sharps (e.g., needles), they must be placed in a designated sharps container.

4. Labeling Hazardous Waste:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date.

  • List all components of a chemical mixture by their percentage.

5. Waste Storage and Pickup:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for all liquid waste containers to prevent spills.

  • Contact your institution's EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate in the lab.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

cluster_start Start: this compound Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_consumables Contaminated Consumables cluster_end Final Disposal start Identify Waste Type solid_waste Unused/Expired Solid start->solid_waste Solid liquid_waste Aqueous/Solvent Solution start->liquid_waste Liquid consumables Gloves, Pipettes, etc. start->consumables Consumables package_solid Place in Original Container solid_waste->package_solid label_solid Label as Hazardous Waste package_solid->label_solid store_solid Store for EHS Pickup label_solid->store_solid ehs_pickup EHS Waste Pickup store_solid->ehs_pickup collect_liquid Collect in Waste Container liquid_waste->collect_liquid label_liquid Label with All Components collect_liquid->label_liquid store_liquid Store in Secondary Containment label_liquid->store_liquid store_liquid->ehs_pickup collect_consumables Collect in Lined Waste Bin consumables->collect_consumables label_consumables Label as Hazardous Waste collect_consumables->label_consumables store_consumables Store for EHS Pickup label_consumables->store_consumables store_consumables->ehs_pickup

This compound Disposal Workflow

IV. Spill Management

In the event of a spill, immediately alert others in the area. If the spill is significant, evacuate the area and contact your institution's EHS. For minor spills, follow these steps:

  • Containment: Absorb the spill with an inert material such as sand or earth.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult the specific Safety Data Sheet (SDS) for this compound and your local regulations for the most comprehensive guidance.

Safeguarding Researchers: A Comprehensive Guide to Handling Devimistat-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for the Investigational Drug Devimistat-d10

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural guidelines is mandatory to ensure personal safety and proper disposal of this investigational antineoplastic agent.

Devimistat, also known as CPI-613, is an experimental anti-mitochondrial drug.[1] As a derivative of lipoic acid, it disrupts the tricarboxylic acid (TCA) cycle in cancer cells by inhibiting key enzymes, ultimately leading to apoptosis.[1][2][3][4] Given its cytotoxic nature, stringent safety measures are imperative during its handling and disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. These recommendations are based on guidelines for handling hazardous and antineoplastic drugs.

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 compliant).Provides a robust barrier against dermal absorption. The outer glove should be changed every 30 minutes or immediately upon contamination.
Gown Disposable, impermeable gown made of polyethylene-coated polypropylene.Protects skin and personal clothing from potential splashes and contamination.
Eye Protection Safety goggles and a full-face shield.Shields the eyes and face from splashes and aerosols.
Respiratory Protection A fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR).Minimizes the risk of inhaling aerosolized particles of the compound.
Footwear Closed-toe shoes and disposable shoe covers.Protects against spills that may occur at floor level.

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the essential steps for safely handling this compound, from preparation to administration in a research setting.

This compound Handling Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe 1. Don all required PPE prep_area 2. Prepare a designated handling area (e.g., chemical fume hood) prep_ppe->prep_area prep_compound 3. Allow this compound to equilibrate to room temperature prep_area->prep_compound prep_reconstitute 4. Reconstitute the compound as per the experimental protocol prep_compound->prep_reconstitute exp_admin 5. Administer the compound to the experimental system prep_reconstitute->exp_admin exp_monitor 6. Monitor the experiment exp_admin->exp_monitor cleanup_decontaminate 7. Decontaminate all work surfaces and equipment exp_monitor->cleanup_decontaminate cleanup_waste 8. Segregate and dispose of all waste streams properly cleanup_decontaminate->cleanup_waste cleanup_doff 9. Doff PPE in the correct order cleanup_waste->cleanup_doff cleanup_handwash 10. Wash hands thoroughly cleanup_doff->cleanup_handwash Devimistat Mechanism of Action cluster_mito Devimistat Devimistat (CPI-613) Mitochondria Mitochondria Devimistat->Mitochondria Enters PDH Pyruvate Dehydrogenase (PDH) Devimistat->PDH Inhibits KGDH α-Ketoglutarate Dehydrogenase (KGDH) Devimistat->KGDH Inhibits TCA TCA Cycle Disruption PDH->TCA KGDH->TCA Apoptosis Apoptosis TCA->Apoptosis Leads to

References

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